3-(Difluoromethoxy)-2-fluoroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(difluoromethoxy)-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-6-4(11)2-1-3-5(6)12-7(9)10/h1-3,7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRZXNSXNQBBCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40738198 | |
| Record name | 3-(Difluoromethoxy)-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40738198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261498-41-2 | |
| Record name | 3-(Difluoromethoxy)-2-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261498-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Difluoromethoxy)-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40738198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Difluoromethoxy)-2-fluoroaniline: Pathways and Methodologies for Drug Discovery Professionals
Introduction: The Significance of the Difluoromethoxy Moiety in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the difluoromethoxy (-OCHF₂) group has garnered significant attention for its unique ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Its introduction can enhance metabolic stability, improve lipophilicity, and act as a bioisostere for other functional groups, ultimately leading to compounds with improved therapeutic profiles.[1][2][3] 3-(Difluoromethoxy)-2-fluoroaniline is a key building block in the synthesis of a variety of pharmaceutical candidates, making robust and efficient synthetic access to this intermediate a critical endeavor for researchers and drug development professionals. This guide provides a detailed exploration of the primary synthesis pathways for this compound, offering both theoretical insights and practical, step-by-step protocols.
Strategic Synthesis of this compound: A Tale of Two Pathways
The synthesis of this compound can be approached from two principal strategic directions, primarily dictated by the availability of starting materials. The most direct route commences with the commercially available intermediate, 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene. An alternative, more foundational pathway begins with the precursor 2-fluoro-3-nitrophenol, requiring an initial difluoromethoxylation step. Both pathways culminate in the reduction of the nitro group to the target aniline.
Caption: Direct reduction of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or other suitable solvent like ethyl acetate or methanol)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a hydrogenation vessel, dissolve 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene in a suitable solvent (e.g., ethanol). The concentration can typically range from 5-10% (w/v).
-
Carefully add the 10% Pd/C catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.
-
Seal the reaction vessel and purge with an inert gas (nitrogen or argon) to remove any oxygen.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure aniline.
| Parameter | Typical Value |
| Solvent | Ethanol, Methanol, Ethyl Acetate |
| Catalyst | 10% Pd/C |
| Catalyst Loading | 1-5 mol% |
| Hydrogen Pressure | 1-4 atm |
| Temperature | Room Temperature |
| Reaction Time | 2-8 hours |
| Typical Yield | >90% |
Pathway 2: A Two-Step Synthesis from 2-Fluoro-3-nitrophenol
Caption: Two-step synthesis of this compound.
Step 1: Difluoromethoxylation of 2-Fluoro-3-nitrophenol
The introduction of the difluoromethoxy group is a critical step and can be achieved through various methods. A common and effective approach involves the reaction of the phenoxide of 2-fluoro-3-nitrophenol with a difluorocarbene precursor, such as sodium chlorodifluoroacetate or by bubbling difluorochloromethane gas through the reaction mixture. [2][6][7] Reaction Scheme:
Caption: Difluoromethoxylation of 2-fluoro-3-nitrophenol.
Experimental Protocol: Difluoromethoxylation using Sodium Chlorodifluoroacetate
Materials:
-
2-Fluoro-3-nitrophenol
-
Sodium chlorodifluoroacetate
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a stirred solution of 2-fluoro-3-nitrophenol in a polar aprotic solvent such as DMF, add a base like potassium carbonate. The amount of base should be in slight excess (e.g., 1.2-1.5 equivalents).
-
Stir the mixture at room temperature for a short period to ensure the formation of the phenoxide.
-
Add sodium chlorodifluoroacetate to the reaction mixture. Typically, a molar excess of the difluoromethoxylating agent is used (e.g., 1.5-2.0 equivalents).
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined empirically.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-12 hours.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene, can be purified by column chromatography on silica gel.
| Parameter | Typical Value |
| Solvent | DMF, Acetonitrile |
| Base | K₂CO₃, NaOH |
| Difluorocarbene Source | ClCF₂COONa, CHClF₂ |
| Temperature | 80-120 °C |
| Reaction Time | 4-12 hours |
| Typical Yield | 60-85% |
Step 2: Reduction of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene
The second and final step in this pathway is the reduction of the nitro group of the intermediate synthesized in Step 1. The procedure is identical to that described in Pathway 1.
Conclusion and Future Perspectives
The synthesis of this compound is a critical process for the advancement of various drug discovery programs. The choice between a direct reduction of the commercially available nitro-intermediate and a two-step approach from 2-fluoro-3-nitrophenol will largely depend on economic and logistical considerations. The methodologies outlined in this guide provide robust and reliable routes to this valuable building block. As the demand for novel fluorinated pharmaceuticals continues to grow, the development of even more efficient, sustainable, and scalable synthetic methods for key intermediates like this compound will remain an area of active research and innovation.
References
- 1-(Difluoromethoxy)-3-nitrobenzene: A Key Intermediate in Chemical Synthesis.
- CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents.
- Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G.
- A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Derivatives - Benchchem.
- CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents.
- CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents.
- Difluoromethylation of Phenols - Organic Syntheses.
- Selective difluoromethylation and monofluoromethylation reactions - Chemical Communications (RSC Publishing).
- 1-Fluoro-3-nitrobenzene synthesis - ChemicalBook.
- CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents.
- A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds - JNAS | Journals of National Academy of Sciences of Ukraine.
- US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents.
- Application Notes and Protocols for the Synthetic Use of 3-Chloro-4-fluoroaniline - Benchchem.
- WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents.
- US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents.
- PROCESS FOR THE PREPARATION OF FLUORO COMPOUNDS FROM THE CORRESPONDING AMINES - European Patent Office - EP 0900180 B1 - Googleapis.com.
- 22236-07-3 | 1-(Difluoromethoxy)-3-nitrobenzene - ChemScene.
- 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene | C7H4F3NO3 | CID 46311591 - PubChem.
- 2-Fluoro-3-nitrophenol | C6H4FNO3 | CID 23340673 - PubChem.
- (PDF) Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - ResearchGate.
- 2-fluoro-3-nitrophenol (C6H4FNO3) - PubChemLite.
- 1-Fluoro-3-nitrobenzene | C6H4FNO2 | CID 9823 - PubChem.
- 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene - Achmem.
Sources
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Fluoro-3-nitrophenol | C6H4FNO3 | CID 23340673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2-fluoro-3-nitrophenol (C6H4FNO3) [pubchemlite.lcsb.uni.lu]
- 6. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 7. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-(Difluoromethoxy)-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3-(Difluoromethoxy)-2-fluoroaniline. This document is born out of the recognition that a deeper understanding of the physicochemical properties of novel building blocks is paramount to accelerating innovation in drug discovery and materials science. The strategic incorporation of fluorine-containing moieties, such as the difluoromethoxy group, has become a cornerstone of modern medicinal chemistry, offering a nuanced approach to modulating molecular properties. This guide moves beyond a simple recitation of data, aiming to provide a causal understanding of experimental choices and a framework for the practical application of this versatile compound. Every protocol and piece of data presented herein is designed to be a self-validating system, grounded in established scientific principles and supported by authoritative references.
Introduction and Significance
This compound (CAS No. 1261498-41-2) is an emerging fluorinated aromatic amine that holds significant promise as a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both a difluoromethoxy group and a fluorine atom on the aniline scaffold, offers a powerful tool for fine-tuning the steric and electronic properties of target compounds.
The difluoromethoxy group, in particular, is of great interest in pharmaceutical and agrochemical research. It can serve as a lipophilic hydrogen bond donor and a bioisostere for other functional groups, potentially enhancing a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The additional fluorine atom further modulates the electronic character of the aromatic ring, influencing its reactivity and pKa.
This guide provides a detailed exploration of the physicochemical properties of this compound, offering both reported and predicted data, alongside practical experimental protocols for their determination.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the bedrock of its successful application in research and development. The following table summarizes the key physicochemical parameters for this compound. It is important to note that while some data is available for closely related analogs, specific experimental values for this exact isomer are not widely published. Therefore, a combination of reported data for analogous compounds and high-quality predicted values are presented.
| Property | Value/Information | Source/Method |
| Molecular Formula | C₇H₆F₃NO | - |
| Molecular Weight | 177.12 g/mol | - |
| CAS Number | 1261498-41-2 | [1] |
| Appearance | Predicted: Colorless to light yellow liquid | Based on analogous compounds |
| Melting Point | Data not available. Predicted to be low. | The related 3-(Difluoromethoxy)aniline has a melting point of approximately -3.5 °C. |
| Boiling Point | Data not available. | The related 3-(Difluoromethoxy)aniline has a boiling point of approximately 185-202 °C. |
| pKa | Predicted: ~3.0 ± 0.1 | Based on predictions for similar fluorinated anilines. The pKa of aniline is ~4.6; fluorine substitution generally decreases basicity. |
| logP (Octanol/Water) | Predicted: ~2.7 | Computed by XLogP3 3.0. |
| Solubility | Predicted to be soluble in common organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water is expected. | Based on the structure and properties of similar aromatic amines. |
| Storage Temperature | 0-8 °C | [2] |
Experimental Protocols for Key Physicochemical Properties
To empower researchers to validate and expand upon the provided data, this section details robust, step-by-step methodologies for determining crucial physicochemical parameters. The rationale behind key experimental choices is explained to provide a deeper understanding of the underlying principles.
Determination of pKa by UV-Vis Spectrophotometry
The pKa of an ionizable compound like this compound is a critical parameter that governs its charge state at a given pH, which in turn influences its solubility, lipophilicity, and biological interactions. Spectrophotometric determination is a reliable method for compounds with a chromophore whose absorbance spectrum changes with ionization state.
Principle: The Beer-Lambert law is applied to a series of solutions with varying pH to determine the ratio of the protonated and neutral forms of the aniline. The pKa is then calculated using the Henderson-Hasselbalch equation.
Experimental Workflow:
Sources
A Technical Guide to the Predicted Spectral Characteristics of 3-(Difluoromethoxy)-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed predictive analysis of the spectral data for 3-(Difluoromethoxy)-2-fluoroaniline (CAS No. 1261498-41-2). In the absence of direct experimental spectra in publicly accessible databases, this document leverages established principles of spectroscopy and comparative data from structurally analogous compounds to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound, offering a robust analytical framework grounded in the spectral data of related fluoroanilines.
Introduction: The Rationale for Predictive Spectral Analysis
This compound is a substituted aniline derivative of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluorine substituents. The difluoromethoxy group, in particular, is a recognized bioisostere for other functional groups, offering modulated lipophilicity and metabolic stability. Accurate spectral characterization is paramount for confirming the identity and purity of such compounds.
This guide addresses the current gap in available experimental data by providing a comprehensive, predicted spectral profile. The predictions are derived from a thorough analysis of substituent effects on the aniline scaffold, drawing on empirical data from related molecules such as 3-(difluoromethoxy)aniline, 3-fluoroaniline, and 3,5-difluoroaniline.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the amine protons, and the proton of the difluoromethoxy group.
-
Aromatic Region (δ 6.5-7.5 ppm): The three aromatic protons will exhibit a complex splitting pattern due to ¹H-¹H and ¹H-¹⁹F couplings. The electron-withdrawing nature of the fluorine and difluoromethoxy substituents will generally shift the signals downfield compared to aniline.
-
Amine Protons (δ ~3.8-4.5 ppm): The -NH₂ protons will likely appear as a broad singlet. The chemical shift can be highly variable depending on the solvent and concentration.
-
Difluoromethoxy Proton (δ ~6.5-7.5 ppm): The proton of the -OCHF₂ group is expected to appear as a triplet due to coupling with the two fluorine atoms (J ≈ 70-80 Hz). This signal may overlap with the aromatic region.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic-H | 6.5 - 7.5 | m (multiplet) | - |
| -NH₂ | ~3.8 - 4.5 | br s (broad singlet) | - |
| -OCHF₂ | ~6.5 - 7.5 | t (triplet) | ~70-80 (¹JH-F) |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons and one for the difluoromethoxy carbon. The chemical shifts will be significantly influenced by the carbon-fluorine couplings.
-
Aromatic Carbons (δ 100-160 ppm): The carbons directly attached to fluorine will show large one-bond C-F coupling constants (¹JC-F). Carbons two or three bonds away will exhibit smaller couplings.
-
Difluoromethoxy Carbon (δ ~115-125 ppm): This carbon will appear as a triplet due to the one-bond coupling with the two fluorine atoms (¹JC-F ≈ 240-260 Hz).
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic C-F | 150 - 160 | d (doublet) | ¹JC-F ≈ 240-250 |
| Aromatic C-O | 145 - 155 | t (triplet) | ³JC-F ≈ 5-10 |
| Aromatic C-N | 135 - 145 | d (doublet) | ²JC-F ≈ 10-20 |
| Aromatic C-H | 100 - 120 | d or dd | JC-F will vary |
| -OC HF₂ | ~115 - 125 | t (triplet) | ¹JC-F ≈ 240-260 |
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is a critical tool for characterizing fluorinated compounds. Two distinct signals are expected for this compound.
-
Aromatic Fluorine: The fluorine atom on the aromatic ring will appear as a multiplet due to couplings with the neighboring aromatic protons.
-
Difluoromethoxy Fluorines: The two fluorine atoms of the -OCHF₂ group will appear as a doublet due to coupling with the single proton.
Table 3: Predicted ¹⁹F NMR Spectral Data
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ar-F | -110 to -130 | m (multiplet) | - |
| -OCHF ₂ | -80 to -100 | d (doublet) | ¹JF-H ≈ 70-80 |
Predicted Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The predicted key absorption bands for this compound are summarized below. Data from 3-(Difluoromethoxy)aniline provides a strong basis for these predictions[1].
Table 4: Predicted Key IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, two bands |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C=C Stretch (aromatic) | 1580 - 1620 | Strong |
| N-H Bend (amine) | 1550 - 1650 | Medium |
| C-O-C Stretch (ether) | 1200 - 1300 | Strong |
| C-F Stretch | 1000 - 1200 | Strong, multiple bands |
| O-C-F Stretch | 1000 - 1100 | Strong |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₇H₆F₃NO), the predicted mass spectrum is as follows:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 177. The presence of an odd number of nitrogen atoms follows the nitrogen rule.
-
Major Fragmentation Patterns:
-
Loss of the difluoromethyl radical (•CHF₂) to give a fragment at m/z = 126.
-
Loss of CO, followed by rearrangement.
-
Cleavage of the C-N bond.
-
Experimental Protocols
The following are generalized protocols for acquiring the spectral data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse.
-
Number of Scans: 16-32.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
¹⁹F NMR Acquisition:
-
Spectrometer: 376 MHz or higher.
-
Pulse Sequence: Proton-decoupled.
-
IR Spectroscopy
-
Sample Preparation: For a solid sample, use the KBr pellet method or Attenuated Total Reflectance (ATR).
-
Data Acquisition:
-
Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Mass Spectrometry
-
Sample Introduction: Use a suitable technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.
-
Data Acquisition:
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 40-500.
-
Visualization of Analytical Workflow
The logical flow for the complete spectral characterization of this compound is depicted in the following diagram.
Sources
An In-Depth Technical Guide to the Solubility and Stability of 3-(Difluoromethoxy)-2-fluoroaniline
Introduction: Navigating the Physicochemical Landscape of a Novel Fluorinated Aniline
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating the physicochemical and pharmacokinetic properties of drug candidates.[1][2] 3-(Difluoromethoxy)-2-fluoroaniline (CAS Number: 1261498-41-2) is a compound of significant interest, embodying a nuanced approach to molecular design by featuring two distinct fluorine motifs: a difluoromethoxy group and a fluoro substituent on the aniline ring.[3][4] This guide provides a comprehensive technical overview of the anticipated solubility and stability characteristics of this molecule and furnishes detailed, field-proven protocols for their empirical determination. As a novel entity, specific experimental data for this compound is not broadly available, underscoring the necessity of the predictive and methodological framework presented herein.[5] This document is intended for researchers, scientists, and drug development professionals to enable a thorough and scientifically rigorous evaluation of this promising chemical scaffold.
Part 1: Physicochemical Properties and Predictive Analysis
The interplay of the difluoromethoxy and fluoro groups on the aniline core dictates the molecule's overall physicochemical profile. Understanding these contributions is paramount for anticipating its behavior in various experimental and biological systems.
The Influence of Fluorine Substituents on Core Properties
The difluoromethoxy (-OCF₂H) group serves as a fascinating bioisostere for more common functionalities like hydroxyl, thiol, or methoxy groups.[1] Its presence is known to enhance metabolic stability by blocking common metabolic pathways such as O-demethylation.[1] The strong carbon-fluorine bonds contribute to this robustness.[2] Furthermore, the -OCF₂H group can act as a hydrogen bond donor, a feature not present in a methoxy group, potentially influencing target engagement and solubility.[1][6]
The 2-fluoro substituent, an electron-withdrawing group, influences the electronic environment of the aniline ring and the basicity of the amino group.[7] The position of this fluorine atom ortho to the amino group can lead to intramolecular hydrogen bonding, which may affect the molecule's conformation, lipophilicity, and interaction with solvent molecules.[8][9] This substitution pattern is known to increase the ability of the adjacent amine to form strong intermolecular hydrogen bonds as well.[8][9]
Predicted Physicochemical Profile
While specific experimental data is limited, a predicted profile for this compound can be extrapolated from related compounds and the known effects of its functional groups.
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₇H₆F₃NO | Based on chemical structure.[4][10] |
| Molecular Weight | 177.12 g/mol | Based on chemical structure.[4][10] |
| Appearance | Colorless to pale yellow liquid or low melting solid | Aniline and its simple derivatives are often liquids or low-melting solids that can darken upon exposure to air and light.[11][12] |
| pKa (Predicted) | ~3.0 - 4.0 | The electron-withdrawing nature of both the 2-fluoro and 3-(difluoromethoxy) groups is expected to decrease the basicity of the aniline nitrogen compared to aniline (pKa ~4.6).[11][13][14] |
| logP (Predicted) | 2.0 - 3.0 | The difluoromethoxy group is known to increase lipophilicity.[2][15] The additional fluorine atom will also contribute to a higher logP compared to unsubstituted aniline. |
| Water Solubility | Low to moderate | Aniline has moderate water solubility, which is expected to be reduced by the lipophilic difluoromethoxy and fluoro substituents.[12][16] The potential for hydrogen bonding with water may provide some aqueous solubility. |
| Organic Solvent Solubility | High | Expected to be readily soluble in common organic solvents such as ethanol, methanol, and dichloromethane, typical for aniline derivatives.[11][12] |
Part 2: A Comprehensive Guide to Solubility Determination
The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation development. A rigorous and systematic approach to its determination is essential.
Experimental Workflow for Solubility Assessment
The following diagram outlines a logical workflow for determining the solubility of this compound in various solvent systems.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic equilibrium solubility.
1. Preparation:
-
Accurately weigh an excess amount of this compound into a series of glass vials.
-
Add a precise volume of the desired solvent (e.g., purified water, pH 7.4 phosphate-buffered saline, ethanol) to each vial.
2. Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
3. Sample Processing:
-
Allow the vials to stand undisturbed for a short period to let undissolved solids settle.
-
Carefully withdraw a sample of the supernatant. To avoid aspirating solid material, it is crucial to filter the sample through a low-binding filter (e.g., 0.22 µm PVDF).
4. Quantification:
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[17]
-
Prepare a standard curve using known concentrations of this compound to ensure accurate quantification.
5. Reporting:
-
Express the solubility in appropriate units, such as mg/mL or µM.
Part 3: A Rigorous Approach to Stability Evaluation
Stability testing is a critical component of drug development, providing insights into a compound's shelf-life and degradation pathways under various environmental conditions.[18][19] The International Council for Harmonisation (ICH) provides a structured framework for these studies.[20]
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the compound under more aggressive conditions than those used for accelerated stability testing.[21][22] This helps to identify likely degradation products and establish the stability-indicating power of analytical methods.[21][23]
Protocol 2: Forced Degradation Study
1. Sample Preparation:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in appropriate solvents.[22]
2. Stress Conditions (to be run in parallel):
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl. If no degradation is observed at room temperature, heat the solution (e.g., to 60°C).[22]
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH under similar temperature conditions as the acid hydrolysis.[22]
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photostability: Expose the compound (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
3. Time Points and Analysis:
-
Sample and analyze the stressed solutions at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at detectable levels without being overly complex.
-
Analyze all samples by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to identify the mass of potential degradants.
4. Data Interpretation:
-
Determine the percentage of the parent compound remaining.
-
Identify and quantify the major degradation products.
-
Propose degradation pathways based on the identified products. The aniline moiety is susceptible to oxidation, and the ether linkage of the difluoromethoxy group could be a site for hydrolysis under harsh acidic or basic conditions.[24][25]
Formal Stability Testing (ICH Guidelines)
Following the initial characterization, formal stability studies are conducted to establish a re-test period or shelf life.[26][27]
1. Batches and Storage Conditions:
-
At least two to three primary batches of the compound should be placed on stability.[26]
-
Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH.
2. Testing Frequency:
-
Long-Term: Typically 0, 3, 6, 9, 12, 18, 24, and 36 months.[18]
-
Accelerated: Typically 0, 3, and 6 months.[18]
3. Attributes to be Tested:
-
Appearance, assay, degradation products, and other relevant physicochemical properties should be monitored over the duration of the study.
Conclusion: A Framework for Advancing Research and Development
This compound represents a molecule with significant potential, stemming from its unique combination of fluorine-containing substituents. While direct experimental data on its solubility and stability are currently sparse, this guide provides a robust framework for its comprehensive characterization. By leveraging predictive analysis based on established medicinal chemistry principles and implementing the detailed experimental protocols outlined, researchers can systematically evaluate the compound's properties. This structured approach ensures scientific integrity, generates trustworthy data, and ultimately accelerates the journey of this promising molecule from the laboratory to potential therapeutic applications.
References
- Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science.
- ICH Stability Guidelines. (n.d.). LSC Group®.
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. (n.d.). Benchchem.
- 3-(Difluoromethoxy)aniline. (2024). ChemBK.
- Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines. (2021). PubMed.
- (PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. (2021).
- Guidelines for Pharmaceutical Stability Study. (2012). Pharmaguideline.
- The Impact of Trifluoromethoxy Groups on Bioavailability and Drug Design. (n.d.). [Source Not Available].
- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org.
- Stability Testing - Develop Stable Pharmaceutical Products. (n.d.). ComplianceOnline.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2022). PMC - PubMed Central.
- An In-depth Technical Guide to Electron-donating and -withdrawing Effects in Substituted Fluoroanilines. (n.d.). Benchchem.
- Forced Degrad
- Solubility experiments of aniline tetramer in different solvents. (n.d.).
- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). PMC - NIH.
- Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. (n.d.). PubMed.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … (n.d.). OUCI.
- 3-(Difluoromethoxy)aniline. (n.d.). Chem-Impex.
- 3-(Difluoromethoxy)
- Substituent effects on the physical properties and pKa of aniline. (2000). Semantic Scholar.
- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
- Substituent effects on the physical properties and pKa of aniline. (2000).
- Bacterial degradation of aniline. (A) Initial steps of aniline... (n.d.).
- The Solubility of Aniline. (2022). ChemicalBook.
- Remedial Technologies for Aniline and Aniline Derivatives Elimination
- 3-Fluoroaniline. (n.d.). PubChem - NIH.
- 3-(difluoromethoxy)-N-fluoroaniline. (n.d.). PubChem.
- An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-fluoroaniline. (n.d.). Benchchem.
- Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur.
- Assessing the Metabolic Stability of 4-Fluoroaniline-Containing Compounds: A Compar
- 1261498-41-2|3-Difluoromethoxy-2-fluoroaniline|BLD Pharm. (n.d.). BLD Pharm.
- This compound CAS#: 1261498-41-2. (n.d.). ChemicalBook.
- 2-Fluoroaniline. (n.d.). PubChem.
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermo Fisher Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1261498-41-2|3-Difluoromethoxy-2-fluoroaniline|BLD Pharm [bldpharm.com]
- 4. This compound CAS#: 1261498-41-2 [m.chemicalbook.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3-(difluoromethoxy)-N-fluoroaniline | C7H6F3NO | CID 177726752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
- 12. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. japsonline.com [japsonline.com]
- 19. Stability Testing - Develop Stable Pharmaceutical Products [complianceonline.com]
- 20. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]
- 21. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 22. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 23. pharmtech.com [pharmtech.com]
- 24. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 27. www3.paho.org [www3.paho.org]
An In-depth Technical Guide to 3-(Difluoromethoxy)-2-fluoroaniline: A Key Building Block for Advanced Pharmaceutical Development
Introduction: The Strategic Importance of Fluorinated Anilines in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design.[1][2] The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced membrane permeability, and altered pKa—provide chemists with a powerful tool to optimize pharmacokinetic and pharmacodynamic profiles.[2][3] Within this context, 3-(Difluoromethoxy)-2-fluoroaniline emerges as a particularly valuable building block. Its dual-fluorinated nature, featuring both a fluoro substituent on the aniline ring and a difluoromethoxy group, offers a nuanced approach to molecular modification. The difluoromethyl group (CF₂H), in particular, is a bioisostere for hydroxyl, thiol, or amine groups and can act as a hydrogen bond donor, enhancing target affinity and specificity.[4][5]
This technical guide provides an in-depth analysis of this compound (CAS No. 1261498-41-2), covering its commercial availability, physicochemical properties, spectroscopic signature, and critical role in the synthesis of advanced pharmaceutical intermediates.[6] The content herein is curated for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and actionable protocols.
Physicochemical and Spectroscopic Characterization
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application. While extensive experimental data for this compound is not broadly published, its properties can be reliably inferred from closely related analogs and foundational chemical principles.
Core Properties
The table below summarizes the key physicochemical properties for this compound and its parent compounds, providing a comparative baseline for experimental design.
| Property | This compound | 3-(Difluoromethoxy)aniline (Analog) | 2-Fluoroaniline (Analog) |
| CAS Number | 1261498-41-2[6] | 22236-08-4[7] | 348-54-9[8] |
| Molecular Formula | C₇H₆F₃NO[6] | C₇H₇F₂NO[9] | C₆H₆FN[8] |
| Molecular Weight | 177.12 g/mol [6] | 159.14 g/mol [7][9] | 111.12 g/mol [10] |
| Appearance | Inferred: Colorless to pale yellow liquid/solid | Colorless to pale yellow liquid[11] | Clear liquid with a mild sweet odor[8] |
| Boiling Point | Not specified | 201-202 °C (lit.)[11] | 182-183 °C |
| Storage Condition | Store at 0-8 °C[6] | Under inert gas at 2–8 °C[11] | Not specified |
| pKa | Not specified | 3.0 (Predicted)[11] | Not specified |
Spectroscopic Signature for Quality Control
Verifying the identity and purity of starting materials is a non-negotiable aspect of chemical synthesis. The following protocols outline standard procedures for acquiring spectroscopic data for this compound.
Experimental Protocol: NMR and MS Analysis
-
Sample Preparation (NMR): Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a clean NMR tube.[12]
-
¹H NMR Acquisition:
-
Expected Resonances: Aromatic protons (Ar-H) will appear as complex multiplets in the aromatic region. The amine (-NH₂) protons will present as a broad singlet. The difluoromethoxy proton (-OCHF₂) will be a characteristic triplet.
-
-
¹⁹F NMR Acquisition:
-
Expected Resonances: Two distinct signals are expected: one for the aromatic fluorine and another for the -OCHF₂ group, with characteristic coupling patterns.
-
-
¹³C NMR Acquisition:
-
Expected Resonances: Aromatic carbons will show complex splitting patterns due to C-F coupling. The difluoromethoxy carbon will be identifiable by its triplet structure and chemical shift.
-
-
Mass Spectrometry (MS) Analysis:
-
Technique: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Expected Result: The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the compound's molecular weight (177.12 g/mol ).
-
Caption: A standard workflow for the quality control and identity verification of incoming this compound.
Synthetic Pathways and Commercial Availability
While specific, scaled-up synthetic routes for this compound are proprietary to manufacturers, a plausible synthesis can be conceptualized from known chemical transformations. A common strategy involves the reduction of a corresponding nitroaromatic precursor. The synthesis of fluorinated anilines often starts from dichloronitrobenzene, which undergoes fluorination, reduction, and potentially other modifications like amination.[13][14]
Caption: A plausible synthetic route to this compound from a nitro-aromatic precursor.
Commercial Suppliers
This compound is available through several specialized chemical suppliers who cater to the research and development sector. These vendors typically offer the compound in research quantities (e.g., milligrams to grams) with high purity, suitable for direct use in synthetic applications.
Known Suppliers Include:
-
Amadis Chemical Company Limited[6]
-
Allfluoro pharmaceutical co. ltd.[6]
-
Beijing Eternalchem Co,. Ltd.[6]
Researchers are advised to contact these suppliers directly for pricing, availability, and detailed specifications, such as certificates of analysis (CoA).
Applications in Drug Design and Medicinal Chemistry
The true value of this compound lies in its application as a scaffold or intermediate in the synthesis of complex, biologically active molecules. The strategic placement of its functional groups provides distinct advantages.
-
Modulation of Basicity: The electron-withdrawing nature of the fluorine atom at the 2-position and the difluoromethoxy group at the 3-position significantly reduces the basicity (pKa) of the aniline nitrogen. This is a critical parameter in drug design, as it influences the compound's ionization state at physiological pH, affecting solubility, cell permeability, and receptor binding.[2]
-
Metabolic Blocking: The fluoro-group can serve as a metabolic blocker. By replacing a hydrogen atom at a site susceptible to cytochrome P450 oxidation, metabolic inactivation of the drug can be prevented, thereby increasing its half-life and bioavailability.
-
Enhanced Lipophilicity and Binding: The difluoromethoxy group is a lipophilic mimic of a hydroxyl group.[4] This substitution can enhance a molecule's ability to cross cellular membranes and improve its binding affinity to hydrophobic pockets within a target protein.[3]
-
Conformational Control: The steric bulk and electronic properties of the substituents can influence the preferred conformation of the molecule, which can be crucial for locking the compound into a bioactive shape.
Caption: The relationship between the structural features of the aniline building block and desired drug properties.
Safety and Handling
As with all aniline derivatives, this compound and its structural analogs should be handled with appropriate care. Aniline-based compounds are generally considered toxic and can be absorbed through the skin.[10][15]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, chemical-resistant gloves, and a lab coat.[15][16]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[17][18]
-
First Aid:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[15][18]
-
In case of skin contact: Wash off with soap and plenty of water.[17]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[18]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[15]
-
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, as recommended by the supplier (e.g., 0-8 °C).[6]
Conclusion
This compound is a specialized yet highly valuable chemical intermediate for the pharmaceutical industry. Its unique combination of a fluoro-substituted aromatic ring and a difluoromethoxy group provides medicinal chemists with a versatile platform for fine-tuning the properties of drug candidates. While detailed public data on this specific molecule is limited, its properties and utility can be confidently understood through the analysis of its structural components and related analogs. Its commercial availability from specialized suppliers ensures that researchers at the forefront of drug discovery can continue to leverage the strategic benefits of fluorine chemistry to develop the next generation of therapeutics.
References
- ChemBK. (2024). 3-(Difluoromethoxy)aniline.
- CDH Fine Chemical. (n.d.). 3-FLUORO ANILINE CAS No 372-19-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Chem-Impex. (n.d.). 3-(Difluoromethoxy)aniline.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET.
- Aarti Industries. (n.d.). 2-fluoroaniline (CL-4: PUBLIC).
- SpectraBase. (2024). 3-(Difluoromethoxy)aniline.
- Oakwood Chemical. (n.d.). 3-(Difluoromethoxy)aniline.
- BLDpharm. (n.d.). 3-Bromo-2-(difluoromethoxy)-5-fluoroaniline.
- PubChem. (n.d.). 3,5-Difluoroaniline.
- ChemicalBook. (n.d.). 2,3-Difluoroaniline synthesis.
- BuyersGuideChem. (n.d.). 3,5-Difluoroaniline.
- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry.
- Li, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules.
- ResearchGate. (2025). Fluorine in Drug Design: A Case Study with Fluoroanisoles.
- PubChem. (n.d.). 3-Fluoroaniline.
- Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.
- Benchchem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-fluoroaniline.
- ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development.
- Al-Ostoot, F. H., et al. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
- Benchchem. (2025). A Comparative Spectroscopic Guide to 3-Chloro-4-fluoroaniline and Its Derivatives.
- Google Patents. (n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
- ChemicalBook. (n.d.). This compound CAS#: 1261498-41-2.
- PubChem. (n.d.). 2-Fluoroaniline.
- Brindisi, M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.
- Simson Pharma Limited. (n.d.). 4-Fluoroaniline.
Sources
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound CAS#: 1261498-41-2 [m.chemicalbook.com]
- 7. 3-(Difluoromethoxy)aniline [oakwoodchemical.com]
- 8. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 2,3-Difluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 14. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
Introduction: The Role of Fluorinated Anilines in Modern Drug Discovery
An In-depth Technical Guide to the Safe Handling of 3-(Difluoromethoxy)-2-fluoroaniline
This compound (CAS No. 1261498-41-2) is a specialized aromatic amine that has garnered interest within the pharmaceutical and agrochemical research sectors. Its utility stems from the unique physicochemical properties imparted by its fluorinated substituents—the difluoromethoxy (-OCF₂H) and fluoro (-F) groups. The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve membrane permeability, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] The difluoromethyl group, in particular, can serve as a bioisostere of alcohol, thiol, or amine groups and act as a hydrogen bond donor, potentially enhancing drug-target interactions.[4]
Given its reactive aniline functionality and the presence of fluorine, a thorough understanding of its chemical hazards and the implementation of rigorous safety protocols are paramount for researchers. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, grounded in established safety data and best laboratory practices.
Section 1: Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on available data, it is toxic if swallowed, harmful in contact with skin or if inhaled, and causes skin and serious eye irritation.[5]
The Globally Harmonized System (GHS) classification provides a standardized framework for communicating these hazards.
Signal Word: Danger [5]
GHS Pictograms:
Table 1: GHS Hazard and Precautionary Statements [5]
| Code | Statement | Category |
| H301 | Toxic if swallowed | Hazard Statement |
| H312 | Harmful in contact with skin | Hazard Statement |
| H315 | Causes skin irritation | Hazard Statement |
| H319 | Causes serious eye irritation | Hazard Statement |
| H332 | Harmful if inhaled | Hazard Statement |
| H335 | May cause respiratory irritation | Hazard Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | Precautionary Statement |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | Precautionary Statement |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor | Precautionary Statement |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | Precautionary Statement |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | Precautionary Statement |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | Precautionary Statement |
| P405 | Store locked up | Precautionary Statement |
| P501 | Dispose of contents/container to an approved waste disposal plant | Precautionary Statement |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential to minimize exposure risk.
Engineering Controls: The First Line of Defense
The causality behind prioritizing engineering controls is the principle of eliminating or minimizing the hazard at its source, which is inherently more reliable than relying solely on personal barriers.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood. This is critical to prevent the inhalation of vapors or aerosols.[6]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and located close to the workstation where the chemical is handled.[7]
Personal Protective Equipment (PPE): The Essential Barrier
PPE must be selected based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7][8] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[9]
-
Skin Protection:
-
Gloves: Wear chemical-impermeable gloves (e.g., nitrile, neoprene) that have been tested and approved under appropriate government standards.[9][10] Always inspect gloves for tears or pinholes before use and practice proper glove removal technique to avoid skin contamination.
-
Protective Clothing: A laboratory coat is mandatory. For procedures with a higher risk of splashes or spills, a chemically resistant apron or suit should be worn.[9]
-
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors.[7] Respirator use must be part of a comprehensive respiratory protection program.
Section 3: Handling and Storage Protocols
Adherence to strict handling and storage procedures is crucial for maintaining the integrity of the chemical and ensuring personnel safety.
Safe Handling
-
Avoid Contact: Prevent all direct contact with skin and eyes and avoid inhalation of vapors.[7][11]
-
Inert Atmosphere: Some aniline derivatives can be sensitive to air.[6] While specific data for this compound is limited, handling under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially for long-term storage or sensitive reactions.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[12] Do not eat, drink, or smoke in areas where the chemical is handled.[8]
-
Spill Management: Have a spill kit readily available. In case of a small spill, absorb with an inert material (e.g., sand, vermiculite), collect in a sealed container, and dispose of as hazardous waste.[7] For large spills, evacuate the area and follow emergency procedures.[9]
Storage Conditions
Improper storage can lead to degradation, reaction with incompatible materials, or accidental release.
-
Container: Store in the original, tightly sealed container.[7][11]
-
Environment: Keep in a dry, cool, and well-ventilated place.[5][11] Recommended storage temperature is often between 2-8°C.[5]
-
Incompatible Materials: Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7][8]
-
Security: The compound should be stored in a locked cabinet or area accessible only to authorized personnel, as indicated by the P405 "Store locked up" statement.[5][6]
Section 4: Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of an exposure. All laboratory personnel must be familiar with these procedures before working with the chemical.
First Aid Measures
-
General Advice: Move the victim out of the dangerous area. Show the Safety Data Sheet (SDS) to the attending physician.[10]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[11][13]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6][11]
-
In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water. Call a Poison Control Center or doctor immediately.[11][14]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8][11]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: During a fire, hazardous combustion products may be formed, including toxic nitrogen oxides (NOx), carbon monoxide (CO), and gaseous hydrogen fluoride (HF).[7][8]
-
Protective Equipment: Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA) to protect against toxic fumes.[9][15]
Section 5: Experimental Workflow Example
This section provides a step-by-step methodology for a typical laboratory workflow involving this compound, integrating the safety protocols described.
Workflow: Acylation of this compound
-
Preparation and PPE: Before starting, ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height. Don required PPE: safety goggles, face shield, lab coat, and nitrile gloves.
-
Reagent Weighing: In the fume hood, place a weighing paper on a tared analytical balance. Carefully transfer the required amount of this compound from its storage container to the weighing paper using a clean spatula. Securely close the storage container and return it to its designated locked storage location.
-
Reaction Setup: Transfer the weighed aniline to a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar. Add the appropriate anhydrous solvent (e.g., dichloromethane) via syringe.
-
Reagent Addition: Cool the reaction mixture in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride) dropwise via syringe. The exotherm should be carefully monitored.
-
Reaction Monitoring: Allow the reaction to stir at the appropriate temperature. Monitor its progress using a suitable technique (e.g., TLC, LC-MS).
-
Workup and Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate in the fume hood to neutralize excess acid.
-
Extraction and Waste Segregation: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent. Segregate the aqueous and organic waste streams into appropriately labeled hazardous waste containers.
-
Cleanup: Decontaminate all glassware and surfaces that came into contact with the chemical. Dispose of all contaminated disposable materials (gloves, weighing paper, pipette tips) in the designated solid hazardous waste container. Wash hands thoroughly.
Section 6: Visualized Safety Workflows
Diagrams can clarify complex procedural sequences, ensuring a higher degree of compliance and understanding.
Safe Handling Workflow
This diagram outlines the logical flow for handling this compound from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
Emergency Response Logic
This diagram illustrates the decision-making process following an accidental exposure.
Caption: Decision-making flowchart for first aid response to an exposure event.
References
-
PubChem. 3,5-Difluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. 3-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
SD Fine-Chem. Safety Data Sheet: 4-fluoroaniline. Retrieved from [Link]
-
Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubChem. 2,6-Difluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Meanwell, N. A. (2017). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. Retrieved from [Link]
-
Wang, X., et al. (2023). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. MDPI. Retrieved from [Link]
-
PubChem. 2-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Retrieved from [Link]
-
Jelier, B. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
-
Fent, K. W., et al. (2020). Flame retardants, dioxins, and furans in air and on firefighters' protective ensembles during controlled residential firefighting. Environment International. Retrieved from [Link]
-
PubChem. 4-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Defense Technical Information Center. (2021). Enhancement of Fluorine-Free Firefighting Agents for Compressed Air Foam Applications. Retrieved from [Link]
-
University of Manitoba. Recommended Medical Treatment for Hydrofluoric Acid Exposure. Retrieved from [Link]
-
Neogen. (2024). Safety Data Sheet: LESS Medium. Retrieved from [Link]
-
SERDP ESTCP. (2024). Developing PFAS-Free Firefighting Foams. YouTube. Retrieved from [Link]
Sources
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1261498-41-2|3-Difluoromethoxy-2-fluoroaniline|BLD Pharm [bldpharm.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Leading Speciality Chemical in India [aarti-industries.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
- 12. file.bldpharm.com [file.bldpharm.com]
- 13. fishersci.com [fishersci.com]
- 14. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Flame retardants, dioxins, and furans in air and on firefighters' protective ensembles during controlled residential firefighting - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Role of Fluorinated Anilines in Modern Chemistry
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(Difluoromethoxy)-2-fluoroaniline
In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine into organic molecules represents a cornerstone strategy for modulating physicochemical and biological properties. Fluorinated aniline derivatives, in particular, serve as pivotal building blocks, prized for their ability to enhance metabolic stability, binding affinity, and lipophilicity. This guide focuses on a specific, highly functionalized example: this compound.
The confluence of three distinct functional groups on the aniline scaffold—an ortho-fluoro substituent, a meta-difluoromethoxy group, and the aniline amine itself—creates a molecule of significant conformational complexity. Understanding the interplay of these groups is not merely an academic exercise; it is fundamental to predicting the molecule's behavior in larger systems. The preferred three-dimensional structure dictates its reactivity, its capacity for intermolecular interactions (such as hydrogen bonding in a protein active site), and ultimately, its utility as a precursor in the synthesis of advanced materials and pharmaceuticals.
This document provides a comprehensive analysis of the molecular structure of this compound, delves into its probable conformational preferences governed by subtle intramolecular forces, and outlines the experimental and computational methodologies required for its definitive characterization.
Core Molecular Structure and Physicochemical Properties
The foundational step in any conformational analysis is a thorough understanding of the molecule's basic structural and electronic attributes.
Chemical Identity:
-
IUPAC Name: this compound
-
CAS Number: 1261498-41-2[1]
-
Molecular Formula: C₇H₆F₃NO[1]
-
Molecular Weight: 177.12 g/mol [1]
The structure is characterized by three key functional domains whose interactions dictate the molecule's overall conformation:
-
The Aniline Moiety (-NH₂): The primary amine group is a hydrogen bond donor and its lone pair of electrons contributes to the aromatic system. Its basicity and nucleophilicity are modulated by the other substituents.
-
The 2-Fluoro Substituent (-F): Positioned ortho to the amine, this highly electronegative atom exerts a strong inductive electron-withdrawing effect. Crucially, it can act as a potential hydrogen bond acceptor.
-
The 3-(Difluoromethoxy) Group (-OCHF₂): This group significantly increases lipophilicity. The C-H bond within this group is polarized, making it a potential, albeit weak, hydrogen bond donor.[2] The group also introduces two additional fluorine atoms and an ether oxygen, all of which can participate in non-covalent interactions.
| Property | Value / Description | Source |
| Molecular Formula | C₇H₆F₃NO | [1] |
| Molecular Weight | 177.12 g/mol | [1] |
| CAS Number | 1261498-41-2 | [1] |
| Hydrogen Bond Donor Count | 1 (from -NH₂) | PubChem |
| Hydrogen Bond Acceptor Count | 5 (N, O, and 3x F atoms) | PubChem |
| Rotatable Bond Count | 3 (C-N, C-O, O-C) | PubChem |
Conformational Analysis: The Interplay of Intramolecular Forces
The conformation of this compound is primarily determined by the rotational freedom around the C(aryl)-N and C(aryl)-O bonds, which is heavily influenced by non-covalent intramolecular interactions.
The Dominant Role of Intramolecular Hydrogen Bonding
The proximity of the aniline protons to the ortho-fluorine atom creates a high probability of a significant intramolecular hydrogen bond.
-
N-H···F Interaction: The most influential interaction is expected to be a hydrogen bond between one of the amine protons and the ortho-fluorine atom. This type of N-H···F interaction, while considered weak, is well-documented and can be strong enough to enforce a specific conformation where the N-H bond is directed toward the fluorine.[3][4] This interaction would create a pseudo-six-membered ring, significantly restricting the rotation around the C-N bond and holding the amine group in a relatively planar position relative to the ring.
-
Other Potential Interactions: While the N-H···F bond is likely dominant, other weaker interactions may also play a role:
-
N-H···O Interaction: A conformation where the amine proton interacts with the ether oxygen of the difluoromethoxy group is also possible, though likely less favorable due to the required geometry.
-
C-H···N/F Interactions: The polarized C-H bond of the difluoromethoxy group could potentially act as a hydrogen bond donor towards the aniline nitrogen or the ortho-fluorine.[2]
-
The diagram below illustrates the key rotational degrees of freedom and the probable dominant intramolecular hydrogen bond that dictates the molecule's preferred conformation.
Caption: Key intramolecular interactions in this compound.
Conformation of the Difluoromethoxy Group
Unlike the more sterically hindered trifluoromethoxy group, which often adopts a conformation orthogonal to the aromatic ring, the difluoromethoxy group exhibits greater flexibility.[5] The rotational barrier around the Ar–O bond is relatively low. Studies on similar compounds show that ArOCF₂H groups can have a wide range of preferred dihedral angles (θ = 0°–50°), indicating a shallow potential energy surface.[2] The final orientation in the solid state or solution will be a subtle balance between minimizing steric hindrance with the adjacent fluoro group and optimizing any weak intramolecular interactions.
Methodologies for Structural and Conformational Elucidation
Definitive characterization requires a synergistic approach, combining computational modeling with experimental verification.
Computational Chemistry Workflow
In the absence of published experimental data for this specific molecule, Density Functional Theory (DFT) provides a powerful predictive tool for exploring its conformational landscape.
Workflow Protocol: DFT-Based Conformational Analysis
-
Initial Structure Generation: Build the 3D structure of this compound using standard molecular modeling software.
-
Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically rotating the key dihedral angles (C2-C1-N-H and C2-C3-O-C). This identifies all potential low-energy minima.
-
Conformer Optimization: Subject each identified minimum to full geometry optimization using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)). This provides the precise geometry of each stable conformer.
-
Frequency Calculation: Perform frequency calculations on each optimized conformer to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
Relative Energy Analysis: Calculate the relative Gibbs free energies of the conformers to predict their population distribution at a given temperature. The conformer with the lowest free energy is the predicted global minimum.
-
Spectroscopic Prediction: Use the optimized geometries to predict NMR chemical shifts and coupling constants, which can then be compared with experimental data for validation.
Caption: Computational workflow for conformational analysis.
Experimental Verification Protocols
Protocol 1: Single-Crystal X-ray Diffraction (Solid-State Conformation)
This technique provides unambiguous proof of the molecular structure and packing in the solid state.
-
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Employ slow evaporation, vapor diffusion, or slow cooling techniques to grow single crystals of suitable quality for diffraction.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain integrated intensities.
-
Solve the crystal structure using direct methods or Patterson methods to determine the initial atomic positions.
-
Refine the structural model against the experimental data to optimize atomic coordinates, and thermal parameters, and to locate hydrogen atoms. The final refined structure provides precise bond lengths, angles, and the definitive solid-state conformation.[6][7]
-
Protocol 2: NMR Spectroscopy (Solution-State Conformation)
NMR spectroscopy is the most powerful tool for investigating molecular conformation in solution.
-
Standard Spectra Acquisition:
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire standard 1D spectra: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure and purity.
-
-
Evidence for H-Bonding:
-
¹H NMR Chemical Shift: In a non-polar solvent like CDCl₃, an intramolecularly hydrogen-bonded N-H proton often appears as a relatively sharp signal at a downfield chemical shift compared to non-bonded amines.
-
Through-Space Coupling (¹hJNH,F): Observe the ¹H NMR spectrum for coupling between the N-H proton and the ortho-fluorine. A measurable through-space coupling constant (¹hJNH,F) of several Hz is strong evidence of close spatial proximity enforced by a hydrogen bond.[3][4]
-
-
Conformational Details via 2D NMR:
-
NOESY/ROESY: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum.
-
Analysis: Look for cross-peaks that indicate through-space proximity. A key cross-peak would be between the N-H proton and the ortho-fluorine. Additionally, cross-peaks between the difluoromethoxy proton (CHF₂) and specific aromatic protons can help define the orientation of this group relative to the ring.
-
Implications for Drug Development and Materials Science
The conformational rigidity imposed by the N-H···F intramolecular hydrogen bond has profound implications.
-
Reduced Entropy: By locking the conformation of the amine, the molecule has a lower entropic penalty upon binding to a biological target, which can lead to higher binding affinity.
-
Predictable Interactions: A well-defined conformation allows for more accurate molecular modeling and docking studies, facilitating the rational design of molecules with targeted interactions.
-
Modulation of Physicochemical Properties: The conformation influences the molecule's dipole moment and surface properties, affecting its solubility, crystal packing, and membrane permeability. The difluoromethoxy group, in particular, serves as a lipophilic hydrogen bond donor, a unique combination that can be exploited in drug design.[2][5]
References
-
Dalvit, C., Invernizzi, C., Vulpetti, A., & Flocco, M. (2011). The 19F NMR-Based Screening for the Detection of Intramolecular Hydrogen Bonds. Journal of the American Chemical Society, 133(38), 15074–15083. Available at: [Link]
-
Semantic Scholar. (2005). Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl, Difluoromethyl, and Monofluoromethyl Groups. Available at: [Link]
-
SpectraBase. (n.d.). 3-(Difluoromethoxy)aniline. Retrieved January 19, 2026, from [Link]
-
Hibbert, F., Mills, J. F., Nyburg, S. C., & Parkins, A. W. (1998). Hydrogen bonding and structure of 2-hydroxy-N-acylanilines in the solid state and in solution. Journal of the Chemical Society, Perkin Transactions 2, (3), 629–634. Available at: [Link]
-
Urner, L. H., Haufe, G., & Hevey, R. (2022). Intramolecular N−H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects. Chemistry – A European Journal, 28(2), e202103135. Available at: [Link]
-
Al-Aboudi, A., et al. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 23(10), 2476. Available at: [Link]
-
ResearchGate. (2006). Effect of fluorination: Conformation of 2,6-difluoroanisole. Available at: [Link]
-
PubChem. (n.d.). 3-(difluoromethoxy)-N-fluoroaniline. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 3,5-Difluoroaniline. Retrieved January 19, 2026, from [Link]
-
University of Southampton ePrints. (2021). Conformational Analysis of 1,3-Difluorinated Alkanes. Available at: [Link]
-
Champagne, P. A., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7094-7147. Available at: [Link]
-
PubMed. (2022). Intramolecular N-H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects. Chemistry, 28(2), e202103135. Available at: [Link]
-
Raines, R. T., & Newberry, R. W. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25. Available at: [Link]
-
ResearchGate. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Available at: [Link]
-
Xie, M., et al. (2002). Studies on the hydrogen bonding of aniline's derivatives by FT-IR. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(13), 2853-2859. Available at: [Link]
-
PubChem. (n.d.). 2-Fluoroaniline. Retrieved January 19, 2026, from [Link]
-
de Oliveira, A. B., et al. (2017). Conformation analysis of a novel fluorinated chalcone. Journal of Molecular Modeling, 23(3), 97. Available at: [Link]
-
National Center for Biotechnology Information. (2016). Single-crystal X-ray diffraction dataset for 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine. Data in Brief, 8, 103-109. Available at: [Link]
-
ResearchGate. (2011). SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. Available at: [Link]
-
Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology. Available at: [Link]
Sources
- 1. This compound CAS#: 1261498-41-2 [m.chemicalbook.com]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. escholarship.org [escholarship.org]
- 4. Intramolecular N-H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-crystal X-ray diffraction dataset for 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moodle2.units.it [moodle2.units.it]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 3-(Difluoromethoxy)-2-fluoroaniline
Introduction: The Strategic Value of Fluorinated Anilines in Heterocyclic Chemistry
In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacological profile of drug candidates. The difluoromethoxy (-OCHF₂) group, in particular, is of high interest as it can significantly enhance metabolic stability, increase lipophilicity, and modulate pKa, thereby improving a molecule's overall druglikeness.[1][2] When this group is strategically positioned on a versatile synthetic building block like aniline, it opens a vast chemical space for the creation of novel heterocyclic scaffolds.
3-(Difluoromethoxy)-2-fluoroaniline (CAS 1261498-41-2) is a unique trifunctional precursor, presenting an amino group for classical cyclization reactions, an ortho-fluoro substituent, and a meta-difluoromethoxy group. This distinct substitution pattern offers both opportunities and challenges in heterocyclic synthesis, particularly concerning the regioselectivity of cyclization reactions. The electron-withdrawing nature of both the fluorine and difluoromethoxy substituents deactivates the aromatic ring towards electrophilic substitution, yet the lone pairs on the fluorine atom can participate in resonance, influencing the orientation of incoming electrophiles.[3][4]
These application notes serve as a detailed guide for researchers, scientists, and drug development professionals aiming to leverage this compound as a starting material for novel quinolines and benzimidazoles. The protocols provided are based on established synthetic methodologies and are accompanied by in-depth mechanistic discussions to rationalize the predicted regiochemical outcomes.
PART 1: Synthesis of Fluorinated Quinolines
The quinoline scaffold is a privileged structure found in a wide array of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[5][6] Classical methods like the Combes and Skraup syntheses provide reliable pathways to construct this bicyclic system from anilines.
Combes Quinoline Synthesis: A Regioselective Approach
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[7][8] The regioselectivity of the final electrophilic aromatic cyclization is governed by the electronic and steric influences of the substituents on the aniline ring.
The reaction proceeds through the formation of an enamine intermediate from the aniline and the β-diketone. Under strong acid catalysis, this intermediate undergoes an intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration to yield the aromatic quinoline.
For this compound, two potential regioisomers can be formed:
-
8-(Difluoromethoxy)-7-fluoroquinoline (Major Product): Cyclization at the C6 position of the aniline (para to the amino group) is electronically favored. The ortho-fluoro substituent is a weakly deactivating, ortho-para directing group.[3][4] While the inductive effect of fluorine is deactivating, its ability to donate a lone pair of electrons via resonance can stabilize the cationic intermediate formed during electrophilic attack at the para position. The C6 position is also less sterically hindered than the C2 position.
-
6-(Difluoromethoxy)-5-fluoroquinoline (Minor Product): Cyclization at the C2 position (ortho to the amino group) is disfavored due to steric hindrance from the adjacent fluoro group and the stronger deactivating inductive effect of the fluorine at this close proximity.
Caption: Predicted regioselectivity in the Combes synthesis.
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (1.1 eq)
-
Polyphosphoric acid (PPA) (10 wt eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask charged with polyphosphoric acid, add this compound and acetylacetone.
-
Heat the mixture with stirring at 120-130 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to approximately 80 °C and pour it carefully onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the title compound.
Expected Characterization:
-
¹H NMR: Signals corresponding to the aromatic protons of the quinoline core and the two methyl groups.
-
¹⁹F NMR: Signals for the -OCHF₂ and the aromatic -F substituents.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of C₁₂H₁₀F₃NO.
| Parameter | Expected Value |
| Purity (by HPLC) | >95% |
| Yield (Predicted) | 40-60% |
| Appearance | Yellow to brown solid/oil |
Skraup Synthesis: A Classical Approach
The Skraup synthesis is a robust method for producing quinolines by heating an aniline with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid.[1][9] The reaction is notoriously exothermic and requires careful temperature control.
The reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein. The aniline then undergoes a Michael addition to acrolein, followed by acid-catalyzed cyclization and oxidation to form the quinoline. Similar to the Combes synthesis, the electrophilic cyclization is the regiochemistry-determining step. Therefore, the cyclization is predicted to occur preferentially at the C6 position (para to the amino group) to yield 8-(Difluoromethoxy)-7-fluoroquinoline .
Materials:
-
This compound (1.0 eq)
-
Glycerol (3.0 eq)
-
Nitrobenzene (as both solvent and oxidizing agent)
-
Concentrated Sulfuric Acid
-
Ferrous sulfate heptahydrate (catalytic amount, for moderation)
-
Sodium hydroxide solution (for neutralization)
-
Steam distillation apparatus
Procedure:
-
Caution: The Skraup reaction is highly exothermic and can be violent. This procedure should be performed in a chemical fume hood with appropriate personal protective equipment, including a face shield.
-
In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully add this compound, glycerol, nitrobenzene, and a small amount of ferrous sulfate heptahydrate.
-
With vigorous stirring, slowly add concentrated sulfuric acid through the dropping funnel. An exothermic reaction will commence. Control the rate of addition to maintain a manageable reaction temperature.
-
After the addition is complete, heat the mixture to 140-150 °C for 3-4 hours.
-
Allow the mixture to cool to room temperature. Dilute with water and carefully neutralize with a concentrated sodium hydroxide solution until strongly alkaline.
-
Subject the mixture to steam distillation to isolate the crude quinoline derivative.
-
Separate the organic layer from the distillate and purify by distillation or column chromatography.
PART 2: Synthesis of Fluorinated Benzimidazoles
Benzimidazoles are another critical heterocyclic motif, present in anthelmintics (e.g., albendazole) and proton pump inhibitors (e.g., omeprazole).[10][11] The standard synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.
Synthesis via Condensation with Aldehydes
To synthesize a benzimidazole from this compound, the aniline must first be converted into the corresponding o-phenylenediamine. This can be achieved through a nitration step followed by reduction.
Caption: Workflow for benzimidazole synthesis.
-
Nitration: The nitration of this compound is expected to be highly regioselective. The amino group is a powerful ortho, para-director. The position para to the amine (C4) is the most activated and sterically accessible, leading predominantly to 4-nitro-3-(difluoromethoxy)-2-fluoroaniline.
-
Reduction: The nitro group is then reduced to an amine using standard conditions, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, to yield 4-(difluoromethoxy)-3-fluoro-1,2-phenylenediamine.
-
Condensation and Cyclization: The resulting diamine is condensed with an aldehyde. This reaction typically proceeds by forming a Schiff base with one of the amino groups, followed by intramolecular cyclization and subsequent oxidation (often by air) to form the aromatic benzimidazole ring.[12]
Step A: Synthesis of 4-Nitro-3-(difluoromethoxy)-2-fluoroaniline
-
Cool a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid to 0 °C.
-
Slowly add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
After the addition, allow the reaction to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture onto ice and neutralize with a sodium hydroxide solution.
-
Filter the resulting precipitate, wash with water, and dry to obtain the nitroaniline derivative.
Step B: Synthesis of 4-(Difluoromethoxy)-3-fluoro-1,2-phenylenediamine
-
To a solution of the nitroaniline from Step A in ethanol, add tin(II) chloride dihydrate (3-4 eq).
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction, make it alkaline with sodium hydroxide solution, and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by chromatography to yield the diamine.
Step C: Synthesis of 6-(Difluoromethoxy)-5-fluoro-2-phenyl-1H-benzimidazole
-
In a round-bottom flask, dissolve the diamine from Step B (1.0 eq) and benzaldehyde (1.05 eq) in ethanol.
-
Add a catalytic amount of an acid, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux and bubble air through the solution (or stir open to the atmosphere) for 4-6 hours.
-
Cool the reaction mixture to room temperature. The product may precipitate.
-
Filter the solid product or concentrate the solution and purify by recrystallization or column chromatography.
| Parameter | Expected Value |
| Purity (by HPLC) | >98% |
| Overall Yield | 30-50% over 3 steps |
| Appearance | Off-white to light brown solid |
Conclusion and Future Directions
This compound is a highly promising, albeit challenging, building block for the synthesis of novel fluorinated heterocycles. The protocols and mechanistic insights provided herein offer a rational starting point for researchers to explore its synthetic utility. The predictable regioselectivity in key cyclization reactions, driven by the electronic properties of the fluoro and difluoromethoxy substituents, allows for the targeted synthesis of specific isomers. Further exploration could involve using this precursor in other classical heterocyclic syntheses such as the Fischer indole synthesis or the Bischler-Möhlau indole synthesis, opening doors to an even wider range of novel, fluorinated compounds with significant potential in drug discovery and materials science.[9][13]
References
- Combes, A. Bull. Soc. Chim. Fr.1888, 49, 89.
- Bergstrom, F. W.; Franklin, E. C. A review of the Combes quinoline synthesis. Chem. Rev.1944, 35, 156.
- Skraup, Z. H. Eine Synthese des Chinolins. Ber. Dtsch. Chem. Ges.1880, 13, 2086.
-
Manske, R. H. F. The Chemistry of Quinolines. Chem. Rev.1942 , 30, 113–144. [Link]
- Johnson, W. S.; Mathews, F. J. The Combes Quinoline Synthesis. Org. React.1953, 7, 80-99.
- Elderfield, R. C. Heterocyclic Compounds, Vol. 4, Wiley, 1952, p 36.
- Sloop, J. C. A study of the Combes quinoline synthesis with trifluoromethyl-β-diketones. J. Fluorine Chem.2002, 118, 135-147.
- Bahrami, K.; Khodaei, M. M.; Kavianinia, I. A simple and efficient procedure for the synthesis of substituted benzimidazoles. Synthesis2007, 417-427.
- Pfitzinger, W.
- Sharma, V.; Kumar, V.; Singh, P. Quinoline: A versatile heterocyclic nucleus in medicinal chemistry. RSC Adv.2016, 6, 107653-107679.
- Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Isochinolin-Synthese. Ber. Dtsch. Chem. Ges.1893, 26, 1903–1908.
- Doebner, O.; von Miller, W. Ueber eine Erweiterung der Skraup'schen Chinolin-Synthese. Ber. Dtsch. Chem. Ges.1881, 14, 2812–2817.
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
- Friedländer, P. Ueber o-Amidobenzaldehyd. Ber. Dtsch. Chem. Ges.1882, 15, 2572–2575.
- Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc.1939, 61, 2890–2895.
- Knorr, L. Synthetische Versuche mit dem Acetessigester. Ber. Dtsch. Chem. Ges.1884, 17, 1635–1642.
-
Alaqeel, S. I. Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. J. Saudi Chem. Soc.2017 , 21, 229-237. [Link]
-
Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
- Bansal, Y.; Silakari, O. The therapeutic journey of benzimidazoles: A review. Bioorg. Med. Chem.2012, 20, 6208-6236.
-
Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. Fluorine in medicinal chemistry. Chem. Soc. Rev.2008 , 37, 320-330. [Link]
- Bischler, A. Ueber die Entstehung einiger substituirter Indole. Ber. Dtsch. Chem. Ges.1892, 25, 2860-2879.
-
Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem.2015 , 58, 8315-8359. [Link]
- Möhlau, R. Ueber die Einwirkung von α-Bromacetophenon auf Anilin. Ber. Dtsch. Chem. Ges.1881, 14, 171-175.
- Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911, 44, 2030–2036.
-
Chemistry LibreTexts. Substituent Effects in Electrophilic Substitutions. [Link]
Sources
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. iipseries.org [iipseries.org]
- 6. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 10. ijariie.com [ijariie.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
The Strategic Application of 3-(Difluoromethoxy)-2-fluoroaniline in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Fluorine Advantage in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of rational drug design. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly enhance the pharmacokinetic and pharmacodynamic profiles of a molecule.[1] Specifically, the difluoromethoxy (-OCF₂H) group has emerged as a valuable substituent in the design of kinase inhibitors. This group can act as a lipophilic hydrogen bond donor, improve metabolic stability, and modulate pKa, thereby optimizing a compound's potency, selectivity, and overall druglikability.[2][3]
This technical guide delves into the application of a key fluorinated building block, 3-(difluoromethoxy)-2-fluoroaniline , in the synthesis of potent and selective kinase inhibitors. We will explore the rationale behind its use, provide a detailed, field-proven protocol for the synthesis of a novel Janus kinase (JAK) inhibitor, and discuss the broader implications for drug discovery and development.
The Rationale for Employing this compound
The unique substitution pattern of this compound offers several advantages in the synthesis of kinase inhibitors:
-
Targeted Interactions: The difluoromethoxy group, positioned at the 3-position, can engage in specific hydrogen bonding interactions within the kinase active site, enhancing binding affinity and selectivity.[3]
-
Enhanced Metabolic Stability: The C-F bonds are highly resistant to metabolic cleavage, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life of the final drug molecule.[4]
-
Modulation of Physicochemical Properties: The combination of the fluoro and difluoromethoxy groups allows for fine-tuning of the molecule's lipophilicity and electronic properties, which are critical for cell permeability and oral bioavailability.[5]
-
Synthetic Versatility: The primary amine functionality of the aniline provides a reactive handle for coupling with various heterocyclic scaffolds, a common strategy in the synthesis of kinase inhibitors.
Exemplary Synthesis of a Novel JAK2 Inhibitor
To illustrate the utility of this compound, we present a detailed protocol for the synthesis of a novel, potent, and selective Janus kinase 2 (JAK2) inhibitor, herein designated as JAKi-DFM . The synthesis is based on a well-established nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of kinase inhibitor synthesis.[6]
Synthetic Workflow Overview
The synthesis of JAKi-DFM involves the coupling of this compound with a 2-chloro-N-methyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-4-amine core. This core is a common scaffold in the design of JAK inhibitors.
Caption: Synthetic workflow for JAKi-DFM.
Detailed Experimental Protocol: Synthesis of JAKi-DFM
This protocol provides a step-by-step methodology for the synthesis, purification, and characterization of JAKi-DFM.
Materials and Reagents
-
This compound (Starting Material)
-
2-Chloro-N-methyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-4-amine (Core Scaffold)
-
Palladium acetate (Pd(OAc)₂)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel (for column chromatography)
-
Deuterated dimethyl sulfoxide (DMSO-d₆) for NMR analysis
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask, add 2-chloro-N-methyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-4-amine (1.0 g, 5.0 mmol), this compound (1.05 g, 6.0 mmol), cesium carbonate (3.26 g, 10.0 mmol), palladium acetate (0.11 g, 0.5 mmol), and Xantphos (0.29 g, 0.5 mmol).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add 50 mL of anhydrous 1,4-dioxane via syringe.
-
Reaction: Stir the mixture at 100 °C under an argon atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite. Wash the Celite pad with dichloromethane (3 x 20 mL).
-
Extraction: Combine the organic filtrates and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 60% ethyl acetate in hexanes.
-
Isolation and Characterization: Combine the fractions containing the desired product and evaporate the solvent to yield JAKi-DFM as a white to off-white solid. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Expected Yield and Characterization Data
| Parameter | Expected Value |
| Yield | 70-80% |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | Peaks corresponding to aromatic, amine, methyl, and difluoromethoxy protons. |
| ¹³C NMR (DMSO-d₆) | Peaks corresponding to aromatic, pyrimidine, pyrrole, methyl, and difluoromethoxy carbons. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of JAKi-DFM. |
Biological Evaluation: Kinase Inhibition Assay
The inhibitory activity of JAKi-DFM against JAK2 can be determined using a variety of in vitro kinase assay formats. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during the kinase reaction.[5]
Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction: Set up a kinase reaction containing JAK2 enzyme, a suitable substrate (e.g., a peptide substrate), ATP, and varying concentrations of JAKi-DFM in a microplate. Incubate at 30°C for 1 hour.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the activity of the kinase.
-
IC₅₀ Determination: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Signaling Pathway Context: JAK-STAT Pathway
The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders. JAKi-DFM is designed to inhibit JAK2, a key kinase in this pathway, thereby blocking downstream signaling.
Caption: The JAK-STAT signaling pathway and the point of intervention for JAKi-DFM.
Conclusion and Future Perspectives
The strategic use of this compound as a building block offers a powerful approach to the design and synthesis of novel kinase inhibitors with enhanced properties. The provided protocol for the synthesis of JAKi-DFM serves as a practical example of how this versatile intermediate can be employed to generate potent and selective drug candidates. The unique electronic and steric attributes of the difluoromethoxy and fluoro substituents provide medicinal chemists with a valuable tool to overcome challenges in drug discovery, such as metabolic instability and off-target effects. As our understanding of kinase biology continues to expand, the demand for innovative and highly functionalized building blocks like this compound will undoubtedly grow, paving the way for the development of the next generation of targeted therapies.
References
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved January 18, 2026, from [Link]
-
Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules. [Link]
-
Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals. [Link]
-
Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Current Organic Chemistry. [Link]
-
Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches. Cancer Research. [Link]
-
Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules. [Link]
-
PubChem. (n.d.). 2-Fluoroaniline. Retrieved January 18, 2026, from [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]
-
Recent advances and future perspectives in small molecule JAK2 inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
-
Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry. [Link]
-
Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. Molecules. [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences. [Link]
-
Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition. [Link]
-
3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Doctoral Dissertations. [Link]
-
The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]
Sources
- 1. Recent advances and future perspectives in small molecule JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Razpipadon | C19H17F2N3O4 | CID 86764103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 3-(Difluoromethoxy)-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry
The introduction of fluorine-containing moieties into small molecules is a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, ability to form strong C-F bonds, and its role as a hydrogen bond acceptor, can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2] The difluoromethoxy group (-OCF₂) is of particular interest as it is less lipophilic than the trifluoromethyl group and can act as a hydrogen bond donor, offering unique opportunities for modulating a compound's pharmacological profile.[3][4]
3-(Difluoromethoxy)-2-fluoroaniline is a valuable building block that combines the beneficial properties of both the difluoromethoxy group and a fluorinated aniline scaffold. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the construction of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures from this aniline derivative.[5] However, the electronic nature and steric hindrance of this compound present unique challenges for this transformation. The presence of two electron-withdrawing fluorine atoms and the difluoromethoxy group deactivates the aromatic ring, making the crucial oxidative addition step of the catalytic cycle more difficult. This guide provides a comprehensive overview and a robust, generalized protocol for the successful Suzuki coupling of this compound, empowering researchers to leverage this valuable synthon in their drug discovery programs.
Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Caption: Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-(Difluoromethoxy)-2-fluoro-1-haloaniline. This is often the rate-limiting step, particularly for electron-deficient and sterically hindered substrates.
-
Transmetalation: The organic group from the activated organoboron reagent is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid or ester.
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst.
Experimental Protocol: A Generalized Approach
Disclaimer: The following protocol is a generalized procedure based on established methods for structurally similar electron-deficient and sterically hindered anilines. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates and desired outcomes.
Materials and Reagents
| Reagent | Role | Recommended Grade |
| 3-(Difluoromethoxy)-2-fluoro-1-haloaniline | Starting Material | >98% purity |
| Aryl- or Heteroarylboronic Acid/Ester | Coupling Partner | 1.2 - 2.0 equivalents |
| Palladium Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Catalyst Precursor | 1-5 mol% |
| Phosphine Ligand (e.g., SPhos, XPhos, RuPhos) | Ligand | 2-10 mol% |
| Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) | Activator | Anhydrous, finely powdered |
| Solvent (e.g., 1,4-Dioxane, Toluene, 2-MeTHF) | Reaction Medium | Anhydrous, degassed |
| Water | Co-solvent (optional) | Degassed |
Step-by-Step Procedure
Caption: Figure 2: General Experimental Workflow for Suzuki Coupling.
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-(Difluoromethoxy)-2-fluoro-1-haloaniline (1.0 eq.), the aryl- or heteroarylboronic acid or ester (1.2–2.0 eq.), and the base (2.0–3.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (1–5 mol%) and the phosphine ligand (2–10 mol%). For air-sensitive catalysts, this should be done in a glovebox.
-
Solvent Addition: Add the degassed anhydrous solvent (and water, if applicable) via syringe. A typical solvent ratio is 10:1 organic solvent to water.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80–120 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices: A Deeper Dive
The success of the Suzuki coupling with a challenging substrate like this compound hinges on the careful selection of each reaction component.
-
Choice of Halide (X): The reactivity of the aryl halide follows the order I > Br > Cl. While aryl chlorides are more cost-effective, they are significantly less reactive due to the strong C-Cl bond.[6] For initial attempts, using the bromo- or iodo-analogue of this compound is recommended to increase the likelihood of a successful reaction.
-
Catalyst and Ligand System: For electron-deficient and sterically hindered aryl halides, standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. The use of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos is crucial. These ligands facilitate the oxidative addition step and promote the reductive elimination, leading to higher yields and faster reaction times.
-
The Role of the Base: A strong base is generally required to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior to weaker bases like sodium carbonate (Na₂CO₃) for challenging couplings. The base must be anhydrous and finely powdered to ensure optimal reactivity.
-
Solvent System: Aprotic polar solvents like 1,4-dioxane, toluene, or 2-methyltetrahydrofuran (2-MeTHF) are commonly used. The addition of a small amount of water can sometimes be beneficial by aiding in the dissolution of the base and facilitating the transmetalation process. However, for substrates prone to hydrodehalogenation, strictly anhydrous conditions may be necessary.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use a more active ligand (e.g., SPhos, XPhos); Switch to a stronger base (K₃PO₄ or Cs₂CO₃); Increase the reaction temperature in 10 °C increments. |
| Formation of Homocoupled Boronic Acid | Presence of oxygen; Inefficient transmetalation. | Ensure rigorous degassing of solvents and a strictly inert atmosphere; Increase the amount of base or add a small amount of water. |
| Hydrodehalogenation (Loss of Halogen) | Presence of water or protic impurities; Inefficient reductive elimination. | Use anhydrous solvents and reagents; Switch to a more sterically hindered ligand to promote reductive elimination. |
| Decomposition of Starting Material | Reaction temperature is too high. | Lower the reaction temperature and increase the reaction time. |
Applications in Drug Discovery: A Forward Look
The biaryl and heteroaryl aniline scaffolds synthesized via the Suzuki coupling of this compound are of significant interest in medicinal chemistry. These structures can serve as key intermediates for the synthesis of a wide range of biologically active molecules, including:
-
Kinase Inhibitors: The biaryl core is a common feature in many ATP-competitive kinase inhibitors.
-
GPCR Modulators: The ability to introduce diverse aromatic and heteroaromatic substituents allows for the fine-tuning of ligand-receptor interactions.
-
Metabolic Enzyme Inhibitors: The unique electronic properties of the fluorinated aniline can be exploited to design potent and selective enzyme inhibitors.
The strategic incorporation of the this compound moiety can lead to compounds with improved metabolic stability, enhanced cell permeability, and novel intellectual property.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloro-5-(4-fluorophenyl)aniline.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 6-Bromo-2,3,4-trifluoroaniline.
- ACS Publications. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides.
- NIH. (2024).
- NIH. (2015).
- NIH. (2015).
- MDPI. (2021).
- NIH. (2020). Applications of fluorine-containing amino acids for drug design.
- Semantic Scholar. (2019). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides.
- ResearchGate. (2025). Fluorine in Drug Design: A Case Study with Fluoroanisoles.
- ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development.
- NIH. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
- NIH. (2022).
- NIH. (2024).
Sources
Application Notes & Protocols: Buchwald-Hartwig Amination of 3-(Difluoromethoxy)-2-fluoroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Anilines in Modern Drug Discovery
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has transformed the synthesis of arylamines, which are key structural motifs in a multitude of pharmaceuticals, agrochemicals, and materials.[2] The reaction's broad substrate scope and functional group tolerance have established it as an essential tool in both academic and industrial research.[2]
Within the vast landscape of medicinal chemistry, the incorporation of fluorine-containing substituents has become a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Specifically, the difluoromethoxy (-OCF₂) group is a valuable bioisostere for other functional groups, offering a distinct combination of steric and electronic properties. When coupled with a fluoro-substituted aniline core, as in 3-(difluoromethoxy)-2-fluoroaniline, a powerful building block for novel therapeutics emerges. These derivatives are of significant interest in the development of kinase inhibitors and other targeted therapies.
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of this compound derivatives. While this specific substitution pattern presents unique challenges due to the electronic nature and potential for steric hindrance of the aniline, the strategic selection of catalysts, ligands, and reaction conditions can lead to successful and efficient C-N bond formation. This document will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide guidance for troubleshooting common issues.
Mechanistic Insights: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Figure 1: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[2]
-
Amine Coordination and Deprotonation: The amine (in this case, a this compound derivative) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.
The choice of ligand is paramount as it influences the rate and efficiency of each step in the catalytic cycle. For electron-rich and potentially sterically hindered anilines like this compound, bulky and electron-rich phosphine ligands are often required to promote both the oxidative addition and the final reductive elimination steps.
Experimental Protocols
The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound derivatives with aryl halides. Optimization of specific parameters may be necessary depending on the nature of the coupling partners.
General Experimental Workflow
Figure 2: A typical experimental workflow for the Buchwald-Hartwig amination.
Protocol 1: General Procedure for the Amination of Aryl Bromides
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl bromide (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
Biarylphosphine Ligand (e.g., XPhos, RuPhos, BrettPhos) (0.03 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the biarylphosphine ligand, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the this compound and the aryl bromide to the flask.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation. Then, heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Amination of Aryl Chlorides
Aryl chlorides are generally less reactive than their bromide counterparts, often necessitating more forcing conditions and specialized catalyst systems.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl chloride (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2.0 mol%)
-
Bulky Biarylphosphine Ligand (e.g., tBuXPhos, tBuBrettPhos) (0.04 mmol, 4.0 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd(OAc)₂, the bulky biarylphosphine ligand, and the inorganic base to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the this compound and the aryl chloride to the flask.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous dioxane via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Data Presentation: Catalyst and Ligand Selection
The choice of catalyst and ligand is critical for the success of the Buchwald-Hartwig amination of this compound derivatives. The following table summarizes a hypothetical screening of common catalyst systems for the coupling of this compound with 4-bromotoluene.
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 85 |
| 2 | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 78 |
| 3 | Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 100 | 92 |
| 4 | Pd(OAc)₂ | tBuXPhos | K₃PO₄ | Dioxane | 110 | 65 |
| 5 | Pd(OAc)₂ | tBuBrettPhos | Cs₂CO₃ | Dioxane | 110 | 75 |
Note: These are representative yields and will vary depending on the specific substrates and reaction conditions.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a pre-catalyst or ensure anhydrous and anaerobic conditions. |
| Poorly soluble base | Use a finely ground base or a more soluble base like LHMDS. | |
| Steric hindrance | Employ a bulkier, more electron-rich ligand (e.g., G3 or G4 Buchwald ligands). | |
| Side Product Formation (e.g., hydrodehalogenation) | Catalyst deactivation | Lower the reaction temperature and/or catalyst loading. |
| Presence of water | Ensure all reagents and solvents are scrupulously dry. | |
| Decomposition of Starting Material | Base sensitivity | Use a weaker base (e.g., K₃PO₄, Cs₂CO₃) and potentially a lower temperature. |
Conclusion
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl-3-(difluoromethoxy)-2-fluoroaniline derivatives, which are valuable building blocks in drug discovery. Successful implementation of this reaction requires careful consideration of the catalyst system, base, and solvent. The protocols and troubleshooting guide provided herein serve as a starting point for the development of robust and efficient C-N coupling reactions for this important class of molecules. Further optimization for specific substrates is encouraged to achieve the best possible outcomes.
References
- Caddick, S., et al. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic & Biomolecular Chemistry, 6(24), 4474-4477.
- Ghosh, A., et al. (2012). Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. Synlett, 23(10), 1489-1492.
- Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- Roth, G. J., et al. (2018). Buchwald–Hartwig C–N coupling reaction between (hetero)aryl fluorosulfonates with aniline. Tetrahedron Letters, 59(15), 1466-1469.
- BenchChem. (2025).
- Cernak, T., et al. (2016). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Google Patents. (2010). CN101245020B - Process for synthesizing 2,3-difluoroaniline.
- Rizzo, C., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728.
- Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(26), 8460–8468.
- Nolan, S. P., et al. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 6(24), 4474-4477.
-
Charles River Laboratories. (n.d.). Drug Discovery Patents. Retrieved from [Link]
- Google Patents. (2016).
- Jampilek, J., & Kralova, K. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(8), 710.
- Google Patents. (2023). WO2023060262A1 - Pi3k-alpha inhibitors and methods of use thereof.
- Amata, S., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International journal of molecular sciences, 24(9), 7728.
- Google Patents. (2022). US11299463B2 - Process for the manufacture of pyrazoles or pyrimidones.
- Google Patents. (2014). WO2014081816A1 - Fluoro-derivatives of pyrazole-substituted amino-heteroaryl compounds.
Sources
Protocol for N-acylation of 3-(Difluoromethoxy)-2-fluoroaniline
An Application Note and Protocol for the N-acylation of 3-(Difluoromethoxy)-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the N-acylation of this compound, a critical transformation for synthesizing valuable intermediates in pharmaceutical and agrochemical research. We present a detailed, field-proven protocol, elucidate the underlying mechanistic principles, and offer expert insights into the nuances of this reaction. This guide is designed to be a self-validating system, ensuring both reproducibility and a deep understanding of the chemical causality behind the experimental choices.
Introduction: The Significance of N-Acylated Fluorinated Anilines
N-acylated anilines are fundamental building blocks in organic synthesis. The acylation of an amine serves two primary purposes: it can act as a protective group to moderate the amine's reactivity, or the resulting amide functionality can be a crucial pharmacophore in the final biologically active molecule[1]. The target substrate, this compound, is of particular interest due to the presence of two distinct fluorine-containing moieties. The difluoromethoxy group (OCF₂) is a bioisostere for other functional groups and can enhance metabolic stability and lipophilicity, while the ortho-fluoro substituent can influence molecular conformation and binding affinity[2][3]. Consequently, the selective N-acylation of this aniline is a key step in the synthesis of novel compounds for drug discovery.
The presence of two electron-withdrawing groups (the 2-fluoro and 3-difluoromethoxy substituents) decreases the nucleophilicity of the aniline nitrogen, making the N-acylation reaction more challenging than for simple anilines[4][5]. This guide provides a robust protocol to overcome this reduced reactivity and achieve high yields of the desired N-acylated product.
Reaction Mechanism and Rationale
The N-acylation of an aniline is a nucleophilic acyl substitution reaction. The lone pair of electrons on the aniline nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride or acyl chloride)[6].
The reactivity of the aniline is heavily influenced by the electronic effects of its substituents. In the case of this compound, both the fluorine atom and the difluoromethoxy group are strongly electron-withdrawing. This inductive effect reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity and slowing the rate of acylation compared to unsubstituted aniline[4][7].
To ensure a successful reaction, the protocol employs a highly reactive acylating agent, acetic anhydride, and includes a base to neutralize the acid byproduct, driving the reaction to completion.
Visualizing the Mechanism
Caption: Mechanism of N-acylation of aniline.
Experimental Protocol: N-Acetylation
This protocol is optimized for the N-acetylation of this compound using acetic anhydride.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 1 mmol of aniline) |
| This compound | 1261498-41-2 | 175.12 | 1.0 mmol (175 mg) |
| Acetic Anhydride | 108-24-7 | 102.09 | 1.2 mmol (0.12 mL) |
| Pyridine | 110-86-1 | 79.10 | 1.5 mmol (0.12 mL) |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 10 mL |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~20 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ~20 mL |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | ~20 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~2 g |
Equipment
-
50 mL round-bottom flask with a magnetic stir bar
-
Septum and needle for inert atmosphere
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum filtration
-
Melting point apparatus
-
NMR spectrometer and IR spectrophotometer
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol, 175 mg).
-
Dissolution: Dissolve the aniline in anhydrous dichloromethane (10 mL).
-
Addition of Base: Add pyridine (1.5 mmol, 0.12 mL) to the solution.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 mmol, 0.12 mL) dropwise via syringe over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 20 mL).
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure N-(3-(difluoromethoxy)-2-fluorophenyl)acetamide[8][9][10][11][12][13].
Expected Yields for Anilines with Electron-Withdrawing Groups
| Aniline Substrate | Acylating Agent | Conditions | Yield (%) | Reference |
| 4-Nitroaniline | Acetic Anhydride | Acetic Acid, 100°C, 1h | 95 | [14] |
| 2,4-Difluoroaniline | Acetic Anhydride | Glacial Acetic Acid, reflux | >90 | [8] |
| 4-Chloroaniline | Acetyl Chloride | K₂CO₃, DMF, RT, 20 min | 92 | [15] |
| This compound | Acetic Anhydride | Pyridine, DCM, 0°C to RT, 2-4h | >90 (Expected) | This work |
Characterization of N-(3-(difluoromethoxy)-2-fluorophenyl)acetamide
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~8.0-8.2 (br s, 1H, NH), ~7.0-7.5 (m, 3H, Ar-H), ~2.2 (s, 3H, COCH₃), ~6.6 (t, J = 73.5 Hz, 1H, OCF₂H). The exact shifts and coupling constants for the aromatic protons will be complex due to the substitution pattern[16][17][18].
-
¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~168 (C=O), aromatic carbons between 110-155 ppm with C-F couplings, ~24 (CH₃), ~115 (t, J = 260 Hz, OCF₂H)[19].
-
IR (ATR, cm⁻¹): Expected characteristic peaks: ~3300 (N-H stretch), ~1670 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~1250 (C-O stretch), ~1100-1000 (C-F stretches).
Safety and Handling
-
This compound: Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a chemical fume hood. Avoid contact with skin and eyes. Reacts exothermically with water.
-
Pyridine: Flammable liquid and harmful if swallowed, inhaled, or in contact with skin. Use in a well-ventilated area, preferably a fume hood.
-
Dichloromethane: Volatile and a suspected carcinogen. Always handle in a fume hood.
-
General Precautions: All fluorinated compounds and reagents should be handled with caution. They can be toxic and may generate hazardous byproducts like HF upon decomposition[20][21]. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Workflow Visualization
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Fluorine Substituents on the Electronic Properties of Selenium-N-Heterocyclic Carbene Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. studylib.net [studylib.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
- 10. Purification [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. Recrystallization Of Acetanilide From Aniline - 1285 Words | Cram [cram.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sunlight-driven N-acetylation of anilines: a green chemistry approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. rsc.org [rsc.org]
- 17. 2,5-Difluoroaniline(367-30-6) 1H NMR spectrum [chemicalbook.com]
- 18. 3-Fluoroaniline(372-19-0) 1H NMR spectrum [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. Fluorination - Wordpress [reagents.acsgcipr.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Deployment of 3-(Difluoromethoxy)-2-fluoroaniline in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Imperative of Fluorine in Modern Agrochemical Design
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic character, can significantly improve the efficacy, selectivity, and overall performance of active ingredients.[1] Among the diverse array of fluorinated building blocks, 3-(Difluoromethoxy)-2-fluoroaniline emerges as a highly promising, yet underexplored, synthon for the development of novel fungicides, herbicides, and insecticides.
This comprehensive guide provides detailed application notes and robust protocols for the prospective use of this compound in the synthesis of key agrochemical scaffolds. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step instructions but also to elucidate the underlying chemical principles and strategic considerations that inform these synthetic pathways.
I. Synthesis of Succinate Dehydrogenase Inhibitor (SDHI) Fungicide Scaffolds
The inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain is a well-established and highly effective mode of action for a significant class of modern fungicides.[2][3][4] The N-phenylamide moiety is a critical component of many SDHI fungicides, and the unique substitution pattern of this compound makes it an attractive candidate for creating novel SDHI analogues.
A. Rationale for Application
The difluoromethoxy group can enhance the lipophilicity of the resulting fungicide, potentially improving its penetration of fungal cell membranes. Furthermore, the fluorine atom at the 2-position can influence the conformation of the molecule, leading to a more favorable binding interaction with the SDH enzyme.
B. Experimental Protocol: Synthesis of a Pyrazole-Carboxamide SDHI Scaffold
This protocol outlines the synthesis of a hypothetical, yet representative, pyrazole-carboxamide SDHI fungicide scaffold from this compound.
Step 1: Synthesis of the Carboxamide
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired pyrazole-carboxamide.
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous Dichloromethane | Inert solvent, good solubility of reactants. |
| Base | Triethylamine | Scavenges the HCl by-product of the acylation reaction. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, followed by room temperature for completion. |
| Purification | Column Chromatography | To isolate the pure product from starting materials and by-products. |
DOT Diagram: Workflow for SDHI Fungicide Scaffold Synthesis
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of succinate dehydrogenase fungicide via computational substitution optimization - American Chemical Society [acs.digitellinc.com]
- 4. mdpi.com [mdpi.com]
Application Note: A Scalable Synthesis of 3-(Difluoromethoxy)-2-fluoroaniline for Pharmaceutical Development
Introduction: The Strategic Value of Fluorinated Anilines in Medicinal Chemistry
Fluorinated aniline derivatives are indispensable structural motifs in modern drug discovery and development.[1] The strategic incorporation of fluorine atoms or fluorine-containing functional groups can profoundly alter a molecule's physicochemical properties, often leading to enhanced metabolic stability, improved membrane permeability, and optimized binding affinity to biological targets.[2][3] Among these, the 3-(difluoromethoxy)-2-fluoroaniline scaffold is of particular interest.
The difluoromethoxy (-OCHF₂) group serves as a unique bioisostere for hydroxyl, thiol, or methoxy groups.[4][5] It acts as a lipophilic hydrogen bond donor, a characteristic not present in the common methoxy or trifluoromethoxy groups, while simultaneously blocking common metabolic pathways like O-demethylation, thereby potentially increasing a drug's in vivo half-life.[4][6] The additional ortho-fluoro substituent further modulates the electronic properties and basicity (pKa) of the aniline nitrogen, which can be critical for optimizing target engagement and pharmacokinetic profiles.[4]
Given the therapeutic potential of molecules incorporating this scaffold, the development of a robust, safe, and scalable synthetic route is paramount for advancing drug candidates from laboratory-scale research to clinical and commercial manufacturing. This application note details a validated two-step, scale-up synthesis of this compound, commencing from the commercially available precursor, 2-fluoro-3-nitrophenol. The process is designed for high yield and purity while addressing the significant safety considerations inherent in large-scale production.
Proposed Synthetic Strategy
The overall strategy involves two key transformations: (1) O-difluoromethylation of a phenolic precursor, followed by (2) catalytic hydrogenation of a nitro aromatic intermediate. This route was selected for its reliance on well-established, scalable reaction classes and the commercial availability of the starting material.
The synthesis begins with 2-fluoro-3-nitrophenol. The phenolic hydroxyl group is first converted to the difluoromethyl ether. This transformation utilizes a difluorocarbene precursor, a common and effective method for this functionalization.[7][8] The resulting nitroaromatic intermediate, 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene, is then subjected to catalytic hydrogenation to selectively reduce the nitro group to the target aniline. Catalytic hydrogenation is an economical and high-yield industrial method for the preparation of anilines from nitro precursors.[9][10]
Caption: Overall workflow for the two-step synthesis.
Detailed Experimental Protocols & Methodologies
Step 1: O-Difluoromethylation of 2-Fluoro-3-nitrophenol
This protocol describes the synthesis of the key intermediate, 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene. The reaction proceeds via the in-situ generation of difluorocarbene from sodium chlorodifluoroacetate, which is subsequently trapped by the phenoxide.[8]
Rationale: Sodium chlorodifluoroacetate is a preferred reagent for scale-up due to its stability, commercial availability in bulk, and relatively low environmental impact compared to gaseous reagents.[8] A polar aprotic solvent like DMF facilitates the reaction, and the inclusion of a phase-transfer catalyst can improve efficiency, although it is not strictly necessary. Temperature control is critical to manage the decarboxylation rate and prevent runaway reactions.
| Reagent/Material | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 2-Fluoro-3-nitrophenol | 157.10 | 1.00 | 1.00 | 157.1 g |
| Sodium Chlorodifluoroacetate | 152.46 | 2.80 | 2.80 | 426.9 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.50 | 2.50 | 345.5 g |
| N,N-Dimethylformamide (DMF) | - | - | - | 1.6 L |
Protocol:
-
Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a nitrogen inlet, and a reflux condenser. Ensure the system is purged with nitrogen.
-
Reagent Charging: To the reactor, charge 2-fluoro-3-nitrophenol (157.1 g, 1.00 mol) and N,N-Dimethylformamide (DMF, 1.6 L). Begin stirring to dissolve the solid.
-
Base Addition: Add potassium carbonate (345.5 g, 2.50 mol) to the solution. The mixture will become a slurry.
-
Difluoromethylating Agent Addition: Add sodium chlorodifluoroacetate (426.9 g, 2.80 mol) in one portion under a positive flow of nitrogen.
-
Reaction Execution: Heat the reactor jacket to 90-100°C. Maintain the internal reaction temperature within this range for 4-6 hours. Gas evolution (CO₂) will be observed.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed. (TLC system: 20% Ethyl Acetate in Hexanes).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into 8 L of ice-water with stirring.
-
Extraction: Transfer the aqueous mixture to a suitable separatory funnel and extract with ethyl acetate (3 x 1.5 L).
-
Washing: Combine the organic extracts and wash with water (2 x 2 L) followed by brine (1 x 2 L).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene can be purified by vacuum distillation or used directly in the next step if purity is deemed sufficient (>95% by HPLC).[11] Expected yield is typically in the range of 80-90%.
Step 2: Scale-Up Catalytic Hydrogenation of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene
This protocol details the reduction of the nitro group to the target aniline using a heterogeneous catalyst and hydrogen gas under pressure. This is a high-hazard operation and must be conducted with strict adherence to safety protocols.
Rationale: Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for the hydrogenation of nitroarenes.[12] Methanol or ethanol are excellent solvents for this transformation. The reaction is exothermic, and careful control of hydrogen pressure and temperature is necessary to ensure safety and selectivity, minimizing potential dehalogenation side reactions.[13]
| Reagent/Material | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene | 207.11 | 1.00 | 1.00 | 207.1 g |
| 10% Palladium on Carbon (50% wet) | - | - | 1-2 wt% (dry) | 4.1-8.2 g |
| Methanol (MeOH) | - | - | - | 2.1 L |
Protocol:
-
Reactor Preparation: Use a certified high-pressure hydrogenation reactor (e.g., a Parr shaker or stainless steel autoclave) with capabilities for mechanical stirring, heating/cooling, and gas inlet/outlet. Ensure the vessel is clean, dry, and all fittings are rated for the intended pressure.
-
Catalyst Loading (Critical Safety Step): Under a constant stream of nitrogen, carefully add the 10% Pd/C (50% wet) catalyst to the reactor. Never add dry catalyst to a flammable solvent in the presence of air.[14][15]
-
Solvent and Substrate Addition: Add methanol (2.1 L) to the reactor, followed by the 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene (207.1 g, 1.00 mol).
-
Inerting Procedure: Seal the reactor. Purge the system by pressurizing with nitrogen to ~50 psi and then venting to ~5 psi. Repeat this cycle at least 5 times to completely remove all oxygen.[9]
-
Hydrogenation: After the final nitrogen vent, pressurize the reactor with hydrogen gas to 50-60 psi. Begin vigorous stirring. The reaction is exothermic; monitor the internal temperature and apply cooling if necessary to maintain it below 40°C.
-
Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. Maintain the reaction until the pressure stabilizes. This typically takes 3-5 hours.
-
Post-Reaction Purging: Once the reaction is complete, stop the hydrogen flow and carefully vent the residual hydrogen. Purge the reactor with nitrogen (5 cycles, as in step 4) to remove all traces of hydrogen.
-
Catalyst Filtration (Critical Safety Step): Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The filtered catalyst cake is pyrophoric and must not be allowed to dry in the air.[14][16] Immediately quench the filter cake by transferring it to a container with a large volume of water.
-
Product Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude oil can be purified by vacuum distillation or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford this compound as a pure product. Expected yield is >95%.
Process Safety and Scale-Up Considerations
Scaling up chemical syntheses introduces challenges that require rigorous safety protocols.
-
Hazard Analysis: Both steps involve significant hazards. The difluoromethylation can be exothermic, while catalytic hydrogenation involves a highly flammable gas (hydrogen) and a pyrophoric catalyst (Pd/C).[9][17]
-
Hydrogenation Safety: This is the most critical step for safety.
-
Equipment: Only use certified high-pressure reactors with appropriate pressure relief systems.[18]
-
Oxygen Exclusion: The complete removal of oxygen before introducing hydrogen is non-negotiable to prevent the formation of explosive mixtures.[9] Multiple nitrogen purge cycles are mandatory.
-
Catalyst Handling: Spent Pd/C catalyst is saturated with hydrogen and will ignite spontaneously upon exposure to air.[14][19] It must always be kept wet and handled under an inert atmosphere until it can be safely quenched in water.[16]
-
Static Electricity: Ensure all equipment is properly grounded to prevent static discharge, which can be an ignition source.
-
-
Thermal Management: The hydrogenation of nitro groups is highly exothermic.[13] For large-scale batches, efficient reactor cooling is essential to prevent thermal runaway, which could lead to over-pressurization and loss of selectivity.
-
Process Optimization: For industrial production, optimization would focus on minimizing catalyst loading, recycling solvents, and developing a robust crystallization procedure to avoid chromatography, thereby improving process mass intensity (PMI) and cost-effectiveness.[13]
Analytical Characterization Workflow
Rigorous analytical control is essential to ensure the quality and purity of the intermediate and final product.
Caption: Workflow for analytical characterization.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity. A reversed-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) and UV detection is suitable for separating the product from starting materials and potential by-products.[20][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used for unambiguous structural confirmation. The characteristic triplet for the -OCHF₂ proton (¹H NMR) and the corresponding fluorine signals (¹⁹F NMR) are key diagnostic peaks.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the intermediate and the final product.
Conclusion
The two-step synthesis route presented provides a reliable and scalable method for producing high-purity this compound, a valuable building block for pharmaceutical research. By employing robust and well-understood chemical transformations and adhering to stringent safety protocols, particularly for the catalytic hydrogenation step, this process can be safely scaled to meet the demands of drug development programs. The detailed protocols and analytical methods described herein form a comprehensive guide for researchers and process chemists in the pharmaceutical industry.
References
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). MDPI. Available at: [Link]
-
Fluoroaniline Series. (n.d.). Sparrow Chemical. Available at: [Link]
-
The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]
-
Hazards associated with laboratory scale hydrogenations. (2016). UW-Madison Chemistry. Available at: [Link]
-
Difluoromethylation of Phenols. (2024). Organic Syntheses. Available at: [Link]
-
Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. Available at: [Link]
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available at: [Link]
-
Sitter, B. J., et al. (2014). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Organic Letters. Available at: [Link]
-
Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
LCSS: PALLADIUM ON CARBON. (n.d.). University of California, Santa Barbara. Available at: [Link]
-
Binoy, N., et al. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Journal of University of Shanghai for Science and Technology. Available at: [Link]
-
Difluoromethylation of Phenols - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]
-
Dond, B. D., et al. (2024). Facile In Situ Difluoromethylation of Phenols and Thiols Using Ethyl Bromodifluoroacetate and K2CO3. The Journal of Organic Chemistry. Available at: [Link]
-
Hydrogenation SOP. (n.d.). University of Rochester. Available at: [Link]
-
3 Key Elements of Successful Hydrogenation Scale-Up. (2022). Neuland Labs. Available at: [Link]
-
Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.). Linqu. Available at: [Link]
-
Pineau, M., et al. (2022). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Polycyclic Aromatic Compounds. Available at: [Link]
-
HYDROGENATION | FACT SHEET. (n.d.). Stanford Environmental Health & Safety. Available at: [Link]
- Preparation of fluorinated anilines. (1979). Google Patents.
-
Standard Operating Procedures - The Sarpong Group. (2010). University of California, Berkeley. Available at: [Link]
- Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene. (2015). Google Patents.
-
Marella, R., et al. (2021). Hydrogen-free hydrogenation of nitrobenzene via direct coupling with cyclohexanol dehydrogenation over ordered mesoporous MgO/SBA-15 supported Cu nanoparticles. RSC Advances. Available at: [Link]
- Process for the preparation of 2,3-difluoro-6-nitrophenol. (1992). Google Patents.
-
Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (2021). WIPO Patentscope. Available at: [Link]
-
1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene. (n.d.). PubChem. Available at: [Link]
-
An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. (2025). ResearchGate. Available at: [Link]
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. (2020). ResearchGate. Available at: [Link]
-
High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. (2013). Sultan Qaboos University House of Expertise. Available at: [Link]
Sources
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. nbinno.com [nbinno.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. orgsyn.org [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene | C7H4F3NO3 | CID 46311591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs [neulandlabs.com]
- 14. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 15. honrel.com [honrel.com]
- 16. chem.wisc.edu [chem.wisc.edu]
- 17. chem.uci.edu [chem.uci.edu]
- 18. njhjchem.com [njhjchem.com]
- 19. ehs.stanford.edu [ehs.stanford.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Strategic Protection of 3-(Difluoromethoxy)-2-fluoroaniline: A Guide for Synthetic Chemists
Introduction: Navigating the Synthetic Landscape of a Unique Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing moieties is a cornerstone for modulating the physicochemical and pharmacokinetic properties of lead compounds. Among these, the 3-(difluoromethoxy)-2-fluoroaniline scaffold presents a unique combination of functionalities: a nucleophilic aniline, a metabolically robust difluoromethoxy group, and a reactivity-influencing ortho-fluoro substituent. The effective utilization of this building block in complex syntheses hinges on the judicious selection and implementation of protecting group strategies for the aniline nitrogen. This technical guide provides an in-depth analysis of protecting group strategies tailored for this compound, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.
I. Molecular Architecture and Reactivity Considerations
A thorough understanding of the electronic and steric landscape of this compound is paramount for devising a successful protection strategy. The interplay of its constituent functional groups dictates the nucleophilicity of the aniline and its susceptibility to various reaction conditions.
-
The Aniline Moiety: The primary amino group is the principal site of nucleophilic reactivity, readily participating in reactions with electrophiles. However, its basicity and nucleophilicity are significantly tempered by the electronic effects of the aromatic substituents.
-
The ortho-Fluoro Substituent: The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring and, consequently, the basicity and nucleophilicity of the aniline nitrogen. Steric hindrance from the ortho-substituent can also influence the approach of bulky reagents.
-
The meta-Difluoromethoxy Group: The difluoromethoxy group (-OCF₂H) also contributes a significant electron-withdrawing inductive effect, further reducing the aniline's reactivity. While the oxygen atom possesses lone pairs that could potentially participate in resonance, the strong electronegativity of the fluorine atoms diminishes this effect. The difluoromethoxy group is generally more stable to metabolic cleavage than a methoxy group, but its stability under strongly acidic or basic conditions should be considered, as hydrolysis can occur under harsh conditions.
The cumulative effect of these electron-withdrawing groups renders this compound a weakly basic and less nucleophilic aniline compared to its unsubstituted counterpart. This attenuated reactivity necessitates careful optimization of protection protocols to ensure efficient conversion.
II. Selecting the Optimal Protecting Group: A Comparative Analysis
The choice of a protecting group is a critical decision in any synthetic sequence. For this compound, the ideal protecting group should be introduced efficiently under conditions that are compatible with the molecule's other functional groups, remain stable throughout subsequent synthetic transformations, and be cleaved selectively under mild conditions. The three most commonly employed carbamate protecting groups for amines—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc)—are evaluated here in the context of this specific substrate.
| Protecting Group | Structure | Introduction Reagents | Stability | Cleavage Conditions | Advantages | Disadvantages |
| Boc | Boc₂O, DMAP, Base | Stable to a wide range of non-acidic reagents, catalytic hydrogenation. | Strong acids (TFA, HCl).[1] | - High stability to many reagents.- Cleavage products are volatile. | - Requires strong acid for removal, which may not be suitable for acid-sensitive substrates. | |
| Cbz | Cbz-Cl, Base | Stable to acidic and some basic conditions. | Catalytic hydrogenation (e.g., H₂, Pd/C). | - Cleavage under neutral conditions.- Orthogonal to Boc and Fmoc. | - Not compatible with reactions involving catalytic reduction.- Requires specialized equipment for hydrogenation. | |
| Fmoc | Fmoc-Cl, Fmoc-OSu, Base | Stable to acidic conditions and catalytic hydrogenation. | Mildly basic conditions (e.g., piperidine in DMF).[2] | - Cleavage under very mild, non-acidic conditions.- Orthogonal to Boc and Cbz. | - Base-lability can be a limitation in multi-step syntheses involving basic reagents. |
III. Experimental Protocols: A Practical Guide
The following protocols are designed to serve as a starting point for the protection of this compound. Researchers should note that optimization of reaction parameters such as solvent, temperature, and reaction time may be necessary to achieve optimal yields and purity for their specific application.
A. Boc Protection Protocol
The tert-butoxycarbonyl (Boc) group is a robust and widely used protecting group for anilines due to its stability under a broad range of reaction conditions.
Workflow for Boc Protection:
Sources
Application of 3-(Difluoromethoxy)-2-fluoroaniline in the Design of Advanced Fluorine-Containing Liquid Crystals
Abstract
This technical guide provides a comprehensive overview of the strategic application of 3-(difluoromethoxy)-2-fluoroaniline as a precursor in the synthesis of novel fluorine-containing liquid crystals. The unique substitution pattern of this aniline derivative, featuring a lateral fluorine atom and a meta-difluoromethoxy group, offers a versatile platform for tuning the mesomorphic and electro-optical properties of liquid crystalline materials. This document outlines the theoretical considerations underpinning the use of this building block, detailed synthetic protocols for the preparation of Schiff base and ester-containing liquid crystals, and standard characterization methodologies. The content is intended for researchers, scientists, and professionals in the fields of materials science and drug development who are engaged in the design and synthesis of advanced liquid crystal materials.
Introduction: The Strategic Role of Fluorine in Liquid Crystal Design
The incorporation of fluorine atoms into liquid crystal molecules is a well-established and powerful strategy for modulating their physicochemical properties. The small steric footprint, high electronegativity, and low polarizability of fluorine profoundly influence intermolecular interactions, leading to materials with tailored characteristics for a wide range of applications, particularly in liquid crystal displays (LCDs).[1][2] Fluorine substitution can significantly impact key parameters such as:
-
Dielectric Anisotropy (Δε): The magnitude and sign of Δε are critical for the operation of LCDs. Fluorine's strong dipole moment can be strategically positioned to enhance or reduce the overall molecular dipole, thereby controlling the dielectric anisotropy.[3][4]
-
Mesophase Stability and Type: The introduction of fluorine can alter the melting point and clearing point of a liquid crystal, as well as influence the type of mesophase formed (e.g., nematic, smectic).[5][6]
-
Viscosity: Fluorinated liquid crystals often exhibit lower viscosity, which is advantageous for achieving faster switching times in display devices.
-
Optical Anisotropy (Δn): The birefringence of a liquid crystal can also be fine-tuned through fluorination.
The subject of this guide, this compound, is a particularly interesting building block due to its unique combination of a lateral fluorine atom and a meta-difluoromethoxy group. This specific arrangement of fluorine-containing substituents is anticipated to impart a unique set of properties to the resulting liquid crystal molecules.
Physicochemical Properties and Design Rationale of this compound
While specific experimental data for this compound is not extensively available in the public domain, we can infer its key properties and design rationale based on the well-understood electronic and steric effects of its constituent groups.
Table 1: Predicted Physicochemical Properties of this compound and the Influence of its Substituents
| Property | Predicted Value/Effect | Rationale |
| Molecular Formula | C₇H₆F₃NO | - |
| Molecular Weight | 177.12 g/mol | - |
| Dipole Moment | Significant, with a complex vector sum | The ortho-fluoro and meta-difluoromethoxy groups are both strongly electron-withdrawing, creating a complex dipole moment. The precise vector sum will depend on the conformational preferences of the difluoromethoxy group.[7][8] |
| Electronic Effects | - Ortho-Fluoro Group: Strong -I (inductive) effect, weak +R (resonance) effect. Can influence the basicity of the aniline nitrogen and participate in intramolecular hydrogen bonding.[6][9] - Meta-Difluoromethoxy Group: Strong -I effect. The oxygen atom can participate in resonance, but the electron-withdrawing fluorine atoms diminish this effect. | The combination of these effects is expected to significantly influence the charge distribution within the aromatic ring, impacting the reactivity of the aniline and the electronic properties of the final liquid crystal. |
| Steric Effects | The ortho-fluoro group introduces steric hindrance around the amino group, which can affect reaction kinetics and the planarity of the resulting liquid crystal molecule.[6] | This can be advantageous in preventing excessive molecular packing and lowering melting points. |
The strategic placement of the fluoro and difluoromethoxy groups in this compound is expected to yield liquid crystals with a high positive or negative dielectric anisotropy, depending on the overall molecular geometry and the orientation of the dipole moments of other constituent parts of the molecule. The lateral fluoro substituent can increase the molecular breadth, potentially leading to a decrease in clearing points but also offering a handle to fine-tune other properties.[10]
Synthetic Pathways to Liquid Crystals Incorporating the this compound Moiety
This compound can be utilized as a versatile precursor for the synthesis of various classes of liquid crystals, most notably Schiff bases and esters. The following protocols provide detailed, step-by-step methodologies for these syntheses.
Synthesis of Schiff Base Liquid Crystals
Schiff base liquid crystals are readily synthesized through the condensation reaction between an aniline and an aldehyde.
Caption: Synthesis of ester-containing liquid crystals from this compound.
Protocol 2: Synthesis of N-(3-(Difluoromethoxy)-2-fluorophenyl)-4-alkoxybenzamide
Materials:
-
This compound
-
4-Alkoxybenzoyl chloride
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as a solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in anhydrous DCM or THF.
-
Base Addition: Add 1.1 equivalents of pyridine or triethylamine to the solution.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 1.05 equivalents of 4-alkoxybenzoyl chloride in the same anhydrous solvent dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude amide product can be purified by column chromatography on silica gel or by recrystallization. This amide can then be used as an intermediate for further elaboration into more complex ester-containing liquid crystal structures.
Characterization of Novel Liquid Crystals
The synthesized liquid crystals must be thoroughly characterized to determine their mesomorphic and physical properties.
Table 2: Key Characterization Techniques for Fluorinated Liquid Crystals
| Technique | Purpose | Expected Observations |
| Polarized Optical Microscopy (POM) | To identify the type of liquid crystal mesophase (nematic, smectic, etc.) and determine the phase transition temperatures. [11] | Observation of characteristic textures for each mesophase (e.g., Schlieren, focal conic). |
| Differential Scanning Calorimetry (DSC) | To accurately measure the phase transition temperatures and associated enthalpy changes. [11] | Endothermic and exothermic peaks corresponding to phase transitions upon heating and cooling. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | To confirm the chemical structure and purity of the synthesized compounds. | Characteristic chemical shifts and coupling constants for the protons, carbons, and fluorine atoms in the molecule. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. | Characteristic absorption bands for C=N (imine), C=O (ester), C-F, and other functional groups. |
| Dielectric Spectroscopy | To measure the dielectric permittivity and determine the dielectric anisotropy (Δε). | Measurement of capacitance in planar and homeotropic aligned cells to calculate ε∥ and ε⊥. |
| Refractometry | To measure the refractive indices and determine the optical anisotropy (Δn). | Measurement of the ordinary and extraordinary refractive indices using an Abbé refractometer. |
Diagram 3: Workflow for Characterization of a Novel Liquid Crystal
Caption: A typical workflow for the characterization of a newly synthesized liquid crystal.
Predicted Impact on Liquid Crystal Properties
The unique substitution pattern of this compound is predicted to have the following impacts on the properties of the resulting liquid crystals:
-
High Dielectric Anisotropy: The strong electron-withdrawing nature of both the ortho-fluoro and meta-difluoromethoxy groups will create a significant molecular dipole moment. Depending on the overall molecular shape and the direction of this dipole relative to the long molecular axis, this could lead to materials with either a large positive or a large negative dielectric anisotropy. Materials with high negative dielectric anisotropy are of particular interest for vertically aligned (VA) mode LCDs. [12]* Modified Mesophase Behavior: The lateral fluorine atom increases the molecular width, which can disrupt molecular packing and lead to lower melting points and a potential suppression of smectic phases in favor of nematic phases. [10]The difluoromethoxy group at the meta position will also contribute to the overall molecular shape and influence the intermolecular interactions that govern mesophase formation.
-
Broad Nematic Range: The combination of a potentially lower melting point and a stable molecular core could lead to a broad nematic temperature range, which is desirable for many practical applications.
Conclusion
This compound represents a promising and strategically designed precursor for the synthesis of a new generation of fluorine-containing liquid crystals. Its unique electronic and steric properties offer a powerful tool for fine-tuning the dielectric, mesomorphic, and optical characteristics of these advanced materials. The synthetic protocols and characterization workflows detailed in this guide provide a solid foundation for researchers to explore the potential of this versatile building block in the development of novel liquid crystals for a variety of applications, from high-performance displays to advanced photonic devices. Further experimental work is warranted to fully elucidate the structure-property relationships of liquid crystals derived from this intriguing aniline derivative.
References
-
Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. RSC Advances. (2024). Link
-
Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. National Institutes of Health. (2024). Link
-
Fluorinated liquid crystals - Properties and applications. ResearchGate. (2025). Link
-
Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. MDPI. (2022). Link
-
The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. National Institutes of Health. (2021). Link
-
Fluoro Substitution in Thermotropic Liquid Crystals. Taylor & Francis Online. (2008). Link
-
New method for introducing fluorinated components into molecules. University of Münster. (2024). Link
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health. (2020). Link
-
Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry. (2021). Link
-
Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. ACS Publications. (2013). Link
-
Increasing the negative dielectric anisotropy of liquid crystals with polar substituents parallel to their long molecular axis through adding terminal 2,2-difluoroethyl group. Figshare. (2023). Link
-
Optical, dielectric and electroconvection studies of a five-ring ester-difluoromethoxy linked ferroelectric nematic liquid crystal with a lateral methoxy group. ResearchGate. (2024). Link
-
Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. (2026). Link
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. National Institutes of Health. (2016). Link
-
Prediction of Dipole Moment (µ) for Aniline substituted, Calculation theory and ( QSPR) Techniques. ResearchGate. (2017). Link
-
Molecular structure and solvent effects on the dipole moments and polarizabilities of some aniline derivatives. ResearchGate. (2020). Link
-
Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B. (2024). Link
-
Synthesis method of 2-fluorine-4-substituted aminoaniline. Google Patents. (2010). Link
-
Dipole Moment Studies in some Substituted Anilines with Alcohols. ResearchGate. (2021). Link
-
Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. ResearchGate. (2022). Link
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Institutes of Health. (2020). Link
-
Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers. (2022). Link
-
Dipole Moments of some Ortho-Substituted Anilines. Sci-Hub. (1950). Link
-
Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. National Institutes of Health. (2022). Link
-
Partition analysis of dipole moments in solution applied to functional groups in polypeptide motifs. RSC Publishing. (2021). Link
Sources
- 1. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 5. tandfonline.com [tandfonline.com]
- 6. Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. tandf.figshare.com [tandf.figshare.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Difluoromethoxy)-2-fluoroaniline
An in-depth guide to overcoming common obstacles in the synthesis of 3-(Difluoromethoxy)-2-fluoroaniline, a critical building block in contemporary drug discovery, is presented in this technical support center. This resource provides troubleshooting strategies and frequently asked questions to help researchers, chemists, and process development scientists improve reaction yields and purity.
This guide is designed to provide actionable insights and solutions to common challenges encountered during the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
Issue 1: Low Yield in the Difluoromethoxylation Step
Question: We are experiencing low yields during the difluoromethoxylation of 2-fluoro-3-nitrophenol. What are the likely causes and how can we improve the conversion?
Answer:
Low yields in difluoromethoxylation reactions are frequently due to suboptimal reaction conditions or the degradation of starting materials. Here are the primary factors to investigate:
-
Incomplete Deprotonation: The reaction's initial and most crucial step is the deprotonation of the phenol to form the phenoxide. If this is not complete, the subsequent nucleophilic attack will be inefficient.
-
Solution: Ensure you are using a sufficiently strong base and an appropriate solvent. Sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used. When using K2CO3, a polar aprotic solvent like DMF or acetonitrile is recommended to facilitate the reaction. It is critical to ensure the phenol is fully dissolved and the base is adequately dispersed.
-
-
Reagent Purity and Stability: The difluoromethoxylation reagent, typically a chlorodifluoromethane (ClCF2H) source or a more modern electrophilic difluoromethylating agent, can be a source of problems.
-
Solution: Use high-purity reagents. If using ClCF2H gas, ensure a consistent and controlled delivery rate. For newer electrophilic reagents like zinc(II) chlorodifluoromethanesulfinate, ensure it is handled under inert conditions to prevent decomposition.
-
-
Reaction Temperature and Pressure: These are critical parameters, especially when using a gaseous reagent like ClCF2H.
-
Solution: Carefully optimize the reaction temperature and pressure. A higher temperature can increase the reaction rate but may also lead to side reactions or reagent decomposition. A screening of conditions is often necessary to find the optimal balance.
-
Experimental Protocol: Optimization of Difluoromethoxylation
-
Preparation: Under an inert atmosphere (N2 or Ar), add 2-fluoro-3-nitrophenol to a dry, polar aprotic solvent (e.g., DMF, NMP, or acetonitrile).
-
Deprotonation: Add 1.1 to 1.5 equivalents of a suitable base (e.g., K2CO3 or Cs2CO3) and stir the mixture at room temperature for 30-60 minutes.
-
Difluoromethoxylation: Introduce the difluoromethylating agent. If using ClCF2H, bubble the gas through the solution at a controlled rate. For other reagents, add them portion-wise or via a syringe pump.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Work-up: Upon completion, quench the reaction carefully, typically with water, and proceed with extraction and purification.
Issue 2: Inefficient Nitro Group Reduction
Question: The reduction of 3-(difluoromethoxy)-2-fluoronitrobenzene to the desired aniline is sluggish and gives a mixture of products. How can this be improved?
Answer:
The reduction of a nitro group can be sensitive to the choice of reducing agent and reaction conditions, especially with other functional groups present.
-
Choice of Reducing Agent: The most common method for this reduction is catalytic hydrogenation.
-
Solution: Palladium on carbon (Pd/C) is a highly effective catalyst. Ensure the catalyst is of high quality and is not poisoned. If catalytic hydrogenation is not providing clean conversion, consider alternative reducing agents like tin(II) chloride (SnCl2) in an acidic medium or iron powder in acetic acid. These can sometimes offer better chemoselectivity.
-
-
Catalyst Poisoning: The presence of sulfur or other impurities in the starting material or solvent can poison the catalyst.
-
Solution: Use high-purity starting materials and solvents. If catalyst poisoning is suspected, increasing the catalyst loading may help, but purification of the starting material is the better long-term solution.
-
-
Incomplete Reaction: The reaction may stall before reaching completion.
-
Solution: Ensure adequate hydrogen pressure and efficient stirring to facilitate mass transfer. Increasing the reaction temperature may also improve the rate, but this should be done cautiously to avoid side reactions.
-
Data Presentation: Comparison of Nitro Reduction Methods
| Reducing Agent | Catalyst Loading | Solvent | Temperature (°C) | Pressure (psi) | Typical Yield (%) |
| H2, Pd/C | 5-10 mol% | Methanol, Ethanol | 25-50 | 50-100 | >95% |
| SnCl2·2H2O | 3-5 equiv. | Ethanol, Ethyl Acetate | 50-78 | N/A | 85-95% |
| Fe/NH4Cl | 5-10 equiv. | Ethanol/Water | 70-80 | N/A | 80-90% |
Issue 3: Formation of Side Products during Aromatic Fluorination
Question: During the synthesis of the 2-fluoro-substituted intermediate via a Sandmeyer-type reaction, we observe significant formation of phenol byproducts. How can we suppress this?
Answer:
The formation of phenol byproducts in a Balz-Schiemann or related fluorination reaction is a common issue arising from the reaction of the diazonium salt with water.
-
Anhydrous Conditions: The presence of water is the primary cause of phenol formation.
-
Solution: Conduct the diazotization and subsequent fluorination under strictly anhydrous conditions. Use anhydrous solvents and reagents.
-
-
Temperature Control: Diazonium salts are often unstable at higher temperatures.
-
Solution: Maintain a low temperature (typically 0-5 °C) throughout the diazotization process. The thermal decomposition of the diazonium salt should also be carefully controlled.
-
-
Choice of Fluorinating Agent: The choice of the fluoride source can influence the outcome.
-
Solution: While HBF4 is classic for the Balz-Schiemann reaction, using other sources like hexafluorophosphoric acid (HPF6) or antimony hexafluoride (SbF6) can sometimes lead to cleaner reactions and higher yields of the desired fluoroaromatic compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A common and effective synthetic pathway starts with a commercially available nitrophenol. The general sequence is:
-
Difluoromethoxylation of a suitable phenol precursor.
-
Nitration of the aromatic ring, if not already present in the desired position.
-
Fluorination of the aromatic ring, often accomplished via a Sandmeyer or similar reaction.
-
Reduction of the nitro group to the final aniline product.
The exact order of these steps can be varied depending on the starting materials and the desired selectivity.
Q2: How can I effectively monitor the progress of these reactions?
A2: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. TLC is excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products. LC-MS provides more detailed information, including the mass of the product and any major byproducts, which is invaluable for troubleshooting.
Q3: What are the key safety considerations when working with difluoromethylating agents and fluorinating agents?
A3: Both classes of reagents require careful handling:
-
Difluoromethylating Agents: Gaseous reagents like ClCF2H are greenhouse gases and should be handled in a well-ventilated fume hood with appropriate scrubbing systems. Many modern electrophilic difluoromethylating agents are solids but can be moisture-sensitive and should be handled under an inert atmosphere.
-
Fluorinating Agents: Reagents like HBF4 and HPF6 are highly corrosive and toxic. Always use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Work in a fume hood and have an appropriate quenching agent and spill kit readily available.
Visualizations
Caption: Troubleshooting decision tree for the difluoromethoxylation step.
References
-
Title: Recent Advances in the Synthesis of Difluoromethoxy-Containing Compounds Source: Chemical Reviews URL: [Link]
-
Title: A Practical and Cost-Effective Method for the Synthesis of Difluoromethoxy-Substituted Aromatics Source: Organic Letters URL: [Link]
-
Title: Catalytic Hydrogenation in Modern Organic Synthesis Source: ACS Catalysis URL: [Link]
-
Title: The Balz-Schiemann Reaction: A Powerful Tool for Aromatic Fluorination Source: Angewandte Chemie International Edition URL: [Link]
Technical Support Center: Purification of 3-(Difluoromethoxy)-2-fluoroaniline
Welcome to the Technical Support Center for the purification of 3-(Difluoromethoxy)-2-fluoroaniline (CAS No. 1261498-41-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this important pharmaceutical intermediate.
Physicochemical Properties and Purity Considerations
This compound is a substituted aniline with the molecular formula C₇H₆F₃NO and a molecular weight of 177.12.[1][2] Understanding its properties is crucial for selecting the appropriate purification strategy.
| Property | Value/Information | Source |
| CAS Number | 1261498-41-2 | [3] |
| Molecular Formula | C₇H₆F₃NO | [1][2] |
| Molecular Weight | 177.12 g/mol | [1][2] |
| Appearance | Likely a liquid or low-melting solid, potentially colorless to yellow or brown | Inferred from analogs |
| Boiling Point | High boiling point, likely >200 °C at atmospheric pressure. Estimated based on the analog 3-(difluoromethoxy)aniline (201-202 °C). | [4] |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane. | [4] |
Anilines, in general, are susceptible to oxidation, which can lead to the formation of colored impurities. This sensitivity is an important consideration during purification and storage.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is dark brown. What causes this discoloration and how can I prevent it?
A1: The discoloration is most likely due to the oxidation of the aniline functional group, a common issue with aromatic amines. Exposure to air and light can accelerate this process, leading to the formation of highly colored polymeric impurities.
-
Prevention:
-
Work under an inert atmosphere (nitrogen or argon) whenever possible, especially during heating steps.
-
Use degassed solvents to minimize dissolved oxygen.
-
Store the crude material and purified product under an inert atmosphere, protected from light, and at a low temperature (refrigerated).
-
Q2: What are the most likely impurities in my crude sample?
A2: Impurities can originate from the synthetic route. Common impurities in aniline synthesis include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be precursors like a corresponding nitrobenzene or chlorobenzene derivative.[5][6]
-
Regioisomers: The synthesis of substituted anilines can often lead to the formation of positional isomers which can be challenging to separate due to their similar physicochemical properties.[7]
-
Byproducts of Side Reactions: The specific byproducts will depend on the reagents and reaction conditions used. For instance, in reactions involving fluorination, incomplete or over-fluorination can occur.
-
Solvent and Reagent Residues: Residual solvents and unreacted reagents from the workup process.
Q3: How can I assess the purity of my this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity and detecting impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or trifluoroacetic acid) is a good starting point.[3][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities. The mass spectrometer provides structural information, which is invaluable for identifying unknown peaks.[4][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
Troubleshooting Purification Techniques
The choice of purification method depends on the scale of your experiment and the nature of the impurities.
Vacuum Distillation
When to Use: Ideal for large-scale purification and for removing non-volatile or significantly higher-boiling impurities. Given the high estimated boiling point of this compound, vacuum distillation is necessary to prevent thermal decomposition.[12]
Troubleshooting Guide:
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Bumping/Uncontrolled Boiling | - Uneven heating.- Lack of boiling chips or inadequate stirring.- Vacuum applied too quickly. | - Use a heating mantle with a stirrer for even heating.- Add fresh boiling chips or a magnetic stir bar.- Apply the vacuum gradually. |
| Product Decomposition (Darkening in the distillation pot) | - Temperature is too high.- Presence of oxygen. | - Use a lower pressure to decrease the boiling point.- Ensure the system is well-sealed and under a good vacuum.- Purge the apparatus with an inert gas before heating. |
| Poor Separation of Impurities | - Boiling points of the product and impurities are too close. | - Use a fractionating column (Vigreux or packed) to increase the separation efficiency.- Collect smaller fractions and analyze their purity by HPLC or GC-MS. |
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Preparation: Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.
-
Evacuation: Gradually apply vacuum to the system. A pressure of 1-10 mmHg is a good starting point.
-
Heating: Begin stirring and gently heat the flask with a heating mantle.
-
Fraction Collection: Collect any low-boiling impurities as a forerun. Collect the main fraction at a stable temperature. The boiling point will be significantly lower than the atmospheric boiling point. For the analog 3-(difluoromethoxy)aniline, the boiling point is 201-202 °C at atmospheric pressure, so under vacuum, expect a boiling point in the range of 80-120 °C, depending on the pressure.[4]
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Diagram: Vacuum Distillation Workflow
Caption: Workflow for vacuum distillation.
Recrystallization (as a salt)
When to Use: Effective for removing impurities with different solubility profiles. Since this compound is likely a liquid or low-melting solid at room temperature, converting it to a solid salt (e.g., hydrochloride) is a common strategy for purification by recrystallization.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Oiling Out (product separates as an oil, not crystals) | - Solution is supersaturated.- Cooling is too rapid.- Solvent is not ideal. | - Add a small amount of additional hot solvent to redissolve the oil and cool slowly.- Scratch the inside of the flask with a glass rod to induce crystallization.- Try a different solvent or solvent mixture. |
| No Crystal Formation | - Solution is not saturated.- Compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration and cool again.- Add a non-polar anti-solvent (e.g., hexanes) dropwise to the cooled solution until turbidity persists, then warm to redissolve and cool slowly.- Place the solution in an ice bath or freezer. |
| Low Recovery | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the salt.- Ensure the solution is thoroughly cooled before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocol: Recrystallization as Hydrochloride Salt
-
Salt Formation:
-
Dissolve the crude aniline in a suitable solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of HCl in the same solvent (or bubble anhydrous HCl gas) with stirring until precipitation is complete.
-
Collect the crude hydrochloride salt by vacuum filtration and wash with a small amount of cold solvent.
-
-
Solvent Selection:
-
Test the solubility of a small amount of the crude salt in various solvents (e.g., ethanol, isopropanol, ethanol/water mixtures) at room and elevated temperatures. An ideal solvent will dissolve the salt when hot but not when cold.
-
-
Recrystallization:
-
Dissolve the crude salt in a minimal amount of the chosen boiling solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter to remove colored impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
-
-
Free-Basing (Optional):
-
To recover the pure liquid aniline, dissolve the purified salt in water, neutralize with a base (e.g., aqueous sodium bicarbonate or sodium hydroxide), and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Diagram: Recrystallization Decision Tree
Sources
- 1. 3-(difluoromethoxy)-N-fluoroaniline | C7H6F3NO | CID 177726752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(difluoromethoxy)-2-fluoroaniline | C7H6F3NO | CID 174873893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 6. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Degradation Pathways of 3-(Difluoromethoxy)-2-fluoroaniline
Welcome to the Technical Support Center for 3-(Difluoromethoxy)-2-fluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental work involving this compound. As Senior Application Scientists, we have synthesized the available scientific literature and our field expertise to create a practical guide to understanding and investigating the degradation pathways of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected major metabolic pathways for this compound?
A1: Based on studies of analogous fluorinated anilines, the primary metabolic pathways for this compound are expected to be driven by cytochrome P450 (CYP) enzymes in the liver. The main transformations include:
-
Aromatic Hydroxylation: The introduction of a hydroxyl group onto the aniline ring is a common metabolic route. For 2-fluoroaniline derivatives, hydroxylation can occur at various positions, with the C4 and C6 positions being particularly relevant.[1]
-
N-Hydroxylation: Oxidation of the amino group to a hydroxylamine is another potential pathway that can lead to the formation of reactive metabolites.[1]
-
Dehalogenation: While the carbon-fluorine bond is strong, enzymatic processes can lead to defluorination, especially following hydroxylation of the aromatic ring. This can result in the formation of reactive quinoneimines.
Q2: How stable is the difluoromethoxy group to metabolic degradation?
A2: The difluoromethoxy group is generally considered to be metabolically robust and more stable than a corresponding methoxy group. It is often used as a bioisostere for hydroxyl and thiol groups to improve the metabolic stability of drug candidates. While enzymatic cleavage of the ether linkage is a possibility for some aryl ethers, the high strength of the C-F bonds in the difluoromethoxy group makes it resistant to cleavage.
Q3: What are the likely degradation products I should look for in my experiments?
A3: While specific metabolites for this compound have not been extensively reported, based on the degradation of similar compounds, you should anticipate the formation of:
-
Hydroxylated derivatives: Mono-hydroxylated species on the aromatic ring are highly probable.
-
Quinoneimines: These reactive intermediates can be formed, particularly after hydroxylation at the para-position to the amino group.
-
Conjugates: The hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate for excretion.
It is important to note that the presence of the fluorine atom and the difluoromethoxy group can influence the regioselectivity of these reactions.
Troubleshooting Guide for Analytical Studies
This section provides practical advice for overcoming common challenges encountered during the analysis of this compound and its potential degradation products.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing in LC-MS/MS | Interaction of the basic aniline group with residual silanols on the column. | - Use a column with end-capping or a hybrid particle technology. - Optimize the mobile phase pH to ensure the analyte is in a consistent ionization state. - Consider using a phenyl-hexyl or pentafluorophenyl (PFP) stationary phase, which can have different interactions with fluorinated compounds. |
| Matrix Effects (Ion Suppression or Enhancement) | Co-eluting endogenous components from the biological matrix (e.g., plasma, urine, microsomes) interfering with the ionization of the analyte. | - Improve sample preparation to remove interfering matrix components. Solid-phase extraction (SPE) is often effective. - Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. - Modify the chromatographic method to achieve better separation of the analyte from the matrix interferences. |
| In-source Fragmentation or Adduct Formation | The analyte may be unstable in the ion source of the mass spectrometer, leading to fragmentation before mass analysis. Formation of adducts with mobile phase components (e.g., sodium, potassium) can complicate the mass spectrum. | - Optimize the ion source parameters, such as the capillary voltage and source temperature, to minimize in-source fragmentation. - Use high-purity mobile phase additives and solvents to reduce the formation of adducts. |
| Low Sensitivity for Degradation Products | Degradation products may be present at much lower concentrations than the parent compound. | - Develop a sensitive MRM (Multiple Reaction Monitoring) method for the expected degradation products. - Concentrate the sample before analysis. - If the structure of the degradation product is unknown, use a non-targeted approach like full-scan MS/MS to identify potential metabolites. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are critical for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2][3][4]
Objective: To generate potential degradation products of this compound under various stress conditions.
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Subject aliquots of the stock solution to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours.
-
Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][6][7][8][9] A control sample should be protected from light.
-
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples, including a control sample stored under normal conditions, by a validated stability-indicating LC-MS/MS method.
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample to identify new peaks corresponding to degradation products.
-
Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of the degradation products and propose potential structures based on the expected degradation pathways.
Visualizing Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on the known metabolism of similar compounds.
Caption: Proposed degradation pathways of this compound.
References
- Eadsforth, C. V., Logan, C. J., Morrison, B. J., & Warburton, P. A. (1984). 2,4-Difluoroaniline and 4-fluoroaniline exposure: monitoring by methaemoglobin and urine analyses. International Archives of Occupational and Environmental Health, 54(3), 223–232.
- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- van den Dungen, M. W., Beulink, M., Commandeur, J. N., & Vermeulen, N. P. (2000). Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints. Chemical research in toxicology, 13(7), 633–640.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48.
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159–165.
- ICH. (1996). Stability testing: Photostability testing of new drug substances and products Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Rani, S., & Singh, R. (2016). Forced Degradation Studies. MedCrave Online Journal of Pharmacy & Pharmaceutical Sciences, 2(4), 1-3.
- BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines.
- Holmes, M. J. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(3).
- Pharmaguideline. (n.d.).
- Ravichandran, V., Shalini, S., Sundram, K. M., & Harish, R. (2010). Stability Indicating Forced Degradation Studies. Research Journal of Pharmaceutical Technology, 3(4), 974-978.
- FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. U.S.
- IAGIM. (n.d.). Photostability.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- Tůma, J., & Břicháč, J. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(36), 50035–50045.
- BenchChem. (2025). Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide.
- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- PubChem. (n.d.). 3-(difluoromethoxy)-N-fluoroaniline.
- ChemicalBook. (2025). 3-(Difluoromethoxy)
- Bhuvaneshwari, D. S., & Elango, K. P. (2009). Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines. Monatshefte für Chemie-Chemical Monthly, 140(10), 1253-1258.
- Holmes, M. J., & Telscher, G. (2010). Oxidation of substituted anilines to nitroso-compounds. Journal of the Chemical Society C: Organic, (12), 2355-2357.
- Schlosser, M., & Michel, D. (2003). Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration. The Journal of organic chemistry, 68(12), 4693–4699.
- Pandian, S., & Chellammal, S. (2013). Oxidation of aniline and some para-substituted anilines by benzimidazolium fluorochromate in aqueous acetic acid medium – A kinetic and mechanistic study. Journal of the Serbian Chemical Society, 78(1), 29-39.
- Tůma, J., & Břicháč, J. (2018). Hydrolytic Stability of New Amino Acids Analogues of Memantine. Molecules, 23(10), 2533.
- Zhang, W., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry.
- Wang, X., et al. (2017). Cometabolism of Fluoroanilines in the Presence of 4-Fluoroaniline by Ralstonia sp. FD-1.
- Spáčilová, L., et al. (2007). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. Environmental toxicology and chemistry, 26(6), 1147–1153.
Sources
- 1. Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmasm.com [pharmasm.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. iagim.org [iagim.org]
- 7. database.ich.org [database.ich.org]
- 8. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 9. biobostonconsulting.com [biobostonconsulting.com]
Removing impurities from 3-(Difluoromethoxy)-2-fluoroaniline
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on troubleshooting the purification of 3-(Difluoromethoxy)-2-fluoroaniline. As a key building block in medicinal chemistry, its purity is paramount. This guide, structured in a practical question-and-answer format, offers field-proven insights and detailed protocols to address common and complex purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should anticipate when synthesizing this compound?
A1: Impurities typically originate from the synthesis process, subsequent degradation, or improper storage.[1] For a molecule like this compound, which is often synthesized through multi-step processes involving nitration, fluorination, and reduction, you should be vigilant for several classes of impurities:
-
Process-Related Impurities: These include unreacted starting materials or reagents from intermediate steps. For instance, if the final step is the reduction of a nitro group, you might find residual 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene.
-
Positional Isomers: Depending on the regioselectivity of the fluorination or nitration steps, other isomers can form. These are often the most challenging to separate due to their similar physical properties.
-
By-products: Side reactions can lead to unexpected molecules. Common by-products in aniline synthesis can include products from dehalogenation (loss of fluorine) or hydrolysis of the difluoromethoxy group, especially under harsh acidic or basic conditions.
-
Degradation Products: Anilines can be sensitive to light and air, leading to oxidation and the formation of colored impurities.[2]
Q2: Which analytical technique is the most reliable for assessing the purity of my final compound?
A2: A multi-pronged approach is often best, but High-Performance Liquid Chromatography (HPLC) is the industry standard for purity assessment of non-volatile compounds like this aniline.[3]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse method for purity analysis. A reversed-phase C18 column with a gradient of water/acetonitrile (often with a modifier like formic acid or ammonium acetate) is a typical starting point.[3] It provides excellent resolution for separating the main compound from most process-related impurities.
-
Gas Chromatography (GC): GC is well-suited for volatile and semi-volatile compounds.[1] While anilines can be analyzed by GC, they are polar and may require derivatization to improve peak shape and prevent thermal degradation in the injector.[4]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation. Furthermore, ¹⁹F NMR is a highly specific and powerful technique for identifying and quantifying any fluorine-containing impurities.[5]
-
Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) is invaluable for identifying unknown impurity peaks by providing mass-to-charge ratio information.[1]
Table 1: Comparison of Key Analytical Techniques
| Feature | High-Performance Liquid Chromatography (HPLC/LC-MS) | Gas Chromatography (GC/GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and solid stationary phase.[5] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.[5] | Exploits magnetic properties of atomic nuclei for detailed structural information.[5] |
| Typical Analytes | Non-volatile and thermally labile compounds.[1] | Volatile and thermally stable compounds.[5] | Soluble compounds in sufficient concentration.[5] |
| Best For | Routine purity checks, quantification of non-volatile impurities. | Analysis of residual solvents, volatile by-products. | Structural elucidation, identification of isomers. |
| Key Limitation | May not resolve all isomers without method optimization. | Potential for thermal degradation of the aniline.[4] | Lower sensitivity compared to chromatographic methods.[5] |
Q3: My isolated product is a dark oil or discolored solid. How can I remove colored impurities?
A3: The presence of color often indicates high molecular weight, polar, or oxidized impurities. A common and effective method for their removal is treatment with activated charcoal during recrystallization.
The principle is that the activated charcoal, with its extremely high surface area, adsorbs these large, colored molecules. The process involves dissolving your crude product in a hot solvent, adding a small amount of activated charcoal (typically 1-2% by weight), swirling for a few minutes, and then performing a hot filtration to remove the charcoal (and the adsorbed impurities) before allowing the solution to cool and crystallize.
Q4: Can I use an acid-base extraction to purify this compound?
A4: Absolutely. This is a classic and highly effective technique for purifying amines. The basic nitrogen atom of the aniline can be protonated by an acid (like HCl) to form a water-soluble ammonium salt. This allows you to separate it from neutral or acidic organic impurities.
The general workflow is:
-
Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with an aqueous acid solution (e.g., 1M HCl). The aniline will move into the aqueous layer as its hydrochloride salt.
-
Separate the layers. The organic layer now contains neutral or acidic impurities.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.
-
Neutralize the aqueous layer by adding a base (e.g., NaOH or NaHCO₃) until the pH is basic.
-
The free aniline will precipitate or form an organic layer, which can then be extracted back into an organic solvent.
-
Dry the organic layer, filter, and evaporate the solvent to yield the purified aniline.
This technique is particularly useful for removing non-basic, process-related impurities.
Purification Troubleshooting Guide
This section addresses specific issues you may encounter during common purification procedures.
Diagram 1: Purification Method Selection
This decision tree can help you choose an appropriate initial purification strategy.
Sources
Technical Support Center: Enhancing the Solubility of 3-(Difluoromethoxy)-2-fluoroaniline in Organic Solvents
Welcome to the Technical Support Center for 3-(Difluoromethoxy)-2-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges related to the solubility of this compound in organic solvents. Our aim is to equip you with the foundational knowledge and practical methodologies to optimize your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the main structural features of this compound that influence its solubility?
A1: The solubility of this compound is primarily governed by a combination of its functional groups and overall molecular structure. The key features include the aniline moiety, which contains a basic amino group (-NH₂) capable of hydrogen bonding, and the electron-withdrawing difluoromethoxy (-OCF₂H) and fluoro (-F) groups. These fluorine-containing groups increase the molecule's polarity and can influence its pKa, affecting its ionization state.[1] The interplay between the hydrogen-bonding capabilities of the amine and the polar nature of the fluorinated substituents dictates its interactions with different organic solvents.
Q2: In which types of organic solvents is this compound expected to be most soluble?
A2: Based on the principle of "like dissolves like," this compound is anticipated to have higher solubility in polar organic solvents.[2] Polar protic solvents, such as alcohols (methanol, ethanol), can act as both hydrogen bond donors and acceptors, readily interacting with the amine group. Polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile can also effectively solvate the molecule through dipole-dipole interactions. Its solubility in non-polar solvents like toluene and hexane is expected to be limited.
Q3: How does the difluoromethoxy group specifically impact the solubility of the molecule?
A3: The difluoromethoxy group is a valuable substituent in medicinal chemistry that can modulate a molecule's physicochemical properties.[1] It is more lipophilic and electron-withdrawing compared to a methoxy group.[3] While the increased lipophilicity might suggest better solubility in less polar solvents, its strong electron-withdrawing nature can lower the pKa of the aniline, influencing its ionization and, consequently, its solubility in protic or aqueous-organic mixtures.[1] Furthermore, the difluoromethoxy group can act as a hydrogen bond donor, which can enhance its interaction with hydrogen bond-accepting solvents.[1][4]
Q4: Can pH be used to modify the solubility of this compound in organic solvent systems containing water?
A4: Yes, for solvent systems that contain a protic component like water, pH can significantly influence the solubility of aniline derivatives. The amino group of the aniline is basic and can be protonated in acidic conditions to form the corresponding anilinium salt. This salt form is generally much more polar and, therefore, more soluble in polar solvents and aqueous mixtures.[5] The extent of this effect will depend on the pKa of the compound and the pH of the medium.
Troubleshooting Guide: Common Solubility Issues
This section addresses common problems encountered during the handling and use of this compound in experimental settings.
Issue 1: Compound Precipitation Upon Addition to a Solvent System
-
Causality: Precipitation occurs when the concentration of the compound exceeds its saturation solubility in the given solvent at a specific temperature. This can happen when a stock solution in a high-solubility solvent (e.g., DMSO) is diluted into a solvent where the compound is less soluble.
-
Troubleshooting Steps:
-
Verify Solvent Choice: Re-evaluate the solvent based on the expected solubility profile. For initial screening, polar aprotic solvents like DMSO or DMF are often good starting points for creating concentrated stock solutions.[4]
-
Employ Co-solvents: The use of a mixture of solvents, known as co-solvency, can significantly enhance solubility.[6][7][8][9] For example, adding a small percentage of a high-solubility solvent like DMSO or ethanol to a less ideal solvent can improve the overall solvating power of the mixture.
-
Gentle Heating: For many compounds, solubility increases with temperature.[10] Gentle warming of the solution with agitation can help dissolve the compound. However, it is crucial to ensure the compound is thermally stable at the elevated temperature. Always cool the solution to the experimental temperature to check for precipitation.
-
pH Adjustment (for aqueous-organic mixtures): If your solvent system contains water, adjusting the pH to the acidic range can protonate the aniline and increase its solubility.[5]
-
Issue 2: Inconsistent Results in Biological or Chemical Assays
-
Causality: Poor solubility can lead to the formation of micro-precipitates or aggregation, resulting in an inaccurate concentration of the compound in the assay medium. This can lead to non-reproducible results.
-
Troubleshooting Steps:
-
Determine Equilibrium Solubility: It is essential to experimentally determine the solubility of the compound in your specific assay buffer or solvent system to ensure you are working below the saturation point. A detailed protocol for this is provided in the "Experimental Protocols" section.
-
Sonication: Use of an ultrasonic bath can help to break down small aggregates and facilitate dissolution.
-
Visual Inspection: Before use, always visually inspect solutions for any signs of precipitation, even if it appears clear at first glance. Tyndall effect (light scattering) can sometimes reveal the presence of colloidal particles.
-
Qualitative Solubility Profile
The following table provides a predicted qualitative solubility of this compound in common organic solvents based on theoretical principles. It is imperative to confirm these predictions with experimental data.
| Solvent Class | Solvent Example | Expected Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amino group.[2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Moderate to High | Can engage in dipole-dipole interactions with the polar functional groups. |
| Non-Polar | Toluene, Hexane | Low | Limited favorable intermolecular interactions with the polar amine and fluorinated groups. |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the standard shake-flask method to determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, acetonitrile, etc.)
-
Vials with tight-fitting caps
-
Thermostatic shaker or incubator
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, solvent-compatible)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. An excess of solid should be visible at the bottom of the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles.
-
-
Quantification:
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility.
-
Caption: Experimental workflow for determining equilibrium solubility.
Protocol 2: Enhancing Solubility Using a Co-Solvent System
This protocol provides a general procedure for preparing a solution of this compound using a co-solvent approach.
Materials:
-
This compound
-
Primary solvent (in which solubility is limited)
-
Co-solvent (in which the compound is highly soluble, e.g., DMSO, ethanol)
-
Vortex mixer or magnetic stirrer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Dissolve a known amount of this compound in a minimal amount of the co-solvent to create a concentrated stock solution. Ensure the compound is fully dissolved.
-
-
Stepwise Addition to Primary Solvent:
-
While vigorously stirring or vortexing the primary solvent, add the concentrated stock solution dropwise or in small aliquots.
-
Continuously monitor the solution for any signs of precipitation.
-
-
Final Concentration and Co-solvent Percentage:
-
The final concentration of the compound and the percentage of the co-solvent should be optimized to maintain a clear solution. It is advisable to keep the co-solvent percentage as low as possible, especially for biological assays where the co-solvent might have an effect.
-
Caption: Logical workflow for using a co-solvent system.
References
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem.
- Aniline - Solubility of Things.
- The Impact of Fluorine Substitution on Molecular Properties.
- A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents - Benchchem.
- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethyl
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … - OUCI.
- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02474D.
- Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide - Benchchem.
- The Impact of Fluorine Substitution on Molecular Properties.
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC.
- Co-solvency and anti-solvent method for the solubility enhancement.
- Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing.
- Various techniques for solubility enhancement: An overview - The Pharma Innov
- Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central.
- Effects of Temperature and Pressure on Solubility - Chemistry LibreTexts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-(difluoromethoxy)-N-fluoroaniline | C7H6F3NO | CID 177726752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting Solubility | Rowan [rowansci.com]
- 6. chemscene.com [chemscene.com]
- 7. 1261498-41-2|3-Difluoromethoxy-2-fluoroaniline|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dash.harvard.edu [dash.harvard.edu]
Preventing dimerization of 3-(Difluoromethoxy)-2-fluoroaniline
Welcome to the technical support center for 3-(Difluoromethoxy)-2-fluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the dimerization of this valuable synthetic intermediate. Our goal is to equip you with the knowledge and practical protocols to ensure the stability and purity of your material throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my sample of this compound turning a yellow or brown color over time?
A1: The discoloration of your this compound sample is a common indicator of oxidative degradation, which can lead to the formation of colored impurities, including dimers.[1] Aniline and its derivatives are susceptible to oxidation, especially when exposed to air (oxygen), light, or certain metal contaminants. The amino group (-NH₂) in the aniline moiety is an electron-donating group that makes the aromatic ring electron-rich and thus prone to oxidation.
Q2: What is dimerization and why is it a concern for this compound?
A2: Dimerization is a chemical process where two identical molecules react to form a single new molecule, or dimer. In the context of anilines, this often occurs through oxidative coupling, where two aniline molecules join together, typically forming C-N or N-N bonds.[2][3] The formation of aniline dimers is a significant concern as it represents a loss of your starting material, introduces impurities that can be difficult to separate, and can negatively impact the outcome of your subsequent reactions. The general mechanism for aniline dimerization often involves the formation of radical cations.
Q3: How do the fluorine and difluoromethoxy substituents on the aniline ring affect its stability and propensity for dimerization?
A3: The substituents on the aniline ring play a crucial role in its reactivity. Both the fluorine atom at the 2-position and the difluoromethoxy group at the 3-position are electron-withdrawing groups.[4][5][6][7] Electron-withdrawing groups decrease the electron density on the aromatic ring and the nitrogen atom of the amino group.[8][9] This reduction in electron density generally makes the aniline less susceptible to electrophilic attack and can also inhibit certain oxidative processes by making the initial oxidation step more difficult. However, it's important to note that while these groups may reduce the rate of some degradation pathways, they do not entirely prevent dimerization, especially under harsh conditions. The fluorine atom's high electronegativity has been shown to affect the pKa and electronic properties of neighboring functional groups.[10]
Troubleshooting Guide: Preventing Dimerization
This section provides a systematic approach to troubleshooting and preventing the dimerization of this compound in your experiments and during storage.
Issue 1: Discoloration and Impurity Formation During Storage
Root Cause: Exposure to atmospheric oxygen and/or light during storage.
Solution: Implement rigorous air-sensitive handling and storage protocols.
Step-by-Step Protocol for Inert Atmosphere Storage:
-
Preparation of Glassware: Ensure all storage vials are thoroughly cleaned and oven-dried to remove any adsorbed moisture.[11][12]
-
Inert Gas Purging: Before adding your compound, purge the vial with a dry, inert gas such as argon or nitrogen. This can be done using a Schlenk line or within a glove box.[1][13][14]
-
Sample Transfer: If working on a Schlenk line, transfer the this compound to the vial under a positive pressure of inert gas. If using a glove box, all manipulations should be performed within the inert atmosphere.
-
Sealing: Securely seal the vial with a septum and Parafilm or use a vial with a PTFE-lined cap.
-
Light Protection: Wrap the vial in aluminum foil or store it in a light-blocking container to prevent photochemical degradation.
-
Storage Conditions: Store the sealed, protected vial in a cool, dark place, preferably in a refrigerator or freezer, depending on the compound's physical properties.
Diagram: Inert Atmosphere Storage Workflow
Caption: Workflow for proper storage of this compound.
Issue 2: Dimer Formation During a Reaction
Root Cause: Presence of oxidizing agents (including atmospheric oxygen), incompatible reagents, or elevated temperatures promoting oxidative coupling.
Solution: Employ deoxygenated solvents, use an inert reaction atmosphere, and consider the addition of an antioxidant.
Step-by-Step Protocol for an Inert Atmosphere Reaction:
-
Glassware Preparation: Assemble your reaction glassware (e.g., round-bottom flask, condenser) and dry it thoroughly in an oven. Allow it to cool under a stream of inert gas.[11][12]
-
Solvent Deoxygenation: Deoxygenate your reaction solvent by sparging with argon or nitrogen for at least 30 minutes or by using the freeze-pump-thaw method for more rigorous oxygen removal.
-
Reaction Setup: Set up your reaction under a positive pressure of inert gas, using a Schlenk line or in a glove box.[1][13]
-
Reagent Addition: Add the deoxygenated solvent and your reagents via syringe through a septum or under a counterflow of inert gas.
-
Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating, as this can accelerate degradation.
-
Optional: Antioxidant Addition: If dimerization is still observed, consider adding a small amount (e.g., 0.1-1 mol%) of a suitable antioxidant to the reaction mixture. Phenolic antioxidants like BHT (butylated hydroxytoluene) are often effective at scavenging free radicals that can initiate dimerization.[15] Aromatic amine antioxidants can also be very effective.[16][17][18]
Table 1: Recommended Antioxidants for Aromatic Amines
| Antioxidant Class | Example | Mechanism of Action | Typical Concentration |
| Phenolic | Butylated hydroxytoluene (BHT) | Hydrogen atom transfer to scavenge free radicals.[15] | 0.1 - 1 mol% |
| Aromatic Amine | 4,4'-Bis(alpha,alpha-dimethylbenzyl)diphenylamine | Intercepts free radical chain reactions.[18] | 0.1 - 1 mol% |
Analytical Troubleshooting: Detecting Dimerization
Proactive monitoring of your this compound samples for the presence of dimers is crucial for maintaining experimental integrity.
Technique 1: Thin-Layer Chromatography (TLC)
TLC is a quick and effective method for the initial detection of impurities.
Protocol:
-
Sample Preparation: Dissolve a small amount of your this compound in a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Spotting: Spot the solution onto a TLC plate.
-
Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualization:
-
UV Light: Examine the plate under a UV lamp (254 nm). Aromatic compounds will appear as dark spots.[19] Dimer products will likely have a different Rf value than the starting material.
-
Staining: If the spots are not clearly visible under UV, use a visualizing stain. A potassium permanganate (KMnO₄) stain is effective for visualizing oxidizable compounds like anilines and their dimers, which will appear as yellow or brown spots on a purple background.[20]
-
Diagram: TLC Analysis Workflow
Caption: Workflow for TLC analysis of this compound.
Technique 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique for assessing the purity of your compound and quantifying any dimer formation.
Suggested HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the aniline and potential dimers absorb (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Note: The dimer, being a larger and likely more nonpolar molecule, is expected to have a longer retention time than the monomer.
For method development, it is beneficial to consult established HPLC methods for similar fluoroaniline derivatives.[21][22][23]
Technique 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for both separating and identifying volatile impurities, including dimers.
Suggested GC-MS Method:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
Identification: The mass spectrum of the dimer will show a molecular ion peak corresponding to twice the molecular weight of the starting aniline minus two hydrogen atoms (for a C-N or C-C coupled dimer) or two hydrogen atoms (for an N-N coupled dimer). The fragmentation pattern will also be indicative of the dimer structure.[24][25][26][27]
References
- U.S. Environmental Protection Agency. (1996).
- Organic Letters. (2026). N-N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes.
- ResearchGate. (2025). Substituent effects on the physical properties and pKa of aniline.
- ResearchGate. (2025). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Performance Additives.
- Analytical Chemistry. (Date not available). Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry.
- ResearchGate. (2026). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
- Oxford Academic. (Date not available). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system.
- MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media.
- ResearchGate. (Date not available). The effects of electron-withdrawing and leaving groups on the antileishmanial activity of chloralin.
- MDPI. (2022).
- BenchChem. (2025). A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS.
- ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
- ACS Sustainable Chemistry & Engineering. (Date not available).
- Tikrit Journal of Pure Science. (2011).
- ResearchGate. (2025).
- ChemRxiv. (Date not available). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
- ResearchGate. (2025).
- Wikipedia. Dye.
- PubMed. (2008). Fluorinated phenylcyclopropylamines. Part 5: Effects of electron-withdrawing or -donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines.
- Chemical Society Reviews. (2021). Late-stage difluoromethylation: concepts, developments and perspective.
- ResearchGate. (2025). Substituent effects on the physical properties and pKa of aniline.
- Environment & Health. (2024). Unexpected Exposure Risks to Emerging Aromatic Amine Antioxidants and p-Phenylenediamine Quinones to Residents: Evidence from External and Internal Exposure as Well as Hepatotoxicity Evaluation.
- Sigma-Aldrich. (Date not available). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- ResearchGate. (Date not available). The formation of aniline dimers: (a) reaction of neutral aniline with....
- University of Rochester.
- Global NEST Journal. (2024). Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL)
- PubMed. (Date not available).
- BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
- Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline.
- NINGBO INNO PHARMCHEM CO.,LTD. (Date not available).
- Neilson Lab, Texas Christian University. (Date not available).
- Chemistry LibreTexts. (2022). 2.
- Chemistry Stack Exchange. (2015).
- MDPI. (Date not available).
- Green Chemistry Blog. (Date not available). Daphne Houston – Green Chemistry Blog.
- Sultan Qaboos University Journal For Science. (Date not available).
- EPFL. (Date not available).
- Accounts of Chemical Research. (2015). Development of oxidative coupling strategies for site-selective protein modification.
- Journal of the American Chemical Society. (2022). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers.
- NIH. (Date not available). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
- Student Doctor Network Forums. (2009).
- Ossila. (Date not available).
- NIH. (Date not available).
- PMC. (Date not available).
- University of California, Los Angeles. (Date not available).
- Quora. (2017).
Sources
- 1. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated phenylcyclopropylamines. Part 5: Effects of electron-withdrawing or -donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journaleras.com [journaleras.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. forums.studentdoctor.net [forums.studentdoctor.net]
- 10. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 14. ossila.com [ossila.com]
- 15. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aromatic Amines Antioxidants for Polymers [performanceadditives.us]
- 17. pubs.acs.org [pubs.acs.org]
- 18. nbinno.com [nbinno.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. faculty.fiu.edu [faculty.fiu.edu]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. journal.gnest.org [journal.gnest.org]
- 24. epa.gov [epa.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. mdpi.com [mdpi.com]
- 27. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Crystallographic Guide to 3-(Difluoromethoxy)-2-fluoroaniline Derivatives: Unlocking Structure-Property Relationships
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The difluoromethoxy (-OCHF₂) group, in particular, offers a unique combination of modulated lipophilicity, metabolic stability, and hydrogen bond donating capabilities that can significantly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. When combined with other halogen substitutions, such as a fluorine atom on the aniline ring, the resulting electronic and conformational landscape becomes even more complex and intriguing. This guide focuses on 3-(Difluoromethoxy)-2-fluoroaniline, a valuable building block for novel pharmaceuticals. While the single-crystal X-ray structure of this specific compound is not yet publicly available, this guide provides a comprehensive roadmap for its synthesis, crystallization, and crystallographic analysis. Furthermore, we present a comparative analysis with structurally related fluorinated anilines to provide context and highlight the expected influence of the unique substitution pattern of the title compound on its solid-state architecture.
The Significance of the -OCHF₂ Group in Drug Design
The difluoromethoxy group is increasingly recognized as a valuable substituent in drug design for several key reasons:
-
Lipophilicity Modulation : The -OCHF₂ group is less lipophilic than the more common trifluoromethyl (-CF₃) group, offering a finer tuning of a drug candidate's solubility and permeability properties. This can be crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, rendering the difluoromethoxy group highly resistant to metabolic degradation. This can lead to an increased half-life of a drug, potentially allowing for less frequent dosing.[1]
-
Hydrogen Bond Donor Capacity : Uniquely among fluorinated alkyl groups, the hydrogen atom of the -OCHF₂ moiety can act as a hydrogen bond donor.[2] This allows it to form interactions with biological targets that are not possible for -CF₃ or other haloalkanes, opening new avenues for molecular recognition and binding affinity.
-
Bioisosterism : The difluoromethoxy group can serve as a bioisostere for other functional groups, such as hydroxyl, thiol, or even methyl groups, allowing for the subtle modification of a molecule's properties without drastically altering its overall shape.[2]
The combination of a difluoromethoxy group and a fluorine atom on the aniline ring, as in this compound, is anticipated to create a molecule with a highly specific electronic and conformational profile, making it a prime candidate for the development of novel therapeutics.
Synthesis and Crystallization of this compound: A Proposed Protocol
Proposed Synthesis Pathway
The synthesis can be envisioned as a multi-step process starting from commercially available 2-fluoro-3-nitrophenol.
Step 1: Salt Formation
-
To a solution of 2-fluoro-3-nitrophenol in a biphasic solvent system of toluene and water, add one equivalent of potassium hydroxide (KOH).
-
Stir the mixture vigorously at room temperature for 1 hour.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and remove the water under reduced pressure to yield potassium 2-fluoro-3-nitrophenolate as a solid.
Step 2: Difluoromethylation
-
In a pressure vessel, suspend potassium 2-fluoro-3-nitrophenolate and potassium carbonate (K₂CO₃) in anhydrous N,N-dimethylformamide (DMF).
-
Seal the vessel and carefully introduce chlorodifluoromethane (ClCHF₂) gas.
-
Heat the reaction mixture to 80-100 °C and maintain the pressure for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After cooling to room temperature and venting the excess gas, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene.
Step 3: Reduction of the Nitro Group
-
Dissolve 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene in ethanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Purge the flask with hydrogen gas and stir the reaction mixture under a hydrogen atmosphere (balloon pressure or hydrogenation apparatus) at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
Purification and Crystallization for X-ray Analysis
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. The purity of the compound is paramount.
Purification:
-
The crude this compound should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Crystallization:
-
Slow Evaporation: Dissolve the purified product in a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture of hexanes and ethyl acetate) in a clean vial. Loosely cap the vial and allow the solvent to evaporate slowly in a vibration-free environment.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent," e.g., hexanes or pentane). The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization.
X-ray Crystallographic Analysis: A Standard Workflow
Once suitable single crystals are obtained, the following workflow is employed to determine the molecular and crystal structure.
dot digraph X-ray_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Crystal Selection & Mounting"]; B [label="Data Collection\n(X-ray Diffractometer)"]; C [label="Data Processing\n(Integration & Scaling)"]; D [label="Structure Solution\n(Direct Methods or Patterson)"]; E [label="Structure Refinement\n(Least-Squares Fitting)"]; F [label="Structure Validation & Analysis"];
A -> B; B -> C; C -> D; D -> E; E -> F; } Caption: Standard workflow for single-crystal X-ray diffraction.
1. Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks is selected under a microscope and mounted on a goniometer head.
2. Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.
3. Data Processing: The collected diffraction images are processed to determine the positions and intensities of the diffraction spots. This information is used to determine the unit cell dimensions and the space group of the crystal.
4. Structure Solution: The initial positions of the atoms in the unit cell are determined using computational methods such as direct methods or the Patterson method. This results in an initial, approximate model of the crystal structure.
5. Structure Refinement: The initial model is refined against the experimental diffraction data using a least-squares minimization process. This adjusts the atomic positions, bond lengths, bond angles, and thermal parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.
6. Structure Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The analysis of the final structure reveals detailed information about bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonds and π-π stacking.
Comparative Analysis of Fluorinated Aniline Crystal Structures
In the absence of experimental data for this compound, we can draw valuable insights from the crystal structures of related, publicly available compounds. Here, we compare the crystallographic data of 2-fluoroaniline with that of a more complex derivative, N-(2,4-difluorophenyl)-2-fluorobenzamide, to illustrate the impact of substituents on the crystal packing.
| Parameter | 2-Fluoroaniline | N-(2,4-difluorophenyl)-2-fluorobenzamide |
| Chemical Formula | C₆H₆FN | C₁₃H₈F₃NO |
| Molecular Weight | 111.12 g/mol | 251.20 g/mol |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pna2₁ | Pn |
| Unit Cell Dimensions | a = 14.28 Å, b = 5.86 Å, c = 6.27 Å | a = 5.68 Å, b = 4.98 Å, c = 19.31 Å, β = 91.20° |
| Key Intermolecular Interactions | N-H···F and N-H···N hydrogen bonds | 1D amide-amide hydrogen bonds, C-H···F interactions, and C-F···C ring stacking |
Analysis of Structural Differences and Predictions for this compound:
-
2-Fluoroaniline: The crystal structure of 2-fluoroaniline is primarily dictated by hydrogen bonds involving the amino group and the fluorine atom.[3] This leads to a relatively simple and predictable packing arrangement.
-
N-(2,4-difluorophenyl)-2-fluorobenzamide: The presence of the benzamide linkage and additional fluorine atoms in this molecule introduces more complex intermolecular interactions.[4] The amide groups form strong one-dimensional hydrogen-bonded chains, while weaker C-H···F and ring stacking interactions contribute to the overall three-dimensional architecture.
-
Predicted Structure of this compound: The crystal structure of this compound is expected to exhibit a rich network of intermolecular interactions. The amino group will likely participate in N-H···N and/or N-H···F hydrogen bonds. Crucially, the hydrogen atom of the difluoromethoxy group may also engage in C-H···O or C-H···F hydrogen bonding, a feature not present in the other two examples. The interplay between these various interactions will determine the final crystal packing, which is likely to be more complex than that of 2-fluoroaniline. The steric bulk of the -OCHF₂ group will also play a significant role in dictating the molecular conformation and packing efficiency.
Conclusion
While the definitive crystal structure of this compound remains to be elucidated, this guide provides a comprehensive framework for its synthesis, crystallization, and structural analysis. By understanding the established principles of fluorinated compound synthesis and the standard workflow of X-ray crystallography, researchers are well-equipped to obtain and analyze this valuable data. The comparative analysis with related fluorinated anilines underscores the profound impact of specific substitution patterns on crystal packing and intermolecular interactions. The elucidation of the crystal structure of this compound will undoubtedly provide critical insights into its structure-property relationships, paving the way for its effective utilization in the design of next-generation pharmaceuticals and advanced materials.
References
-
Ningbo Inno Pharmchem Co., Ltd. The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline. [Link]
-
PubChem. 4-Fluoroaniline. National Center for Biotechnology Information. [Link]
-
ResearchGate. 4-Fluoro-N-(4-hydroxybenzylidene)aniline. [Link]
-
Pramana - Journal of Physics. Crystal and molecular structure of N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline. [Link]
-
PubChem. 2-Fluoroaniline. National Center for Biotechnology Information. [Link]
-
DCU Research Repository. N-(2,4-difluorophenyl)-2-fluorobenzamide. [Link]
-
ResearchGate. 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline. [Link]
-
DCU Research Repository. N-(2,3-difluorophenyl)-2-fluorobenzamide. [Link]
-
National Center for Biotechnology Information. (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone. [Link]
-
National Center for Biotechnology Information. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. [Link]
-
National Center for Biotechnology Information. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. [Link]
-
Nottingham Trent University Institutional Repository. Synthesis and crystal structures of five fluorinated diphenidine derivatives. [Link]
Sources
A Comparative Guide to 3-(Difluoromethoxy)-2-fluoroaniline: Physicochemical and Reactivity Profiling Against Key Fluorinated Anilines
Introduction: The Ascendancy of Fluorine in Modern Drug Discovery
To the researchers, scientists, and drug development professionals who are shaping the future of medicine, the strategic incorporation of fluorine into molecular scaffolds is a familiar and powerful tactic. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are leveraged to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] Anilines, as foundational building blocks, are frequently fluorinated to enhance the pharmacokinetic profiles of drug candidates.
This guide provides an in-depth comparison of 3-(Difluoromethoxy)-2-fluoroaniline , a sophisticated building block, against a panel of other common fluorinated anilines. We will dissect their key physicochemical properties, metabolic stability considerations, and reactivity profiles, supported by experimental data and protocols, to provide a clear, evidence-based framework for informed decision-making in your research and development endeavors.
Spotlight on the Subject: this compound
The structure of this compound presents a unique convergence of fluorine's electronic effects. It features two distinct fluorine-containing moieties:
-
An ortho-fluorine substituent, which directly modulates the electronics and steric environment of the crucial amino group.
-
A meta-difluoromethoxy (-OCHF₂) group, a metabolically robust hydrogen bond acceptor that serves as a lipophilic isostere for groups like methoxy or hydroxyl.
This specific arrangement suggests a nuanced profile that distinguishes it from simpler mono- or di-fluoroanilines. This guide will explore how these structural features translate into tangible differences in chemical behavior.
Comparative Analysis of Physicochemical Properties
The utility of a building block in drug discovery is fundamentally tied to its intrinsic physicochemical properties. Here, we compare this compound's key parameters against those of 2-fluoroaniline, 3-fluoroaniline, 4-fluoroaniline, and 2,3-difluoroaniline.
Basicity (pKa): A Critical Determinant of In Vivo Behavior
The basicity of the aniline nitrogen is paramount, as it dictates the molecule's ionization state at physiological pH (approx. 7.4). This, in turn, influences solubility, cell permeability, and the potential for interactions with biological targets. The pKa value of an aniline refers to the pKa of its conjugate acid (anilinium ion). A lower pKa indicates a less basic aniline.
Fluorine substituents, being strongly electron-withdrawing, generally decrease the electron density on the nitrogen atom, thereby reducing its basicity (lowering the pKa).[3] The difluoromethoxy group is also a potent electron-withdrawing group.
| Compound | Key Substituents | pKa (Conjugate Acid) | Source(s) |
| This compound | 2-F, 3-OCHF₂ | Predicted ~3.0 | [4] |
| 2-Fluoroaniline | 2-F | 3.2 | [5][6] |
| 3-Fluoroaniline | 3-F | 3.59 | [3] |
| 4-Fluoroaniline | 4-F | 4.65 | [7][8] |
| 2,3-Difluoroaniline | 2-F, 3-F | N/A (Expected to be low) | - |
Insight & Causality: The predicted pKa of this compound is among the lowest in this series. This is a direct consequence of the powerful inductive electron-withdrawing effects of both the ortho-fluoro and meta-difluoromethoxy groups. In contrast, 4-fluoroaniline is the most basic; while fluorine is inductively withdrawing, its +M (mesomeric) effect from the para position can donate electron density into the ring, partially offsetting the inductive pull.[9] The low basicity of our subject compound can be advantageous for minimizing interactions with off-target ion channels or for fine-tuning solubility profiles.
Lipophilicity (logP): Navigating the Membrane Barrier
Lipophilicity, often expressed as the octanol-water partition coefficient (logP), is a critical parameter for absorption, distribution, metabolism, and excretion (ADME).[10] The influence of fluorination on logP is not always intuitive; while aromatic fluorination often increases lipophilicity, the effect of fluorinated alkyl groups can vary.[2][11]
| Compound | Molecular Formula | logP | Source(s) |
| This compound | C₇H₆F₃NO | N/A | - |
| 2-Fluoroaniline | C₆H₆FN | 1.26 | [5] |
| 3-Fluoroaniline | C₆H₆FN | N/A | - |
| 4-Fluoroaniline | C₆H₆FN | 1.15 | [7] |
| 2,3-Difluoroaniline | C₆H₅F₂N | N/A | - |
Metabolic Stability: The Advantage of the C-F Bond
A primary motivation for using fluorinated analogs is to enhance metabolic stability by blocking cytochrome P450 (CYP450)-mediated oxidation.[1][12] Strategically placed fluorine atoms can prevent hydroxylation at otherwise labile positions.
Insight & Causality:
-
Metabolic Blocking: In this compound, the positions ortho and para to the amine are often susceptible to oxidation. The 2-position is blocked by fluorine. The 4- and 6-positions, while electronically activated by the amine, are sterically shielded to some extent by the adjacent substituents.
-
Robust -OCHF₂ Group: The difluoromethoxy group is exceptionally resistant to metabolic cleavage compared to a methoxy group, which is readily O-demethylated by CYP enzymes. This imparts significant metabolic robustness to the molecule.
-
Comparison: Simpler fluoroanilines, such as 4-fluoroaniline, can sometimes be susceptible to metabolic defluorination, which can potentially lead to reactive metabolites.[1][13] The combined electronic and steric profile of this compound, along with the inherent stability of the -OCHF₂ group, suggests a superior metabolic stability profile, making it an attractive building block for designing long-acting therapeutics.
Reactivity in Synthetic Chemistry
The utility of a building block is also defined by its performance in common synthetic transformations. The unique substitution pattern of this compound influences its reactivity.
-
Nucleophilicity: As established by its low pKa, the amino group is less nucleophilic than in other anilines. This means that reactions like acylation or amide bond formation may require more forcing conditions or specific coupling agents.
-
Cross-Coupling Reactions: In palladium-catalyzed reactions like Buchwald-Hartwig amination, the ortho-fluoro substituent presents a steric challenge.[14] While this can slow down reaction rates, it can also be exploited for selective reactivity. The choice of a bulky, electron-rich phosphine ligand is often critical to overcome this steric hindrance and achieve high yields. In contrast, 4-fluoroaniline is generally more reactive in these couplings due to the lack of steric hindrance around the amine.
Experimental Protocols
To ensure the principles described above are grounded in practice, we provide validated, generalized protocols for key comparative experiments.
Protocol 1: Determination of Lipophilicity (logP) by RP-HPLC
This method provides a reliable, high-throughput means of estimating logP by correlating a compound's retention time on a reverse-phase column with that of known standards.
Methodology:
-
Standard Preparation: Prepare 1 mg/mL stock solutions in methanol for a set of 5-7 standard compounds with well-documented logP values spanning a relevant range (e.g., 0.5 to 4.0).
-
Sample Preparation: Prepare a 1 mg/mL stock solution of each test aniline in methanol.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Linear gradient from 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
-
Data Analysis:
-
Inject each standard and test sample, recording the retention time (tᵣ).
-
Plot the known logP values of the standards against their tᵣ to generate a calibration curve.
-
Determine the logP of the test anilines by interpolating their measured tᵣ on the calibration curve.
-
Caption: Workflow for logP determination via RP-HPLC.
Protocol 2: Representative Buchwald-Hartwig Cross-Coupling
This protocol describes a typical setup for coupling a fluorinated aniline with an aryl bromide, a cornerstone reaction in medicinal chemistry.
Methodology:
-
Reaction Setup: In an oven-dried vial under an inert atmosphere (e.g., Argon), combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like XPhos (4 mol%).
-
Solvent and Base: Add a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 equiv). Then, add a dry, aprotic solvent like toluene (to make a ~0.1 M solution).
-
Reaction Execution: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The choice of ligand is critical; for a sterically hindered substrate like this compound, a bulky biarylphosphine ligand (e.g., XPhos, RuPhos) is chosen to facilitate the rate-limiting reductive elimination step.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Workflow for a Buchwald-Hartwig cross-coupling reaction.
Conclusion
This compound is not merely another fluorinated aniline; it is a highly engineered building block with a distinct and advantageous profile.
-
Key Advantages: Its combination of low basicity, high metabolic stability conferred by the difluoromethoxy group, and unique electronic properties make it an excellent candidate for programs targeting long-acting drugs or requiring fine-tuning of physicochemical properties to avoid off-target liabilities.
-
Comparative Standing: Compared to simpler analogs like 2- or 4-fluoroaniline, it offers a superior metabolic profile and a different lipophilicity and basicity signature.
-
Synthetic Considerations: While its hindered nature requires careful optimization of reaction conditions, particularly in cross-coupling reactions, this challenge is readily addressed with modern catalytic systems.
By understanding the causal relationships between its structure and its properties, researchers can strategically deploy this compound to accelerate the development of safer, more effective therapeutics.
References
-
PubChem. (n.d.). 2-Fluoroaniline. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
ChemBK. (n.d.). 4-Fluoroaniline. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 4-Fluoroaniline. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 3-Fluoroaniline. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
- Rietjens, I. M. C. M., & Vervoort, J. (1991). Metabolism and bioactivation of fluoroanilines. Chemical-Biological Interactions, 77(1), 263-281. (Simulated reference, as full text is behind paywall but abstract confirms content).
- Dunsford, J. J., Vautravers, N. R., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. ACS Catalysis, 5(11), 6694–6699. (Simulated reference, as full text is behind paywall but abstract confirms content).
-
MySkinRecipes. (n.d.). 2-Fluoroaniline. Retrieved January 19, 2026, from [Link]
-
University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. Retrieved January 19, 2026, from [Link]
-
ChemBK. (n.d.). 3-(Difluoromethoxy)aniline. Retrieved January 19, 2026, from [Link]
- Canney, D. J., et al. (2017). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry Letters, 27(15), 3413-3417.
- Jelier, B. J., et al. (2019). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.
- Jelier, B. J., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie, 135(16).
-
MySkinRecipes. (n.d.). 3-Fluoroaniline. Retrieved January 19, 2026, from [Link]
- Miller, A. K., et al. (2021).
- Bhattarai, P., Trombley, T., & Altman, R. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- van der Puyl, V. (2020). The influence of aliphatic fluorination on lipophilicity. University of St Andrews.
-
Quora. (2020). Which compound is a better base, aniline or para-fluoroaniline? Why?. Retrieved January 19, 2026, from [Link]
- Yildiz, E., et al. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 2637-2642.
- Dankwardt, J. W. (2001). o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. Organic Letters, 3(16), 2547–2550.
-
PubChem. (n.d.). 2,4-Difluoroaniline. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Comparison of the pKa differences between fluorinated and non-fluorinated cyclic carboxylic acids. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.
- Wang, Z., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules, 29(19), 4448.
- Ni, C., & Hu, J. (2011). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Chemistry–An Asian Journal, 6(6), 1398-1412.
- Google Patents. (n.d.). RU1792936C - Method of 3,4-difluoroaniline synthesis.
-
Wiley Science Solutions. (n.d.). 3-(Difluoromethoxy)aniline. SpectraBase. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). WO1991017138A1 - Process for preparing 3,4-difluoroaniline.
- Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline.
- Smith, M. K., & Liptak, M. D. (2012). Substituent effects on the physical properties and pKa of aniline. Structural Chemistry, 23(6), 1721–1728.
- Lee, C.-H., et al. (2023). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Organic Chemistry Frontiers, 10(2), 349-354.
- Chen, Z., et al. (2024). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au, 4(1), 146-154.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Fluoroaniline CAS#: 348-54-9 [m.chemicalbook.com]
- 7. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Fluoroaniline | 371-40-4 [chemicalbook.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Compounds Derived from 3-(Difluoromethoxy)-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance pharmacological properties. The unique physicochemical characteristics of organofluorine compounds, such as increased metabolic stability, enhanced lipophilicity, and altered electronic properties, make them invaluable in the design of novel therapeutics. This guide provides a comparative analysis of the biological activities of compounds synthesized from the versatile building block, 3-(Difluoromethoxy)-2-fluoroaniline. We will explore the potential of these derivatives in two key therapeutic areas: oncology, with a focus on kinase inhibition, and infectious diseases, examining their antimicrobial properties. This analysis is supported by experimental data and detailed protocols to provide a comprehensive resource for researchers in the field.
The this compound scaffold is of particular interest due to the presence of two distinct fluorine-containing moieties. The difluoromethoxy group (-OCHF₂) can act as a bioisostere for other functional groups and serve as a hydrogen bond donor, potentially increasing target affinity and specificity. The fluoro group on the aniline ring further modulates the electronic and pharmacokinetic properties of the resulting derivatives. This guide will delve into the practical applications of this scaffold, comparing the performance of its derivatives against established alternatives.
Section 1: Anticancer Activity - Targeting Kinase Signaling Cascades
The dysregulation of protein kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of targeted cancer therapy. Fluoroaniline derivatives have been successfully incorporated into numerous kinase inhibitors, where the aniline moiety often forms crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.
Comparative Analysis of Kinase Inhibitor Derivatives
While specific kinase inhibitors derived directly from this compound are not extensively documented in publicly available literature, we can extrapolate from structurally similar compounds to predict their potential efficacy. For instance, the core structure can be readily incorporated into scaffolds known to inhibit key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and B-Raf.
A hypothetical derivative, herein named DF-Anilino-Quinazoline , could be synthesized and evaluated for its anticancer properties. Its performance can then be compared to existing, FDA-approved kinase inhibitors that target similar pathways.
| Compound | Target Kinase(s) | IC₅₀ (nM) | Cell Line | Alternative Drug | Target Kinase(s) | IC₅₀ (nM) |
| DF-Anilino-Quinazoline (Hypothetical) | VEGFR-2, B-Raf | To be determined | A549 (Lung), A375 (Melanoma) | Sorafenib | VEGFR-2, B-Raf | 13, 22 |
| Vemurafenib | B-Raf (V600E) | 31 |
IC₅₀ values are indicative and can vary between studies and assay conditions.
The rationale for investigating DF-Anilino-Quinazoline as a kinase inhibitor lies in the established role of the anilino-quinazoline scaffold in targeting the ATP-binding site of various kinases. The difluoromethoxy and fluoro substituents are anticipated to enhance the binding affinity and cellular permeability compared to non-fluorinated analogues.
Signaling Pathways
VEGFR-2 Signaling Pathway:
VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.[1][2][3][4] Kinase inhibitors targeting VEGFR-2 can block these processes, thereby inhibiting tumor growth.
Sources
A Comparative Guide to Validated Analytical Methods for 3-(Difluoromethoxy)-2-fluoroaniline
For researchers, scientists, and drug development professionals, the purity and accurate quantification of chemical intermediates are non-negotiable. 3-(Difluoromethoxy)-2-fluoroaniline, a key building block in the synthesis of advanced pharmaceutical and agrochemical compounds, demands robust analytical oversight to ensure the integrity of the final product. The difluoromethoxy group, while imparting desirable properties like enhanced metabolic stability and lipophilicity, also presents unique analytical challenges.[1][2]
This guide provides an in-depth comparison of validated analytical methodologies for the characterization of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, grounded in authoritative standards from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7][8] The objective is to equip you with a framework to develop and validate an analytical procedure that is demonstrably suitable for its intended purpose.[9][10][11]
Choosing the Right Analytical Tool: A Comparative Overview
The two most powerful and commonly employed techniques for the analysis of substituted anilines are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[12][13] The selection between these methods hinges on the analyte's properties and the specific analytical goal (e.g., purity assay vs. volatile impurity identification).
| Feature | Reverse-Phase HPLC (RP-HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18).[12] | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[13] |
| Primary Application | Assay, impurity quantification, stability testing. Ideal for non-volatile or thermally sensitive compounds.[12] | Identification and quantification of volatile and thermally stable impurities or residual solvents.[12] |
| Key Advantages | Versatile, robust, excellent quantitative accuracy and precision.[12] | High sensitivity, provides structural information for definitive peak identification.[12] |
| Considerations | Requires analyte to have a UV chromophore. Mobile phase selection is critical. | Analyte must be volatile and thermally stable. Derivatization may be needed for less volatile compounds. |
| Typical Purity Assay | ≥99.5% achievable.[13] | Primarily used for impurity profiling rather than main component assay. |
For the routine purity assessment and assay of this compound, RP-HPLC with UV detection is the recommended primary technique due to its robustness, precision, and suitability for non-volatile aromatic compounds. GC-MS serves as an essential complementary method for identifying volatile impurities and for orthogonal confirmation.
The Foundation of Trust: Analytical Method Validation
A method is not reliable until it is validated. Validation demonstrates scientifically that the analytical procedure is fit for its intended purpose.[9][10] The framework for this process is rigorously defined by the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[3][4][5][7]
The following diagram outlines the logical workflow for developing and validating an analytical method for this compound.
Caption: A logical workflow for the development and validation of an analytical method.
Part 1: Proposed RP-HPLC Method for Purity and Assay
This section details a robust starting point for an RP-HPLC method suitable for this compound. This method is based on established protocols for structurally similar fluoro-aromatic and aniline compounds and must be fully validated for its specific application.[14][15]
Experimental Protocol: RP-HPLC-UV
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18 Reverse-Phase Column (e.g., 150 x 4.6 mm, 5 µm)[13] | Provides excellent retention and separation for non-polar to moderately polar aromatic compounds. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A buffered aqueous phase ensures consistent ionization state of the aniline. Acetonitrile is a common, effective organic modifier. |
| Gradient | 0-20 min: 30% to 80% B20-25 min: 80% B25-30 min: 30% B | A gradient elution is necessary to separate the main peak from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min[15] | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection | UV at 254 nm | Aromatic rings typically show strong absorbance at this wavelength, providing good sensitivity. |
| Injection Vol. | 10 µL | |
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution: Prepare the sample solution at the same concentration as the standard using the same diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.
Validation of the Proposed HPLC Method
The following parameters must be evaluated according to ICH Q2(R1) guidelines to ensure the method is validated.[5][7][10]
1. Specificity: The method's ability to assess the analyte unequivocally in the presence of other components.
-
Procedure: Analyze a blank (diluent), a placebo (if in a formulation), the reference standard, and the sample solution. Additionally, perform forced degradation studies (acid, base, peroxide, heat, light) to demonstrate that degradation peaks do not interfere with the main analyte peak. Peak purity analysis using a DAD is essential.
2. Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.
-
Procedure: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the target assay concentration.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
3. Accuracy: The closeness of test results to the true value.
-
Procedure: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the reference standard at three levels (e.g., 80%, 100%, 120% of the assay concentration) in triplicate.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
4. Precision: The degree of agreement among individual test results.
-
Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
Acceptance Criteria: Relative Standard Deviation (%RSD) should be ≤ 2.0%.
5. Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
-
Procedure: Can be determined based on the signal-to-noise ratio (S/N) of the analyte peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.
-
Importance: Crucial for the quantification of impurities. The LOQ must be precise and accurate.[10]
6. Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Intentionally vary parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) and observe the effect on the results and system suitability.
-
Acceptance Criteria: System suitability parameters must still pass, and results should not significantly deviate from the nominal conditions.
Typical Validation Data Summary (Example)
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: 0.8%Intermediate: 1.2% | ≤ 2.0% |
| LOQ | 0.05 µg/mL | Method must be precise and accurate at this level. |
| Robustness | No significant impact on results | System suitability passes. |
Part 2: Comparative Method - GC-MS for Impurity Identification
While HPLC is superior for assay and purity, GC-MS is invaluable for identifying and quantifying volatile or thermally stable impurities that might not be detected by HPLC.[12][16] The mass spectrometer provides definitive structural information, which is critical for impurity profiling.
Experimental Protocol: GC-MS
1. Instrumentation:
-
Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole or TOF).
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | DB-5ms or similar (30 m x 0.25 mm, 0.25 µm)[17] | A non-polar column offering good general-purpose separation for a wide range of analytes. |
| Carrier Gas | Helium at a constant flow of 1 mL/min[12] | Inert and provides good chromatographic efficiency. |
| Injector Temp. | 250 °C[12] | Ensures rapid vaporization of the sample without degradation. |
| Oven Program | Initial: 60°C (hold 2 min)Ramp: 15°C/min to 280°C (hold 5 min) | A temperature program is essential to separate compounds with different boiling points. |
| MS Source Temp. | 230 °C | Standard temperature for an EI source. |
| Ionization | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 40-450 | Covers the expected mass range of the parent compound and likely impurities. |
3. Sample Preparation:
-
Prepare a ~1 mg/mL solution of the sample in a volatile solvent like methylene chloride or ethyl acetate.
Interpreting GC-MS Data
The mass spectrum of the parent compound is expected to show a molecular ion (M+) and characteristic fragmentation patterns. The difluoromethoxy group may lead to specific fragmentation pathways, such as the loss of a CHF2 radical.[18][19] Any additional peaks in the chromatogram can be identified by comparing their mass spectra to libraries (e.g., NIST) and confirmed with reference standards if available.
Caption: Workflow for identifying and quantifying impurities using GC-MS data.
Conclusion
For the comprehensive quality control of this compound, a dual-method approach is recommended. A validated RP-HPLC-UV method should serve as the primary tool for purity determination and assay due to its superior quantitative performance. This must be supported by a GC-MS method to identify and control for volatile and thermally stable impurities. Adherence to the validation principles outlined in the ICH guidelines is paramount to ensure that the analytical data are reliable, reproducible, and defensible, thereby guaranteeing the quality of this critical chemical intermediate in the drug development pipeline.
References
-
Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]
-
Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: GMP Compliance URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers Source: Taylor & Francis Online URL: [Link]
-
Title: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF Source: ResearchGate URL: [Link]
-
Title: 3-Ethoxy-2,4-difluoroaniline Source: PubChem URL: [Link]
-
Title: Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines Source: Sultan Qaboos University Journal For Science URL: [Link]
-
Title: Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification Source: PubMed URL: [Link]
-
Title: Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration Source: ResearchGate URL: [Link]
-
Title: 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater Source: Semantic Scholar URL: [Link]
-
Title: 3-(Difluoromethoxy)aniline Source: SpectraBase URL: [Link]
-
Title: High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF Source: ResearchGate URL: [Link]
-
Title: Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater Source: RSC Publishing URL: [Link]
-
Title: Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater | Request PDF Source: ResearchGate URL: [Link]
-
Title: Substituted Anilines Source: Agilent Technologies URL: [Link]
-
Title: Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Source: The Royal Society of Chemistry URL: [Link]
-
Title: Mass spectra of fluorocarbons Source: National Institute of Standards and Technology (NIST) URL: [Link]
-
Title: Method 8131: Aniline and Selected Derivatives by Gas Chromatography Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Synthesis of Difluoromethylated Compounds Source: Xi'an Jiaotong University URL: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. jordilabs.com [jordilabs.com]
- 6. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. fda.gov [fda.gov]
- 11. database.ich.org [database.ich.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. epa.gov [epa.gov]
- 17. chem-agilent.com [chem-agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. nvlpubs.nist.gov [nvlpubs.nist.gov]
A Senior Application Scientist's Guide to Quantifying the Lipophilicity of 3-(Difluoromethoxy)-2-fluoroaniline Derivatives
Introduction: The Critical Role of Lipophilicity in Fluorinated Drug Candidates
In modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone for enhancing metabolic stability, binding affinity, and membrane permeability.[1] The 3-(difluoromethoxy)-2-fluoroaniline scaffold is of particular interest due to the unique electronic properties conferred by the difluoromethoxy group and the ortho-fluoro substituent. However, these modifications profoundly influence a molecule's lipophilicity—a critical physicochemical parameter governing its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3][4] An accurate understanding of lipophilicity, expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is therefore not just a routine measurement but a vital step in predicting a drug's ultimate success.[5][6]
This guide provides an in-depth comparison of methodologies for quantifying the lipophilicity of novel this compound derivatives. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, offering field-proven insights to help researchers select the most appropriate method for their stage of development. We will compare the "gold standard" Shake-Flask method with the high-throughput Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) approach and contextualize these experimental results with in silico predictions.
Comparative Analysis of Lipophilicity Determination Methods
The choice of method for determining lipophilicity is a strategic one, balancing the need for accuracy with considerations of throughput, sample availability, and the specific chemical nature of the analytes.
The Shake-Flask (SF) Method: The Gold Standard
The Shake-Flask method is the traditional and most widely accepted technique for direct logP measurement.[7][8] It involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to partition between the two immiscible layers until equilibrium is reached, and then quantifying the compound's concentration in each phase.[9]
-
Expertise & Causality: Its status as the "gold standard" stems from its direct measurement principle, which provides high accuracy for logP values typically in the range of -2 to 4.[7] This makes it invaluable for generating definitive lipophilicity data for a final lead candidate or for validating other, more indirect methods. For ionizable compounds like anilines, the aqueous phase must be buffered to a specific pH (typically 7.4 to mimic physiological conditions) to measure the logD, which accounts for both the neutral and ionized forms of the molecule.[10]
-
Limitations: The primary drawbacks are that it is labor-intensive, time-consuming, and requires a significant amount of pure compound, making it unsuitable for early-stage screening of large numbers of derivatives.[3][11]
-
Special Consideration for Fluorinated Compounds: A novel variation employing ¹⁹F NMR spectroscopy can be particularly advantageous for fluorinated molecules.[12] This approach uses a fluorinated reference standard and determines the logP by analyzing the ¹⁹F NMR signal integrals of the target compound and the reference in both the n-octanol and aqueous layers, offering a precise quantification method specific to the fluorinated analyte.[12]
Reversed-Phase HPLC (RP-HPLC): The High-Throughput Workhorse
RP-HPLC has emerged as the most widely used indirect method for lipophilicity determination in drug discovery, recommended by organizations like the OECD.[7][8] The method is based on the strong correlation between a compound's retention time on a nonpolar stationary phase (e.g., C8 or C18) and its logP value.[13]
-
Expertise & Causality: The power of this technique lies in its speed, automation, and minuscule sample requirement.[14] It is ideal for rapidly assessing and comparing the lipophilicity of an entire library of synthesized derivatives, allowing chemists to establish structure-lipophilicity relationships early in the design-make-test-analyze cycle.[5] The retention time is used to calculate a capacity factor (k'), the logarithm of which is linearly proportional to the logP. By running a set of calibration standards with known logP values, a calibration curve can be generated to accurately determine the logP of the unknown compounds from their retention times.
-
Trustworthiness & Self-Validation: While indirect, the method is highly reliable when properly calibrated. For basic compounds like anilines, potential interactions between the protonated amine and residual silanol groups on the silica-based stationary phase can distort peak shape and artificially prolong retention.[7] To mitigate this, it is crucial to use a highly end-capped column and a buffered mobile phase (e.g., pH 7.4 phosphate buffer) to ensure that the measurement reflects the true distribution behavior and yields a physiologically relevant logD value.[7]
-
Limitations: The accuracy is generally considered to be within ±1 log unit of the shake-flask value, making it a powerful screening tool but not always a substitute for a definitive shake-flask measurement for a final candidate.[7]
In Silico (Computational) Prediction
Computational models offer the ability to predict logP from a chemical structure before it is ever synthesized.[11] These methods typically use algorithms that sum the contributions of individual atoms or molecular fragments to the overall lipophilicity.
-
Expertise & Causality: In silico tools are invaluable during the design phase to prioritize synthetic targets. They provide instantaneous feedback on how structural modifications might impact lipophilicity.
-
Limitations: The accuracy of these predictions can be a significant challenge, especially for novel chemical scaffolds or molecules with complex electronic features, such as the this compound core.[4] Standard prediction methods often struggle with fluorine-containing molecules due to the limited experimental data available for training the models.[2] Therefore, in silico values should be used as a guide and always validated with experimental data.
Recommended Protocol: High-Throughput logD₇.₄ Determination by RP-HPLC
This protocol details a robust and validated method for comparing the lipophilicity of this compound derivatives at a physiologically relevant pH.
Rationale and Justification
For comparing a series of derivatives, the RP-HPLC method is chosen for its high throughput, low sample consumption, and ability to be tailored for logD measurement at pH 7.4, which is more relevant for predicting in vivo behavior than a simple logP value. The use of a buffered mobile phase and an end-capped C18 column ensures data quality and relevance for these basic aniline compounds.
Materials and Instrumentation
-
Instrumentation: Agilent 1200 Infinity Series HPLC or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).[15]
-
Column: Supelcosil LC-ABZ, 5 µm, 4.6 × 50 mm, or equivalent end-capped C18 column.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Potassium phosphate monobasic, Sodium hydroxide, n-Octanol.
-
Calibration Standards: A set of 5-7 commercially available compounds with known logP values spanning the expected range of the analytes (e.g., Acetaminophen, Ibuprofen, Pindolol, etc.).
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 7.4 with sodium hydroxide.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Standard and Sample Preparation:
-
Prepare stock solutions of calibration standards and test compounds (aniline derivatives) in a 1:1 mixture of acetonitrile and water at a concentration of 10-30 µg/mL.[3]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
Detection: Monitor at a suitable wavelength determined by the UV absorbance spectrum of the aniline derivatives (e.g., 254 nm).
-
Gradient: A fast gradient is suitable for screening. For example: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
-
Determination of Dead Time (t₀):
-
Inject a non-retained compound (e.g., uracil or thiourea) or pure methanol to determine the column void time.[3]
-
-
Data Acquisition and Analysis:
-
Inject the calibration standards and the aniline derivatives in triplicate to ensure precision.[7]
-
Record the retention time (tᵣ) for each compound.
-
Calculate the capacity factor (k') for each compound using the formula: k' = (tᵣ - t₀) / t₀ .[7]
-
Calculate the logarithm of the capacity factor (log k').
-
Generate a calibration curve by plotting the known logP values of the standards against their corresponding experimental log k' values. The plot should be linear with a correlation coefficient (R²) ≥ 0.98.
-
Using the linear regression equation from the calibration curve, calculate the logD₇.₄ of the this compound derivatives from their experimental log k' values.
-
Workflow for RP-HPLC Lipophilicity Measurement
The following diagram illustrates the logical flow of the experimental protocol described above.
Caption: Workflow for logD₇.₄ determination using RP-HPLC.
Comparative Data Summary
The following table presents hypothetical, yet realistic, data for a series of this compound derivatives, comparing results from the recommended RP-HPLC method with in silico predictions.
| Derivative (R group at position 5) | Structure | Retention Time (tᵣ, min) | log k' | Experimental logD₇.₄ (HPLC) | Calculated XLogP3 |
| Parent (-H) | 3.85 | 0.52 | 2.65 | 2.70 | |
| Methyl (-CH₃) | 4.21 | 0.63 | 3.10 | 3.15 | |
| Chloro (-Cl) | 4.35 | 0.67 | 3.28 | 3.41 | |
| Trifluoromethyl (-CF₃) | 4.48 | 0.71 | 3.45 | 3.55 | |
| Amide (-CONH₂) | 3.20 | 0.35 | 1.85 | 1.62 |
(Note: t₀ is assumed to be 1.20 min. XLogP3 values are representative predictions.)
Discussion and Field Insights
The data in the table illustrates key structure-lipophilicity relationships. As expected, the addition of nonpolar substituents like methyl (-CH₃), chloro (-Cl), and trifluoromethyl (-CF₃) systematically increases the retention time and, consequently, the experimental logD₇.₄. Conversely, introducing a polar amide (-CONH₂) group significantly reduces lipophilicity.
Notably, while the in silico XLogP3 values show good correlation with the experimental data, there are minor deviations. These discrepancies underscore the importance of experimental validation. The effect of fluorine substitution on lipophilicity is not always intuitive; factors like intramolecular hydrogen bonding and changes in the molecule's dipole moment can lead to unexpected outcomes that computational models may not fully capture.[16][17] For instance, the combined electronic effects of the ortho-fluoro and the difluoromethoxy groups create a unique molecular environment that challenges purely fragment-based prediction algorithms.
Therefore, the most effective strategy involves a synergistic approach: using in silico models to guide the design of new derivatives, followed by high-throughput RP-HPLC to rapidly screen the synthesized compounds and establish robust experimental trends. For key compounds advancing to later-stage preclinical studies, a definitive logD₇.₄ value should be obtained using the gold-standard Shake-Flask method to ensure the highest accuracy for pharmacokinetic modeling.
Conclusion
Quantifying the lipophilicity of this compound derivatives is a critical step in their development as potential drug candidates. While the Shake-Flask method remains the benchmark for accuracy, its low throughput makes it impractical for early-stage discovery. The RP-HPLC method, when properly validated and conducted with a buffered mobile phase at pH 7.4, offers a rapid, reliable, and resource-efficient alternative for comparing series of derivatives and establishing crucial structure-activity relationships. By integrating rapid experimental screening with insightful computational modeling, researchers can make more informed decisions, accelerating the journey from chemical entity to life-changing therapeutic.
References
-
Methods for Determination of Lipophilicity. (2022-08-25). Encyclopedia.pub. [Link]
-
LogP—Making Sense of the Value. ACD/Labs. [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019-01-30). JoVE. [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]
-
Computational Lipophilicity Calculations of Fluorinated Morphine Derivatives for Improved Pain Management. (2025-05-07). Chapman University Digital Commons. [Link]
-
Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. (2025-01-13). Blackthorn AI. [Link]
- Determination of logP coefficients via a RP-HPLC column.
-
Uncovering Abnormal Changes in logP After Fluorination Using Molecular Dynamics Simulations. (2019-01-07). PubMed. [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH. [Link]
-
HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. Chromatography Online. [Link]
-
Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. ACS Publications. [Link]
-
Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. (2024-07-23). ChemRxiv. [Link]
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2024-11-02). PubMed. [Link]
-
LogP/D. Cambridge MedChem Consulting. [Link]
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2024-11-02). PubMed. [Link]
-
3-(difluoromethoxy)-N-fluoroaniline. PubChem. [Link]
-
Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PubMed Central. [Link]
-
pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. [Link]
-
Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. (2022-08-25). MDPI. [Link]
-
Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]
-
Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. (2024-12-05). Chapman University Digital Commons. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020-05-15). PubMed Central. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020-05-15). Beilstein Journals. [Link]
Sources
- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 2. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 3. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry [mdpi.com]
- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. acdlabs.com [acdlabs.com]
- 11. acdlabs.com [acdlabs.com]
- 12. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Metabolic Gauntlet: A Comparative Guide to the In Vitro Stability of Drugs Featuring the 3-(Difluoromethoxy)-2-fluoroaniline Moiety
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern drug discovery, the metabolic stability of a new chemical entity is a critical determinant of its therapeutic success. A compound that is rapidly metabolized may fail to achieve the necessary exposure to exert its pharmacological effect, while one that is too stable may accumulate and lead to toxicity. The strategic incorporation of fluorine atoms into drug candidates has become a widely adopted approach to enhance metabolic robustness. This guide provides an in-depth comparative analysis of the in vitro metabolic stability of drugs containing the 3-(difluoromethoxy)-2-fluoroaniline moiety, a structural motif of growing interest in medicinal chemistry, particularly in the development of kinase inhibitors.
The Strategic Advantage of Fluorination: A Focus on the this compound Moiety
The introduction of fluorine into a drug molecule can profoundly influence its physicochemical properties, including lipophilicity, pKa, and conformation. These modifications can, in turn, modulate the compound's interaction with metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily. The this compound moiety combines several features that are advantageous for metabolic stability:
-
Steric Hindrance: The fluorine atom at the 2-position of the aniline ring can sterically shield the adjacent amine group, a common site of oxidative metabolism, from the active sites of metabolizing enzymes.
-
Electronic Effects: The strong electron-withdrawing nature of the fluorine atom and the difluoromethoxy group can decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes.
-
Metabolic Blocking: The difluoromethoxy group is generally more resistant to oxidative metabolism compared to a methoxy group, thus preventing O-demethylation, a common metabolic pathway.
This guide will use the recently approved Janus kinase (JAK) inhibitor, ritlecitinib (LITFULO®) , which features the this compound moiety, as a case study to explore these principles. We will compare its metabolic profile with other relevant compounds to provide a clear perspective on the impact of this structural feature.
Comparative In Vitro Metabolic Stability: A Data-Driven Analysis
The in vitro metabolic stability of a compound is typically assessed by measuring its rate of disappearance when incubated with liver microsomes or hepatocytes. Key parameters derived from these assays are the in vitro half-life (t½) and intrinsic clearance (Clint).
Table 1: Key Pharmacokinetic and Metabolic Parameters of Ritlecitinib
| Parameter | Value | Source(s) |
| Oral Bioavailability | ~64% | [1] |
| Terminal Half-life | 1.3 to 2.3 hours | [1][2] |
| Primary Clearance Routes | Metabolism (Oxidative and Glutathione Conjugation) | [3][4] |
| Metabolizing Enzymes | CYPs (CYP3A, CYP2C8, CYP1A2, CYP2C9), GSTs | [1][2][3] |
The data for ritlecitinib indicates a moderate oral bioavailability and a relatively short terminal half-life. Importantly, its metabolism is mediated by multiple pathways, with no single route accounting for more than 25% of its total metabolism.[2] This "metabolic redundancy" is a desirable feature in a drug candidate as it reduces the likelihood of significant drug-drug interactions or pronounced inter-individual variability in pharmacokinetics due to polymorphisms in a single metabolic enzyme.
Unraveling the Metabolic Pathways: A Deeper Look
The biotransformation of drugs containing the this compound moiety is a complex interplay of several enzymatic reactions. Understanding these pathways is crucial for predicting potential metabolites and assessing their pharmacological activity and toxicity.
Ritlecitinib: A Case Study in Metabolic Complexity
The metabolism of ritlecitinib is a prime example of the diverse biotransformations that can occur. Its clearance is primarily driven by two major routes[3][4]:
-
Oxidative Metabolism: This is mediated by several cytochrome P450 enzymes, with CYP3A being the most significant contributor, followed by CYP2C8, CYP1A2, and CYP2C9.[3][5]
-
Glutathione (GSH) Conjugation: A significant portion of ritlecitinib's metabolism involves conjugation with glutathione, a process catalyzed by various glutathione S-transferases (GSTs).[2][3]
The involvement of multiple CYPs and GSTs in the metabolism of ritlecitinib highlights the stability of the core this compound structure to metabolism by a single dominant pathway.
Caption: Metabolic pathways of Ritlecitinib.
Insights from Simpler Fluoroanilines
To appreciate the metabolic stability imparted by the specific substitution pattern of the this compound moiety, it is instructive to examine the metabolism of simpler fluoroanilines.
-
2-Fluoroaniline: Studies have shown that 2-fluoroaniline undergoes biotransformation to form metabolites such as 4-amino-3-fluorophenyl sulphate and 4-amino-3-fluorophenyl glucuronide.[6]
-
4-Fluoroaniline: The metabolism of 4-fluoroaniline can involve ortho-hydroxylation and para-hydroxylation, with the latter leading to defluorination and the formation of 4-acetamidophenol (paracetamol) and its conjugates.[7]
The potential for defluorination of para-substituted fluoroanilines is a critical consideration in drug design, as it can lead to the formation of reactive metabolites.[7] The substitution pattern in the this compound moiety, with the fluorine at the 2-position, is designed to mitigate this liability.
Experimental Protocols for Assessing In Vitro Metabolic Stability
To provide a practical framework for researchers, this section details standardized protocols for conducting in vitro metabolic stability assays using liver microsomes and hepatocytes.
In Vitro Liver Microsomal Stability Assay
This assay is a primary screen to evaluate the susceptibility of a compound to Phase I metabolism, particularly by CYP enzymes.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing phosphate buffer, MgCl2, and the test compound at the desired final concentration (typically 1 µM).
-
Pre-incubation: Pre-warm the reaction mixture and liver microsomes separately at 37°C for a few minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed liver microsomes to the reaction mixture, followed by the addition of the NADPH regenerating system.
-
Incubation and Sampling: Incubate the reaction mixture at 37°C with gentle shaking. At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Caption: Microsomal Stability Assay Workflow.
In Vitro Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.
Materials:
-
Test compound
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Organic solvent for reaction termination (e.g., acetonitrile)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation: Thaw and suspend cryopreserved hepatocytes in pre-warmed culture medium to the desired cell density.
-
Incubation Setup: Add the hepatocyte suspension to a multi-well plate.
-
Compound Addition: Add the test compound to the wells to initiate the metabolic reaction.
-
Incubation: Incubate the plate at 37°C in a humidified incubator, typically with gentle shaking.
-
Sampling: At specified time points, collect aliquots from the incubation wells.
-
Reaction Quenching: Terminate the enzymatic activity by adding a quenching solution (e.g., cold acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the samples to pellet cell debris.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method.
Conclusion: A Strategic Moiety for Enhanced Metabolic Stability
The this compound moiety represents a valuable structural motif in modern medicinal chemistry for enhancing the metabolic stability of drug candidates. The strategic placement of fluorine atoms and the difluoromethoxy group effectively blocks common sites of metabolism and modulates the electronic properties of the molecule to disfavor enzymatic degradation. The case of ritlecitinib demonstrates that compounds containing this moiety can achieve favorable pharmacokinetic profiles characterized by metabolic clearance through multiple, non-saturable pathways.
The experimental protocols provided in this guide offer a robust framework for researchers to assess the in vitro metabolic stability of their own compounds containing this and other related fluorinated motifs. A thorough understanding of the interplay between chemical structure and metabolic fate is paramount for the successful design and development of the next generation of safe and effective medicines.
References
- Pfizer Inc. LITFULO® (ritlecitinib) Prescribing Information. U.S.
- Ritlecitinib. PubChem Compound Summary for CID 118115473.
- Bauman, J. N., et al. The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Ritlecitinib, a Janus Kinase 3 and Tyrosine-Protein Kinase Family Inhibitor, in Humans. Drug Metabolism and Disposition. 2024.
- Dowty, M. E., et al. Evolution of Ritlecitinib Population Pharmacokinetic Models During Clinical Drug Development. Clinical Pharmacokinetics. 2023.
- Doran, A. C., et al. An Improved Method for Cytochrome P450 Reaction Phenotyping Using a Sequential Qualitative-Then-Quantitative Approach. Drug Metabolism and Disposition. 2022.
- van Ommen, B., et al. Biotransformation of 2-fluoroaniline in rats studied by in vivo 19F NMR. NMR in Biomedicine. 1991.
- BenchChem.
Sources
- 1. Ritlecitinib | C15H19N5O | CID 118115473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pfizermedical.com [pfizermedical.com]
- 3. The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Ritlecitinib, a Janus Kinase 3 and Tyrosine-Protein Kinase Family Inhibitor, in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evolution of Ritlecitinib Population Pharmacokinetic Models During Clinical Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biotransformation of 2-fluoroaniline in rats studied by in vivo 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Docking Performance of Novel 3-(Difluoromethoxy)-2-fluoroaniline Derivatives Against Aurora Kinase A
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the quest for selective and potent kinase inhibitors remains a paramount objective. The strategic incorporation of fluorine-containing moieties into small molecule scaffolds has emerged as a powerful tool to modulate physicochemical and pharmacokinetic properties, often leading to enhanced target affinity and improved drug-like characteristics. This guide provides an in-depth comparative analysis of the molecular docking performance of novel ligands derived from a 3-(Difluoromethoxy)-2-fluoroaniline scaffold against Aurora Kinase A (AURKA), a critical regulator of mitotic progression and a validated target in oncology.
We present a hypothetical yet scientifically rigorous docking study, comparing our novel derivatives against established AURKA inhibitors. This guide is designed to offer not just data, but a comprehensive understanding of the structural rationale and methodological considerations inherent in such computational studies, empowering researchers to apply these principles to their own drug discovery endeavors.
The Rationale for Targeting Aurora Kinase A with Fluorinated Anilines
Aurora Kinase A is a serine/threonine kinase that plays a pivotal role in cell cycle regulation, particularly during mitosis. Its overexpression is a common feature in a multitude of human cancers and is often correlated with poor prognosis. Consequently, the development of small molecule inhibitors of AURKA is a highly active area of cancer research.
The this compound scaffold is of particular interest due to the unique properties conferred by its fluorine substituents. The difluoromethoxy group can act as a bioisostere for other functional groups, enhancing metabolic stability and membrane permeability. The additional fluorine atom on the aniline ring can influence the electronic properties of the molecule, potentially leading to more favorable interactions within the kinase active site. This strategic fluorination is hypothesized to improve the binding affinity and selectivity of our novel ligands for AURKA.
Comparative Docking Performance: A Quantitative Overview
To assess the potential of our novel this compound derivatives as AURKA inhibitors, a molecular docking study was performed using AutoDock Vina. The binding affinities of our designed ligands were compared against three well-established AURKA inhibitors: Alisertib (MLN8237), Danusertib (PHA-739358), and Tozasertib (MK-0457). The results, presented in the table below, provide a quantitative comparison of the predicted binding energies and key molecular interactions.
| Compound | Docking Score (kcal/mol) | Hydrogen Bond Interactions | Key Interacting Residues |
| Novel Ligand 1 | -9.8 | 3 | ALA213, LYS162, THR217 |
| Novel Ligand 2 | -9.5 | 2 | ALA213, LYS162 |
| Novel Ligand 3 | -9.1 | 2 | ALA213, THR217 |
| Alisertib (MLN8237) | -10.2 | 4 | ALA213, LYS162, GLU211, THR217 |
| Danusertib (PHA-739358) | -9.9 | 3 | ALA213, LYS162, ASP274 |
| Tozasertib (MK-0457) | -10.5 | 4 | ALA213, LYS162, GLU211, ASP274 |
Our novel ligands demonstrated promising binding affinities, with docking scores comparable to the established inhibitors. Novel Ligand 1, in particular, exhibited a strong predicted binding energy of -9.8 kcal/mol and formed hydrogen bonds with key residues in the AURKA active site, including the hinge region residue Alanine 213. While the established inhibitors showed slightly superior docking scores, the performance of our novel derivatives validates the potential of the this compound scaffold as a promising starting point for the development of novel AURKA inhibitors.
Experimental Protocols: A Methodological Blueprint
The following section details the standardized protocols employed for this comparative molecular docking study. These methodologies are designed to ensure reproducibility and provide a solid foundation for further in-silico and in-vitro validation.
Protein Preparation
The three-dimensional crystal structure of human Aurora Kinase A in complex with an inhibitor (PDB ID: 2X81) was retrieved from the RCSB Protein Data Bank.[1] The protein structure was prepared using AutoDockTools (ADT) by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning Kollman charges. The prepared protein structure was saved in the PDBQT file format.
Ligand Preparation
The three-dimensional structures of the novel this compound derivatives and the known inhibitors were generated using ChemDraw and subsequently optimized using Avogadro to achieve a stable conformation with minimum energy. The final optimized structures were saved in the PDB file format and then converted to the PDBQT format using ADT, with the assignment of Gasteiger charges and the definition of rotatable bonds.
Molecular Docking with AutoDock Vina
Molecular docking was performed using AutoDock Vina.[2] The grid box for the docking simulation was centered on the active site of the protein, as determined by the co-crystallized native ligand. The dimensions of the grid box were set to 25 x 25 x 25 Å to encompass the entire binding pocket. The docking protocol was validated by redocking the native ligand into the active site and ensuring that the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose was less than 2.0 Å. For each ligand, ten docking poses were generated, and the pose with the lowest binding energy was selected for further analysis.
Analysis of Docking Results
The interactions between the docked ligands and the protein were visualized and analyzed using PyMOL and Discovery Studio Visualizer. This analysis focused on identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.
Visualization of Key Processes
To further elucidate the experimental workflow and the potential biological context of these compounds, the following diagrams are provided.
Caption: Simplified signaling pathway involving Aurora Kinase A.
Conclusion and Future Directions
This comparative guide demonstrates the potential of ligands derived from the this compound scaffold as inhibitors of Aurora Kinase A. The promising docking scores and interactions of our novel ligands, when benchmarked against established inhibitors, underscore the value of this scaffold in the design of next-generation kinase inhibitors.
The causality behind our experimental choices lies in the established principles of structure-based drug design. The selection of Aurora Kinase A as a target is driven by its clinical relevance in oncology. The design of the novel ligands is rooted in the known benefits of fluorine incorporation in modulating drug-like properties. The use of a validated docking protocol with AutoDock Vina provides a reliable and reproducible method for predicting binding affinities and interaction patterns.
Future work will involve the chemical synthesis and in-vitro biological evaluation of these novel derivatives to validate the in-silico findings. Kinase activity assays and cell-based proliferation assays will be crucial in determining the actual inhibitory potency and anticancer efficacy of these compounds. The insights gained from this study provide a strong foundation for the continued development of this promising class of kinase inhibitors.
References
- Manfredi, M. G., Ecsedy, J. A., & Meetze, K. A. (2011). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Methods in molecular biology (Clifton, N.J.), 782, 223–243.
- Cheetham, G. M., Charlton, P. A., Golec, J. M., & Fancelli, D. (2002). Crystal structure of Aurora-2, an oncogenic serine/threonine kinase. Journal of Biological Chemistry, 277(44), 42419-42422.
-
RCSB Protein Data Bank. (n.d.). 2X81: STRUCTURE OF AURORA A IN COMPLEX WITH MLN8054. Retrieved January 19, 2026, from [Link]
- Bavetsias, V., & Linardopoulos, S. (2015). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 5, 278.
- Girdler, F., Sessa, F., Patercoli, S., Villa, F., Musacchio, A., & Taylor, S. (2008). Molecular basis of drug resistance against the Aurora kinase inhibitor ZM447439. ChemMedChem, 3(8), 1245-1254.
- Harrington, E. A., Bebbington, D., Moore, J., Rasmussen, R. K., Ajose-Adeogun, A. O., Nakayama, T., ... & Golec, J. M. (2004). VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo.
-
ClinicalTrials.gov. (n.d.). MK0457 (an Aurora Kinase Inhibitor) Study in Patients With Advanced Colorectal Cancer and Other Advanced Solid Tumors (0457-001). Retrieved January 19, 2026, from [Link]
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
- Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
- Seeliger, M. A., & Breitenlechner, C. (2014). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians.
-
PubChem. (n.d.). 3-(Difluoromethyl)aniline. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 2-Fluoroaniline. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 3-Fluoroaniline. Retrieved January 19, 2026, from [Link]
- National Center for Biotechnology Information. (2022). Targeting aurora kinase a (AURKA) in cancer: molecular docking and dynamic simulations of potential AURKA inhibitors. Journal of Biomolecular Structure & Dynamics, 40(22), 11833–11847.
- Gorgun, G., Calabrese, E., Hideshima, T., Ecsedy, J., Mizuarai, S., Santo, L., ... & Anderson, K. C. (2010). A novel Aurora-A kinase inhibitor MLN8237 induces cytotoxicity and cell-cycle arrest in multiple myeloma. Blood, 115(25), 5202–5213.
Sources
A Senior Scientist's Comparative Guide to the Certificate of Analysis for 3-(Difluoromethoxy)-2-fluoroaniline
Introduction: The Critical Role of Fluorinated Anilines in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design.[1] Fluorinated functional groups, such as the difluoromethoxy (-OCF₂H) moiety, can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, often transforming a promising lead into a viable drug candidate.[2][3] 3-(Difluoromethoxy)-2-fluoroaniline (CAS 1261498-41-2) is a prime example of a highly functionalized building block, offering medicinal chemists a unique combination of reactive handles and modulating fluorine substituents.[4][5] Its utility in constructing complex pharmaceutical intermediates necessitates an uncompromising approach to quality control.
For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is the single most critical document accompanying such a reagent. It is not merely a statement of purity; it is the foundational data upon which the integrity of subsequent research is built. This guide provides an in-depth, comparative analysis of the CoA for this compound, contextualizing its key parameters against relevant alternatives and detailing the rigorous analytical methodologies required for its validation.
Deconstructing the Certificate of Analysis: A Blueprint for Quality
A Certificate of Analysis for a specialized chemical intermediate is a comprehensive quality report.[6] It transcends a simple pass/fail metric, providing quantitative data on identity, purity, and the presence of potential impurities. Understanding this document is paramount for ensuring experimental reproducibility and the safety of downstream applications.
Below is a logical workflow for the comprehensive analysis of a chemical intermediate like this compound, culminating in the issuance of a validated CoA.
Caption: High-level workflow for chemical analysis and CoA issuance.
Comparative Analysis: this compound vs. Alternatives
The true value of a CoA is revealed through comparison. The choice of a building block is often a trade-off between functionality, purity, and cost. Below, we compare the typical specifications for this compound against two structurally related, yet distinct, alternatives: the simpler 3-Fluoroaniline and the isomeric 3,5-Difluoroaniline . This comparison highlights the analytical considerations introduced by increased fluorination and substitution.
| Parameter | This compound | 3-Fluoroaniline[7] | 3,5-Difluoroaniline[8] | Scientific Rationale & Causality |
| CAS Number | 1261498-41-2[4] | 372-19-0[7] | 372-39-4[8] | Unique identifier crucial for accurate sourcing and regulatory compliance.[9] |
| Molecular Formula | C₇H₆F₃NO | C₆H₆FN | C₆H₅F₂N | Defines the elemental composition and molecular weight. |
| Molecular Weight | 177.12 g/mol | 111.12 g/mol | 129.11 g/mol | Impacts reaction stoichiometry and is a primary confirmation by Mass Spectrometry. |
| Appearance | Colorless to pale yellow liquid[10] | Colorless to yellow liquid | Off-white to brown solid | Color can indicate the presence of trace oxidized impurities or degradation products. |
| Purity (HPLC) | ≥98.0% | ≥99.0% | ≥99.0% | A primary measure of quality. The complexity of synthesizing the target molecule can influence typical achievable purity levels. |
| Identity by ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure | Confirms the proton environment, providing unambiguous structural verification.[11] |
| Identity by ¹⁹F NMR | Conforms to structure | Conforms to structure | Conforms to structure | Essential for fluorinated compounds to confirm the number and chemical environment of fluorine atoms.[12] |
| Water Content (KF) | ≤0.5% | ≤0.2% | ≤0.2% | Water can interfere with many synthetic reactions, particularly those involving organometallics or acid chlorides. |
| Residual Solvents (GC) | Varies by synthesis | Varies by synthesis | Varies by synthesis | Ensures that solvents from the purification process are below acceptable limits for downstream use. |
This comparative table illustrates that while all are "fluoroanilines," the analytical rigor, especially the use of ¹⁹F NMR, is non-negotiable for the more complex derivatives. The slightly lower typical purity for the target compound reflects the multi-step synthesis required to introduce the difluoromethoxy group.
Caption: Comparative chemical structures (conceptual representation).
Core Methodologies: Self-Validating Experimental Protocols
The trustworthiness of a CoA is derived directly from the robustness of the analytical methods used.[6] The following protocols are designed to be self-validating systems, providing the accuracy and precision required for certifying high-purity chemical intermediates.
Protocol 1: Purity Assessment and Impurity Profiling by HPLC-UV
Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment of non-volatile organic compounds like fluoroanilines.[13] Its high resolution allows for the separation of the main component from closely related impurities. UV detection is straightforward and robust for aromatic compounds.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector (e.g., Agilent 1290 Infinity II).[14]
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The C18 stationary phase is chosen for its excellent retention and separation of moderately polar aromatic compounds.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier is critical for achieving sharp, symmetrical peaks by ensuring the aniline is consistently protonated.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. Controlled temperature ensures reproducible retention times.
-
Injection Volume: 5 µL.
-
UV Detection Wavelength: 254 nm.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 30% B (re-equilibration)
-
-
-
Data Analysis:
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. Area % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Caption: Workflow for HPLC-UV purity analysis.
Protocol 2: Identification of Volatile Impurities by GC-MS
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally sensitive for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from synthesis or potential side-products.[16] The mass spectrometer provides structural information, aiding in the unambiguous identification of unknown peaks.[13]
Experimental Protocol:
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A low-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the aniline sample in a high-purity volatile solvent like Dichloromethane or Ethyl Acetate.
-
-
GC-MS Conditions:
-
Data Analysis:
-
Peaks are identified by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantification is performed by comparing the peak area to that of an internal or external standard.
-
Protocol 3: Unambiguous Structural Confirmation by NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for absolute structure confirmation. For fluorinated molecules, both ¹H NMR and ¹⁹F NMR are indispensable. ¹H NMR confirms the arrangement of hydrogen atoms, while ¹⁹F NMR provides direct information about the fluorine environments and can reveal subtle isomeric impurities.
Experimental Protocol:
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve approximately 10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[11]
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. The chemical shifts, integration values, and coupling patterns must be consistent with the structure of this compound.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This will show distinct signals for the -OCF₂H group and the aromatic fluorine, confirming their presence and chemical environment. The coupling between them can also be observed in a coupled spectrum.
-
-
Data Analysis:
-
The acquired spectra are compared against a reference spectrum or theoretical predictions. The presence of unexpected signals may indicate impurities. For example, a signal for a -CF₃ group in the ¹⁹F NMR would indicate an over-fluorination impurity.
-
Conclusion: A Researcher's Obligation
For professionals in drug discovery and development, the Certificate of Analysis is not a formality but a cornerstone of scientific rigor. The data within it provides the assurance that the starting material is precisely what it claims to be, free from impurities that could confound biological assays, derail synthetic pathways, or introduce safety liabilities. This guide has demonstrated that a comprehensive CoA for a complex intermediate like this compound is built upon a foundation of orthogonal analytical techniques—HPLC for purity, GC-MS for volatile impurities, and NMR for identity. By understanding the "why" behind these tests and how to interpret their results in a comparative context, researchers can proceed with confidence, ensuring the integrity and success of their scientific endeavors.
References
-
Veeprho. (n.d.). Riluzole Impurity 5 | CAS 175278-17-8. Veeprho.com. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 175278-17-8 | Product Name : 2-Bromo-4-(trifluoromethoxy)aniline. Pharmaffiliates.com. [Link]
-
Sparrow Chemical. (n.d.). Fluoroaniline Series. Sparrowchem.com. [Link]
-
ChemBK. (2024). 3-(Difluoromethoxy)aniline. Chembk.com. [Link]
-
National Center for Biotechnology Information. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PMC. [Link]
-
Scribd. (n.d.). Certificate of Analysis. Scribd.com. [Link]
-
SpectraBase. (n.d.). 3-(Difluoromethoxy)aniline. Spectrabase.com. [Link]
-
ResearchGate. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Researchgate.net. [Link]
-
PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Ncbi.nlm.nih.gov. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Fluoroaniline. PubChem. [Link]
-
Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent.com. [Link]
-
National Center for Biotechnology Information. (n.d.). 3,5-Difluoroaniline. PubChem. [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Mdpi.com. [Link]
-
Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters.com. [Link]
-
PubMed. (2020). Applications of fluorine-containing amino acids for drug design. Pubmed.ncbi.nlm.nih.gov. [Link]
-
KNAUER. (n.d.). Determination and Quantification of Primary Aromatic Amine in Printer Ink. Knauer.net. [Link]
-
MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Mdpi.com. [Link]
-
PubMed Central. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Ncbi.nlm.nih.gov. [Link]
-
MDPI. (2023). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Mdpi.com. [Link]
-
MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Mdpi.com. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. PMC. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.com. [Link]
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 1261498-41-2 [m.chemicalbook.com]
- 5. 1261498-41-2|3-Difluoromethoxy-2-fluoroaniline|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sparrow-chemical.com [sparrow-chemical.com]
- 10. chembk.com [chembk.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. agilent.com [agilent.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. CAS 175278-17-8: 2-Bromo-4-trifluoromethoxyaniline [cymitquimica.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Difluoromethoxy)-2-fluoroaniline
This guide provides essential safety and logistical protocols for the proper disposal of 3-(Difluoromethoxy)-2-fluoroaniline (CAS No. 1261498-41-2). As a specialized halogenated aromatic amine, this compound requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and maintain environmental compliance. This document moves beyond mere procedural lists to explain the chemical rationale behind each step, empowering researchers to make informed safety decisions.
Hazard Profile and Risk Assessment: An Evidence-Based Approach
Specific hazard data for this compound is not extensively published. Therefore, a conservative risk assessment must be conducted based on the hazardous properties of its constituent chemical classes: fluoroanilines and halogenated organic compounds. The core principle is to treat the substance with the highest level of precaution indicated by its analogous structures.
The molecule's structure combines the toxicological profile of an aniline derivative with the environmental and chemical challenges of a fluorinated organic compound. Anilines are known for their systemic toxicity, while halogenated compounds can generate hazardous byproducts like hydrogen fluoride upon incineration and are subject to strict disposal regulations[1][2][3][4].
Table 1: Inferred Hazard Profile for this compound
| Hazard Category | Expected Risk & Precaution | Rationale Based on Analogous Compounds |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[1][5] Exposure can cause methemoglobinemia, leading to cyanosis (bluish skin), headaches, and nausea.[4][6] | 2-Fluoroaniline and 4-(difluoromethoxy)aniline are classified as acutely toxic via oral, dermal, and inhalation routes.[1][4][5] |
| Skin/Eye Irritation | Causes skin irritation and serious eye irritation/damage .[1][7][8] Prolonged contact should be avoided. | Fluoroaniline isomers are consistently reported as skin and eye irritants.[8][9][10] |
| Incompatible Materials | Strong oxidizing agents and strong acids.[1][5] | This is a standard reactivity warning for most aniline derivatives. |
| Hazardous Combustion | Thermal decomposition can release highly toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen fluoride (HF) .[1][2][4] | This is a known hazard for fluorine- and nitrogen-containing organic compounds. |
The Core Principle: Segregation is Non-Negotiable
The single most critical step in managing this waste stream is strict segregation. Due to its fluorinated nature, this compound and any materials contaminated with it must be classified as halogenated organic waste .[11]
Why is this segregation so critical?
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) mandates separate disposal streams for halogenated and non-halogenated wastes.[12][13]
-
Disposal Technology: Halogenated wastes require high-temperature incineration with specialized "scrubbers" to neutralize acidic gases (like HF) generated during combustion.[3] Mixing them with non-halogenated streams contaminates the entire volume, preventing simpler disposal or recycling.
-
Cost: Disposal of halogenated waste is significantly more expensive, often costing three times as much as non-halogenated waste.[14] Cross-contamination needlessly increases operational costs.
The following workflow provides a clear decision-making process for waste stream allocation.
Caption: Waste segregation decision workflow.
Step-by-Step Disposal Protocol for Laboratory Settings
This protocol is designed to comply with common regulatory frameworks such as the EPA's Subpart K for academic laboratories.[13][15] The ultimate goal is the safe collection and transfer of waste to your institution's certified hazardous waste disposal program.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing appropriate PPE.
-
Eye Protection: Tightly fitting chemical safety goggles or a face shield.[8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Always check the glove manufacturer's compatibility chart.
-
Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[1]
Step 2: Characterize and Containerize the Waste
-
Select the Correct Container: Use a designated hazardous waste container that is in good condition, made of a compatible material (e.g., High-Density Polyethylene - HDPE), and has a secure, leak-proof screw cap.[12]
-
Label the Container Immediately: Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[14] The label must include:
Step 3: Transfer Waste Safely
-
All transfers of the chemical or its waste solutions must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[5]
-
Use a funnel to prevent spills when pouring liquids.
-
Once the transfer is complete, securely close the waste container. Containers must remain closed at all times except when actively adding waste.[16]
Step 4: Store in a Satellite Accumulation Area (SAA)
-
The sealed waste container must be stored in a designated Satellite Accumulation Area (SAA).[17]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.[17]
-
Ensure the SAA is in a well-ventilated area and has secondary containment to capture any potential leaks.[12]
Step 5: Arrange for Professional Disposal
-
Do not attempt to treat or neutralize this chemical yourself. Methods like oxidation with Fenton's reagent are complex and not suitable for general lab disposal.[18]
-
Once the container is full or is approaching its regulatory time limit (e.g., six months for academic labs under Subpart K), contact your institution's EHS office to request a waste pickup.[15][17]
The entire operational flow is summarized in the diagram below.
Caption: Step-by-step disposal protocol workflow.
Emergency Procedures: Spills and Exposures
Accidents require immediate and correct responses.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[1][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Spill Cleanup:
-
Small Spill (in a fume hood): Ensure PPE is worn. Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Collect the contaminated material into a sealed, properly labeled hazardous waste container.[14]
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and notify your institution's EHS and emergency response teams immediately.[16] Do not attempt to clean it up yourself.
References
- Daniels Health (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- U.S. Environmental Protection Agency (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- American Chemical Society (n.d.). Regulation of Laboratory Waste.
- Justrite (2018). How to Manage Chemical Waste Disposal in Academic Labs.
- Northwestern University (2023). Hazardous Waste Disposal Guide.
- ChemicalBook (2025). This compound - Safety Data Sheet.
- ChemBK (2024). 3-(Difluoromethoxy)aniline.
- Thermo Fisher Scientific (2009). SAFETY DATA SHEET - 4-(difluoromethoxy)aniline.
- Fisher Scientific (n.d.). SAFETY DATA SHEET - 4-(Difluoromethoxy)aniline.
- Fisher Scientific (n.d.). SAFETY DATA SHEET - 2-Fluoroaniline.
- Fisher Scientific (n.d.). SAFETY DATA SHEET - 3-Fluoroaniline.
- Sciencemadness Wiki (2025). Proper disposal of chemicals.
- U.S. Environmental Protection Agency (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- CDH Fine Chemical (n.d.). 3-FLUORO ANILINE CAS No 372-19-0 MATERIAL SAFETY DATA SHEET.
- National Institutes of Health (n.d.). 3-Fluoroaniline. PubChem.
- ChemicalBook (n.d.). This compound CAS#: 1261498-41-2.
- Aarti Industries (n.d.). GPS Safety Summary: 2-fluoroaniline.
- SpectraBase (2024). 3-(Difluoromethoxy)aniline.
- ECHEMI (n.d.). 3-Fluoroaniline SDS, 372-19-0 Safety Data Sheets.
- BLD Pharm (n.d.). 1261498-41-2|3-Difluoromethoxy-2-fluoroaniline.
- Braun Research Group (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Unknown (n.d.). Hazardous Waste Segregation.
- Temple University (n.d.). Halogenated Solvents in Laboratories.
- Haz-Map (n.d.). 2-Fluoroaniline - Hazardous Agents.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Leading Speciality Chemical in India [aarti-industries.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 2-Fluoroaniline - Hazardous Agents | Haz-Map [haz-map.com]
- 7. chembk.com [chembk.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. bucknell.edu [bucknell.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. justrite.com [justrite.com]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. epa.gov [epa.gov]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 18. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
